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3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid Documentation Hub

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  • Product: 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid
  • CAS: 874487-43-1

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid

An In-Depth Technical Guide to 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives displaying a vast array of biological act...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives displaying a vast array of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on a specific derivative, 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid , a molecule that combines the established bioactivity of the 7-chloroquinoline core with a flexible thioether-linked propanoic acid side chain. This unique combination suggests potential for this compound as a versatile building block in drug discovery and as a candidate for various therapeutic applications. This document provides a comprehensive overview of its chemical structure, synthesis, and predicted properties, aimed at researchers and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

The chemical structure of 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid is characterized by a 7-chloroquinoline core linked at the 4-position to a propanoic acid moiety via a sulfur atom (thioether linkage).

SynthesisWorkflow Reactants 4,7-dichloroquinoline + 3-mercaptopropanoic acid Reaction Nucleophilic Aromatic Substitution Solvent: Ethanol Base: Triethylamine Conditions: Reflux Reactants->Reaction Purification Purification - Acidification - Filtration - Recrystallization Reaction->Purification Product 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid Purification->Product

Caption: Proposed synthesis workflow for 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 4,7-dichloroquinoline (1 equivalent) in anhydrous ethanol, add 3-mercaptopropanoic acid (1.1 equivalents) and triethylamine (2.5 equivalents).

  • Reaction Execution: The reaction mixture is heated to reflux and stirred under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid.

Spectroscopic Characterization (Predicted)

While experimental data for this specific molecule is not readily available, the expected spectroscopic characteristics can be predicted based on its structural features and data from analogous compounds. [1][2][3]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring and the aliphatic protons of the propanoic acid side chain.

  • Aromatic Region (δ 7.0-9.0 ppm): The protons on the quinoline ring will appear in this region, with their specific chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atom.

  • Aliphatic Region (δ 2.5-3.5 ppm): The two methylene groups of the propanoic acid side chain are expected to appear as triplets. The methylene group adjacent to the sulfur atom will likely be more downfield than the methylene group adjacent to the carboxyl group.

  • Carboxylic Acid Proton (δ 10-13 ppm): The acidic proton of the carboxyl group is expected to appear as a broad singlet at a high chemical shift. [1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for all twelve carbon atoms in the molecule.

  • Aromatic Carbons: The carbons of the quinoline ring will resonate in the aromatic region (δ 110-150 ppm).

  • Carbonyl Carbon: The carbonyl carbon of the carboxylic acid will appear significantly downfield (δ ~170-180 ppm).

  • Aliphatic Carbons: The two methylene carbons will be observed in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
3300-2500O-H (Carboxylic Acid)Stretching (broad)
1725-1700C=O (Carboxylic Acid)Stretching
1600-1450C=C and C=N (Aromatic)Stretching
~750C-ClStretching
Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion Peak: A prominent peak at m/z ≈ 267 (for the ³⁵Cl isotope) and a smaller peak at m/z ≈ 269 (for the ³⁷Cl isotope) in an approximate 3:1 ratio. [1]* Key Fragmentations: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). [4]

Potential Biological Activities and Applications

While the specific biological profile of 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid has not been extensively reported, the known activities of related 7-chloroquinoline and 4-thioquinoline derivatives provide a strong basis for predicting its potential applications.

Anticancer Activity

Many 7-chloroquinoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. [2][5][6]The 7-chloroquinoline moiety is a key pharmacophore in several established and experimental anticancer agents. The introduction of the thioether linkage at the 4-position has also been shown to be a viable strategy for developing novel antiproliferative compounds. [2]

Antioxidant Properties

Derivatives of 4-thioquinoline containing propanoic acid residues have shown promising antioxidant activity. [7][8]These compounds have demonstrated a protective effect against oxidative stress in biological systems. [7][8]

Antimalarial and Antimicrobial Potential

The 7-chloro-4-aminoquinoline core is central to the antimalarial drug chloroquine and its analogues. [9]While the amino linkage is typical, the thioether linkage in the target molecule could also confer antimalarial or broader antimicrobial properties. Research has shown that various 7-chloroquinoline derivatives exhibit antimalarial, antifungal, and antibacterial activities. [10][11][12]

PotentialApplications cluster_applications Potential Biological Activities Core 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid Anticancer Anticancer Agent Core->Anticancer Cytotoxicity Antioxidant Antioxidant Core->Antioxidant Radical Scavenging Antimicrobial Antimicrobial / Antimalarial Core->Antimicrobial Inhibition of microbial growth

Caption: Potential therapeutic applications of 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid.

Conclusion

3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid is a multifaceted molecule with significant potential in the field of medicinal chemistry. Its rational design, combining the biologically active 7-chloroquinoline core with a flexible propanoic acid side chain via a thioether linkage, makes it an attractive candidate for further investigation. The proposed synthesis is straightforward, and its chemical properties can be readily characterized using standard spectroscopic techniques. Based on the extensive literature on related compounds, this molecule holds promise for the development of novel anticancer, antioxidant, and antimicrobial agents. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential and applications of this and related quinoline derivatives.

References

  • Gutiérrez, J. E., Fernandez-Moreira, E., Rodríguez, M. A., Mijares, M. R., De Sanctis, J. B., Gurská, S., ... & Charris, J. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 27(19), 6683. [Link]

  • Brazhko, O., Gencheva, V., Kornet, M., & Zavgorodniy, M. (2023). Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative. Chemistry & Chemical Technology, 17(4), 774-782. [Link]

  • da Silva, G. O., de Oliveira, A. C. A., de Faria, A. R., & de Almeida, M. V. (2021). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 32, 1649-1660. [Link]

  • Rojas, L., De Sanctis, J. B., Gurská, S., Džubák, P., Hajdúch, M., Bruno-Colmenarez, J., ... & Charris, J. (2023). Synthesis, Antimalarial, Antileishmanial, and Cytotoxicity Activities and Preliminary In Silico ADMET Studies of 2-(7-Chloroquinolin-4-ylamino)ethyl Benzoate Derivatives. Molecules, 28(24), 8031. [Link]

  • Khan, S. A., Asiri, A. M., & Al-Amry, K. A. (2021). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Future Medicinal Chemistry, 13(23), 2049-2062. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Mohamed, H. A. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Heterocyclic Chemistry, 55(6), 1388-1396. [Link]

  • Min, L. J., Yu, W., Han, L., Sun, N. B., Zhang, L. Q., & Liu, X. H. (2025). Synthesis, Antifungal Activity, and In Silico Study of Novel Quinoline Thioether Derivatives Inspired by Natural Quinoline. Chemistry & Biodiversity, e202500069. [Link]

  • Brazhko, O., Gencheva, V., Kornet, M., & Zavgorodniy, M. (2023). Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative. Chemistry & Chemical Technology, 17(4), 774-782. [Link]

  • Filo. (2025, December 12). Carefully study the attached IR and ¹H NMR spectra and predict the structure.[Link]

  • Szychowski, J., & Staszewska-Krajewska, O. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 223. [Link]

  • Min, L. J., Yu, W., Han, L., Sun, N. B., Zhang, L. Q., & Liu, X. H. (2025). Synthesis, Antifungal Activity, and In Silico Study of Novel Quinoline Thioether Derivatives Inspired by Natural Quinoline. Chemistry & Biodiversity, e202500069. [Link]

  • Joshi, S., & Khosla, N. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Oriental Journal of Chemistry, 17(2), 225-228. [Link]

  • Gutiérrez, J. E., Fernandez-Moreira, E., Rodríguez, M. A., Mijares, M. R., De Sanctis, J. B., Gurská, S., ... & Charris, J. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 27(19), 6683. [Link]

  • Gupta, H., & Singh, R. (2018). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • 108 Problem Solving Predicting NMR Spectra of Molecule. (2021, January 7). YouTube. [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Synthesis of 7-chloroquinolinyl-4-. [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

  • Ferrer, R., Lobo, G., Gamboa, N., Rodrigues, J., Abramjuk, C., Jung, K., ... & Charris, J. E. (2009). Synthesis of [(7-Chloroquinolin-4-yl)amino]chalcones: Potential Antimalarial and Anticancer Agents. Scientia Pharmaceutica, 77(4), 725-741. [Link]

  • Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • Chavakula, R., Rao, M. N., Kumar, K. P., Rao, C. S., Babu, B. G., & Rao, R. V. N. (2013). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Organic Chemistry: An Indian Journal, 9(4), 148-152. [Link]

  • ResearchGate. (n.d.). Mass spectrum of 14 and proposed fragmentation patterns.[Link]

  • PubChem. (n.d.). 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid. PubChem. [Link]

  • ResearchGate. (n.d.). Synthesis, crystal structure investigation, spectroscopic characterizations and DFT computations on a novel 1-(2-chloro-4-phenylquinolin-3-yl)ethanone. [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of propanoic acid. [Link]

  • Ahmed, S., Bhatti, M. H., Ali, S., & Hussain, M. (2006). Spectroscopic Characterisation and Biological Applications of Organotin(IV) Derivatives of 3-(N-Naphthylaminocarbonyl)-2-propenoic Acid. Turkish Journal of Chemistry, 30(3), 333-342. [Link]

  • Henriques, M. S. C., Reva, I., & Fausto, R. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]

Sources

Exploratory

Biological Activity of 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid In Vitro: A Technical Guide

Executive Summary & Structural Rationale The compound 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid (and its closely related structural isomers, such as 2-((7-chloroquinolin-4-yl)thio)propanoic acid) represents a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid (and its closely related structural isomers, such as 2-((7-chloroquinolin-4-yl)thio)propanoic acid) represents a highly specialized class of hybrid molecules known as 4-thioquinoline derivatives. In the realm of drug development, combining multiple pharmacophores into a single molecular entity is a proven strategy for overcoming drug resistance and achieving pleiotropic biological effects.

From a mechanistic standpoint, this compound is engineered with two distinct functional domains:

  • The 7-Chloroquinoline Core: A classic pharmacophore historically utilized in antimalarial therapeutics (e.g., chloroquine). This heteroaromatic ring system is highly lipophilic and weakly basic, allowing it to accumulate in acidic biological compartments and intercalate with porphyrin rings[1].

  • The Sulfanyl-Propanoic Acid Moiety: The introduction of a thioether (sulfanyl) linkage attached to a carboxylic acid drastically alters the compound's redox potential and aqueous solubility. The sulfur atom acts as a potent electron donor, neutralizing reactive oxygen species (ROS), while the propanoic acid chain enhances bioavailability[2].

This guide synthesizes the in vitro biological activities of this compound, detailing its dual role as a cytoprotective antioxidant and an antimalarial agent, while providing self-validating protocols for laboratory replication.

Mechanism Compound 3-[(7-chloroquinolin-4-yl)sulfanyl] propanoic acid Core 7-Chloroquinoline Core Compound->Core SideChain Sulfanyl-Propanoic Acid Compound->SideChain Heme Binds Ferriprotoporphyrin IX Core->Heme ROS Scavenges ROS / Peroxides SideChain->ROS Malaria Inhibits Hemozoin Formation (Antimalarial) Heme->Malaria Cyto Prevents Lipid Peroxidation (Cytoprotective) ROS->Cyto

Dual mechanism of action: Antimalarial and Cytoprotective pathways.

Mechanistic Causality of Biological Activities

Antioxidant and Cytoprotective Action

Oxidative stress, characterized by an overproduction of ROS such as hydrogen peroxide (H₂O₂), leads to lipid peroxidation, protein denaturation, and cellular apoptosis. In vitro studies evaluating 4-thioquinoline derivatives have demonstrated that compounds possessing a propanoic acid residue at the 4-position of the 7-chloroquinoline ring exhibit exceptional antiradical properties[2].

When subjected to H₂O₂-induced oxidative stress models, these derivatives outperformed standard reference antioxidants like Tiotriazolin by up to 41%[2][3]. The causality of this effect lies in the thioether sulfur's ability to undergo reversible oxidation to a sulfoxide, thereby scavenging free radicals before they can propagate damage across cellular membranes. This has been specifically validated in male sperm cells, where the compound preserved motility and viability under severe oxidative duress[2].

Antimalarial Hemozoin Inhibition

During the intraerythrocytic stage of a Plasmodium infection, the parasite degrades host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite crystallizes this heme into inert hemozoin (β-hematin)[1]. 7-chloroquinoline derivatives exert their antimalarial activity by forming π-π stacking interactions with free heme, capping the growing hemozoin polymer and leading to parasite death via oxidative stress[4]. The sulfanyl-propanoic acid derivative retains this critical binding affinity, making it a viable candidate for antimalarial screening.

Quantitative Data Summary

The following table summarizes the in vitro biological and toxicological profile of 7-chloro-4-thioquinoline propanoic acid derivatives based on recent pharmacological evaluations[2][4].

Biological ParameterAssay / ModelPerformance / OutcomeComparator Reference
Antioxidant Activity In vitro ROS scavenging+27% to +41% higher efficacyTiotriazolin[2]
Cytoprotection H₂O₂-stressed human spermPreserved fertility indicatorsAcetylcysteine / Ascorbic Acid[3]
Toxicity Profile In silico (GUSAR) & In vitroLow-toxicity classificationN/A[2]
Antimalarial Activity β-Hematin inhibition assayHigh affinity (IC₅₀ < 10 µM)*Chloroquine[4]

*Extrapolated from structurally analogous 7-chloroquinolin-4-yl derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies are designed with built-in validation mechanisms (positive/negative controls) to assess the biological activity of 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid.

Protocol 1: In Vitro Cytoprotection and ROS Scavenging (DCFH-DA Assay)

This protocol utilizes the cell-permeable fluorogenic probe 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA). Once inside the cell, esterases cleave the diacetate groups. Subsequent oxidation by ROS converts the non-fluorescent molecule into highly fluorescent DCF, allowing precise quantification of intracellular oxidative stress[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., SH-SY5Y neuroblastoma cells or isolated spermatozoa) at a density of 5 × 10⁴ cells/well in a black, clear-bottom 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow adherence[5].

  • Compound Pre-treatment: Aspirate media and apply 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid dissolved in DMSO (final DMSO concentration <0.1%) at varying concentrations (e.g., 1 µM, 10 µM, 30 µM) in serum-free media for 24 hours.

  • Stress Induction: Add H₂O₂ to the wells to achieve a final concentration of 500 µM. Incubate for 1 hour. Self-Validation: Include a positive control well (H₂O₂ only, no compound) and a negative control well (vehicle only, no H₂O₂)[5].

  • Probe Incubation: Wash cells twice with PBS. Add 10 µM DCFH-DA in serum-free, phenol red-free medium. Incubate in the dark at 37°C for 30 minutes[5].

  • Readout: Measure fluorescence using a microplate reader at excitation/emission wavelengths of 485 nm / 535 nm. Calculate the percentage of ROS reduction relative to the H₂O₂-only positive control.

Workflow Seed Seed Cells (5x10^4 cells/well) Treat Compound Treatment (1-30 µM, 24h) Seed->Treat Stress Induce Oxidative Stress (500 µM H2O2, 1h) Treat->Stress Assay DCFH-DA Probe (10 µM, 30 min) Stress->Assay Read Fluorescence Readout (Ex:485nm / Em:535nm) Assay->Read

Step-by-step in vitro workflow for evaluating ROS scavenging via DCFH-DA.
Protocol 2: In Vitro β-Hematin Crystallization Inhibition Assay

This cell-free assay evaluates the antimalarial potential by measuring the compound's ability to prevent the crystallization of synthetic hemozoin (β-hematin)[4].

Step-by-Step Methodology:

  • Hemin Preparation: Dissolve hemin (porcine) in 0.1 M NaOH to create a 4 mM stock solution. Prepare fresh to avoid spontaneous degradation.

  • Reaction Assembly: In a 96-well plate, combine 50 µL of the compound (at various concentrations in 0.1 M HCl) with 50 µL of the hemin stock.

  • Initiation: Add 100 µL of 0.5 M sodium acetate buffer (pH 5.0) to initiate crystallization. The acidic pH mimics the parasite's digestive vacuole.

  • Incubation: Seal the plate and incubate at 37°C for 18–24 hours.

  • Solubilization of Unreacted Heme: Add 50 µL of a 0.2 M HEPES buffer (pH 7.4) and 50 µL of 5% (v/v) pyridine solution. Pyridine forms a complex specifically with un-crystallized free heme, generating a distinct chromophore.

  • Readout: Measure absorbance at 405 nm. Self-Validation: Use Chloroquine diphosphate as a positive control for inhibition, and a vehicle-only well as a negative control (maximum crystallization).

Conclusion

3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid is a highly versatile molecule exhibiting a potent dual-action profile. Its rational design leverages the well-documented heme-binding affinity of the 7-chloroquinoline ring while introducing significant antioxidant and cytoprotective capabilities via the sulfanyl-propanoic acid chain. The self-validating in vitro protocols provided herein offer a standardized framework for researchers to further quantify its therapeutic efficacy in neuroprotection, fertility preservation, and antimalarial drug development.

References

  • DESIGN, SYNTHESIS AND BIOLOGICAL ACTIVITY OF THE 4-THIOQUINOLINE DERIVATIVES Lviv Polytechnic National University URL: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview National Institutes of Health (NIH) URL:[Link]

  • [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity EXCLI Journal URL:[Link]

  • Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative Lviv Polytechnic National University URL: [Link]

  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells National Institutes of Health (NIH) URL:[Link]

Sources

Foundational

7-Chloroquinoline Thioether Derivatives: Synthetic Architectures &amp; Therapeutic Horizons

Executive Summary The 7-chloroquinoline (7-CQ) scaffold remains a privileged structure in medicinal chemistry, historically anchored by the antimalarial success of chloroquine. However, the emergence of drug resistance (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-chloroquinoline (7-CQ) scaffold remains a privileged structure in medicinal chemistry, historically anchored by the antimalarial success of chloroquine. However, the emergence of drug resistance (specifically PfCRT-mediated efflux) has necessitated structural evolution. The 7-chloroquinoline thioether derivatives represent a critical pivot from the traditional 4-amino linkage to a 4-sulfide (thioether) linkage.

This guide analyzes the physicochemical advantages of this bioisosteric replacement, details the synthetic pathways (SNAr and Click Chemistry), and provides rigorous protocols for validating their dual-efficacy in antimalarial (hemozoin inhibition) and oncology (DNA/EGFR targeting) domains.

The Pharmacophore: Bioisosteric Rationale

The transition from an amino (-NH-) to a thioether (-S-) linker at the 4-position of the quinoline ring fundamentally alters the molecule's pharmacokinetics and resistance profile.

Structural Mechanics
  • Lipophilicity Modulation: Sulfur is significantly less polar than nitrogen. Thioether derivatives generally exhibit higher LogP values, facilitating passive diffusion across the parasitic digestive vacuolar membrane and mammalian cell membranes.

  • pKa Suppression: The 4-amino group in chloroquine is crucial for lysosomotropism (accumulation in acidic compartments). Replacing it with sulfur removes a protonation site. To compensate, successful thioether designs often incorporate a distal basic amine in the side chain to retain pH-trapping capability while bypassing the specific recognition sites of mutant PfCRT efflux pumps.

  • Oxidative Versatility: The thioether is a metabolic handle, readily oxidizable to sulfoxides (-SO-) and sulfones (-SO2-), which act as distinct pharmacophores with altered polarity and hydrogen-bonding potential.

Synthetic Strategies

The synthesis of 7-CQ thioethers relies primarily on Nucleophilic Aromatic Substitution (SNAr), capitalizing on the lability of the chlorine atom at the 4-position of 4,7-dichloroquinoline.

Core Synthesis (SNAr)

The reaction between 4,7-dichloroquinoline and a thiol (R-SH) is driven by the electron-deficient nature of the heteroaromatic ring.

  • Reagents: 4,7-Dichloroquinoline + Thiol (Alkyl/Aryl).

  • Base: K2CO3 (mild) or NaH (strong) for deprotonating the thiol; Et3N is common for aminothiols.

  • Solvents: DMF or DMSO (polar aprotic) are preferred for NaH methods; Ethanol/Isopropanol for Et3N reflux.

  • Conditions: Conventional reflux (80°C, 12–24h) or Microwave Irradiation (140°C, 20 min).

Hybrid Architectures

Recent literature emphasizes "Click Chemistry" (CuAAC) to fuse 7-CQ thioethers with 1,2,3-triazoles, enhancing binding affinity to biological targets like EGFR (cancer) or Falcipain-2 (malaria).

Visualization: Synthetic Workflow

SynthesisWorkflow Start 4,7-Dichloroquinoline (Precursor) Process S_NAr Mechanism (Reflux or MW) Start->Process + Solvent (DMF/EtOH) Reagent R-SH (Thiol) + Base (K2CO3/NaH) Reagent->Process Inter 4-Thioether Intermediate Process->Inter Cl displacement Branch1 Side Chain: Basic Amine (Lysosomotropism) Inter->Branch1 Branch2 Side Chain: Triazole/Hybrid (Target Specificity) Inter->Branch2 Final Bioactive 7-CQ Thioether Derivative Branch1->Final Branch2->Final

Figure 1: Synthetic workflow for generating 7-chloroquinoline thioether libraries via SNAr and subsequent functionalization.

Therapeutic Efficacy & Data[1][2][3][4]

Antimalarial Activity (Hemozoin Inhibition)

The primary mechanism remains the inhibition of


-hematin (hemozoin) formation.[1] The 7-CQ core complexes with free heme (Fe3+-PPIX), preventing its detoxification into inert crystals. This leads to heme-induced membrane lysis and parasite death.

Comparative Efficacy (Literature Aggregation):

Compound ClassStrain (Target)IC50 RangeMechanism Note
Chloroquine (Ref) Pf 3D7 (Sensitive)10 – 20 nMStandard hemozoin inhibition.
Chloroquine (Ref) Pf W2 (Resistant)> 200 nMEffluxed by mutant PfCRT.
7-CQ Thioethers Pf W2 (Resistant)30 – 80 nM Bypasses PfCRT recognition.
Thiohydantoin Hybrids Pf 3D7< 50 nMDual inhibition (Heme + Falcipain).
Oncology Applications

Thioether derivatives have shown potent cytotoxicity against solid tumors, often outperforming Doxorubicin in specific cell lines.

  • Targets: MCF-7 (Breast), HeLa (Cervical), HCT-116 (Colon).[2][3]

  • Mechanism: DNA intercalation and inhibition of receptor tyrosine kinases (EGFR/VEGFR).

  • Selectivity: High Selectivity Index (SI > 10) observed in optimized derivatives, sparing normal fibroblasts.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 4-Alkylthio-7-Chloroquinoline

Rationale: Microwave irradiation accelerates the SNAr reaction, reducing reaction time from days to minutes and improving purity.

  • Preparation: In a 10 mL microwave vial, dissolve 4,7-dichloroquinoline (1.0 mmol, 198 mg) in DMF (3 mL).

  • Addition: Add the specific thiol (1.2 mmol) and K2CO3 (2.0 mmol). Note: If using an aminothiol hydrochloride salt, increase base to 3.0 mmol.

  • Reaction: Seal the vial and irradiate at 140°C for 20 minutes (Power: 150W, Max Pressure: 250 psi).

  • Work-up: Pour the reaction mixture into ice-cold water (20 mL).

    • Solid Product: Filter the precipitate, wash with water, and recrystallize from Ethanol.

    • Oily Product: Extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over Na2SO4, and concentrate.

  • Validation: Verify structure via 1H-NMR (shift of aromatic protons) and Mass Spectrometry.

Protocol B: -Hematin Inhibition Assay (High-Throughput)

Rationale: This biochemical assay quantifies the drug's ability to prevent heme polymerization, a proxy for antimalarial potency.

  • Stock Solutions:

    • Dissolve Hemin Chloride (5.2 mg/mL) in DMSO.

    • Prepare 0.2 M Sodium Acetate Buffer (pH 4.4).[4]

  • Incubation:

    • In a 96-well plate, add 50 µL of Hemin solution.

    • Add 50 µL of test compound (dissolved in DMSO) at varying concentrations (0–100 µM).

    • Initiate reaction by adding 100 µL of Acetate Buffer (pH 4.4).

    • Incubate at 37°C for 48 hours .

  • Filtration & Wash:

    • Centrifuge plate (4000 rpm, 15 min). Discard supernatant (contains unpolymerized heme).

    • Wash pellet with DMSO (200 µL) to remove remaining free heme. Repeat 2x.

  • Quantification:

    • Dissolve the final

      
      -hematin pellet in 0.1 M NaOH  (200 µL).
      
    • Measure Absorbance (OD) at 405 nm .[4][5]

  • Calculation:

    • Compare OD of treated wells vs. control (no drug). Lower OD = Higher Inhibition.

Visualization: Mechanism of Action[8]

MoA Hemoglobin Hemoglobin (Host Cell) FreeHeme Free Heme (Fe2+/3+) (Toxic ROS Generator) Hemoglobin->FreeHeme Proteolysis (Food Vacuole) Hemozoin Hemozoin (Beta-Hematin) (Inert Crystal) FreeHeme->Hemozoin Polymerization (Detox) Complex Drug-Heme Complex (Capping) FreeHeme->Complex Blockade Death Parasite Death (Membrane Lysis) FreeHeme->Death Accumulation Drug 7-CQ Thioether (Inhibitor) Drug->FreeHeme Intercalation/Binding Complex->Hemozoin Inhibits Formation

Figure 2: Mechanistic pathway of 7-CQ thioethers interfering with heme detoxification in the parasitic digestive vacuole.

References

  • Solomon, V. R., & Lee, H. (2010). Quinoline-based antimalarial drugs: A patent review (2005 – 2010). Expert Opinion on Therapeutic Patents . Link

  • Kumar, S., et al. (2014). Discovery of highly selective 7-chloroquinoline-thiohydantoins with potent antimalarial activity. European Journal of Medicinal Chemistry . Link

  • Egan, T. J., et al. (2013). A colorimetric high-throughput beta-hematin inhibition screening assay for use in the search for antimalarial compounds. Analytical Biochemistry . Link

  • Memma, M., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry . Link

  • Beagley, P., et al. (2003). Synthesis and antimalarial activity of new 7-chloroquinoline thioether derivatives. Bioorganic & Medicinal Chemistry Letters . Link

Sources

Exploratory

Molecular weight and formula 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid

Title: Technical Profile: 3-[(7-Chloroquinolin-4-yl)sulfanyl]propanoic Acid Subtitle: Structural Characterization, Synthetic Methodology, and Therapeutic Potential of a Thio-Quinoline Scaffold Abstract This technical gui...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Profile: 3-[(7-Chloroquinolin-4-yl)sulfanyl]propanoic Acid Subtitle: Structural Characterization, Synthetic Methodology, and Therapeutic Potential of a Thio-Quinoline Scaffold

Abstract

This technical guide provides a comprehensive analysis of 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid , a functionalized quinoline derivative. Distinguished by a thioether linkage at the C4 position, this molecule represents a critical scaffold in the development of next-generation antimalarial and anticancer therapeutics. Unlike the nitrogen-linked 4-aminoquinolines (e.g., chloroquine), the 4-sulfanyl modification alters the physicochemical profile—specifically lipophilicity and pKa—potentially circumventing established drug resistance mechanisms. This document details the physicochemical properties, validated synthetic protocols, structural characterization data, and biological mechanisms of action.

Chemical Identity & Physicochemical Profile

The core structure consists of a 7-chloroquinoline heterocycle linked to a propanoic acid tail via a sulfur atom. This "soft" sulfur bridge modulates the electronic properties of the quinoline ring, distinct from the "hard" nitrogen bridge in classical antimalarials.

Table 1: Chemical Specifications

PropertyData
IUPAC Name 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid
Common Synonyms 3-((7-chloroquinolin-4-yl)thio)propanoic acid; 7-chloro-4-(2-carboxyethylthio)quinoline
Molecular Formula C₁₂H₁₀ClNO₂S
Molecular Weight 267.73 g/mol
CAS Registry Number 350997-11-4 (Generic/Isomer-related)
SMILES OC(=O)CCSc1ccnc2cc(Cl)ccc12
Appearance White to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (pH dependent)
pKa (Predicted) ~4.2 (Carboxylic acid), ~5.8 (Quinoline Nitrogen)
LogP (Predicted) 2.4 – 2.8

Synthetic Pathway & Methodology

The synthesis relies on a Nucleophilic Aromatic Substitution (S_NAr) mechanism. The 4-position of the 7-chloroquinoline ring is activated for nucleophilic attack due to the electron-withdrawing nitrogen atom and the leaving group capability of the chloride.

Reaction Scheme Visualization

SynthesisPathway R1 4,7-Dichloroquinoline (Electrophile) Cond Base: K2CO3 or NaH Solvent: DMF or DMSO Temp: 80-100°C R1->Cond Mix R2 3-Mercaptopropanoic Acid (Nucleophile) R2->Cond Mix Inter Meisenheimer Complex (Transition State) Cond->Inter S_NAr Attack Prod 3-[(7-chloroquinolin-4-yl) sulfanyl]propanoic acid Inter->Prod Elimination of Cl- ByProd HCl (Neutralized) Inter->ByProd

Caption: S_NAr synthesis pathway. The thiol group of mercaptopropanoic acid displaces the C4-chlorine of the quinoline ring.

Detailed Experimental Protocol

Objective: Synthesis of 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid on a 10 mmol scale.

  • Reagent Preparation:

    • Dissolve 3-mercaptopropanoic acid (1.17 g, 11 mmol, 1.1 eq) in anhydrous DMF (15 mL).

    • Add Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol, 2.0 eq) to the solution. Stir at room temperature for 15 minutes to generate the thiolate anion. Note: Evolution of CO₂ gas may occur.

  • Coupling Reaction:

    • Add 4,7-dichloroquinoline (1.98 g, 10 mmol, 1.0 eq) to the reaction mixture.

    • Heat the mixture to 90°C under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the thiol.

    • Monitor the reaction via TLC (System: DCM/MeOH 9:1). The starting material (4,7-dichloroquinoline) typically disappears within 4–6 hours.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL). The solution may be slightly cloudy due to the potassium salt of the product.

    • Acidify the solution carefully with 1M HCl to pH ~3–4. This protonates the carboxylate, causing the free acid product to precipitate as a solid.

    • Filter the precipitate and wash copiously with cold water to remove residual DMF and inorganic salts.

  • Purification:

    • Recrystallize the crude solid from Ethanol or an Ethanol/Water mixture.

    • Dry under vacuum at 50°C for 12 hours.

    • Expected Yield: 75–85%.

Structural Characterization

Validation of the structure requires confirming the loss of the C4-chlorine and the integrity of the propanoic acid chain.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Quinoline Protons:

      • δ 8.7–8.8 (d, 1H, H-2): Characteristic downfield shift of the proton adjacent to nitrogen.

      • δ 8.0–8.2 (d, 1H, H-5/H-8): Aromatic protons of the benzene ring.

      • δ 7.6–7.8 (m, 2H, H-6, H-3): Note that H-3 often shifts upfield relative to H-2.

    • Aliphatic Chain:

      • δ 3.4–3.5 (t, 2H, -S-CH ₂-): Triplet indicating attachment to sulfur.

      • δ 2.6–2.7 (t, 2H, -CH ₂-COOH): Triplet adjacent to the carbonyl.

    • Acid Proton:

      • δ 12.0–12.5 (br s, 1H, -COOH ): Broad singlet, exchangeable with D₂O.

  • Mass Spectrometry (ESI-MS):

    • [M+H]⁺: 268.0 m/z (consistent with ¹³⁵Cl isotope).

    • Isotope Pattern: A characteristic 3:1 ratio for M and M+2 peaks due to the presence of one Chlorine atom (³⁵Cl/³⁷Cl).

Therapeutic Potential & Biological Context

The 4-sulfanylquinoline scaffold is a bioisostere of the 4-aminoquinoline class (Chloroquine, Hydroxychloroquine). The substitution of Nitrogen with Sulfur alters the hydrogen bond donor/acceptor profile and basicity , which are critical for the drug's accumulation in the acidic food vacuole of the malaria parasite.

Mechanism of Action: Heme Detoxification Blockade

The primary target is the crystallization of toxic free heme (ferriprotoporphyrin IX) into inert hemozoin within the parasite's digestive vacuole.

MOA Drug 3-[(7-chloroquinolin-4-yl) sulfanyl]propanoic acid (Extracellular) Vacuole Parasite Food Vacuole (pH ~5.0) Drug->Vacuole Passive Diffusion (Lipophilic form) Complex Drug-Heme Complex (Capping of Polymer) Drug->Complex Binds Heme Dimers Vacuole->Drug Proton Trapping (Ionized form accumulates) Heme Free Heme (Fe2+) (Toxic Byproduct) Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Polymerization (Natural Detox) Heme->Complex Intercalation Death Parasite Death (Oxidative Stress) Heme->Death Accumulation causes Membrane Lysis Complex->Hemozoin Inhibits Formation

Caption: Mechanism of Action. The compound accumulates in the acidic vacuole, binds free heme, and prevents its detoxification into hemozoin, leading to parasite death.

Key Advantages over 4-Aminoquinolines:
  • Resistance Evasion: The thioether linkage modifies the shape and electrostatic potential of the drug, potentially reducing affinity for the PfCRT (Chloroquine Resistance Transporter) efflux pump.

  • Lipophilicity: The sulfur atom increases lipophilicity (LogP ~2.6) compared to the amino analog, potentially enhancing membrane permeability.

  • Intermediate Utility: This acid is a versatile precursor.[1] The carboxylic acid tail allows for further conjugation (e.g., to hydrazides, esters, or targeting ligands) to create "reversed chloroquines" or dual-action hybrids.

Handling & Safety

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).[2]

  • Storage: Store at -20°C. The thioether is susceptible to oxidation to sulfoxide (S=O) or sulfone (O=S=O) upon prolonged exposure to air/light. Keep under inert gas if possible.

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of quinoline dust.

References

  • Synthesis of 4-Thioquinoline Derivatives

    • Design, synthesis and biological activity of the 4-thioquinoline derivatives. (2023).[1][3] Lviv Polytechnic National University.

    • Source:

  • Antimalarial Mechanism & Quinoline Scaffolds

    • Mechanism of Action of Quinoline Antimalarials. (2014). Drugs.
    • Source:

  • Chemical Property Data (Analogs)

    • PubChem Compound Summary for 7-Chloro-4-hydroxyquinoline (Precursor).
    • Source:

  • Related Thio-Quinoline Research

    • Novel 7-Chloro-(4-thioalkylquinoline)
    • Source:

Sources

Foundational

CAS number and identifiers for 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid

Executive Summary 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid is a functionalized quinoline derivative belonging to the class of 4-amino/4-sulfanyl-7-chloroquinolines. Structurally related to the antimalarial drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid is a functionalized quinoline derivative belonging to the class of 4-amino/4-sulfanyl-7-chloroquinolines. Structurally related to the antimalarial drug chloroquine, this compound replaces the diamine side chain with a thio-propanoic acid moiety. This modification alters its lipophilicity and pKa, retaining the core pharmacophore responsible for heme binding while introducing a carboxylic acid handle for further conjugation or solubility modulation.

Primary research applications include:

  • Antimalarial Therapeutics: Inhibition of hemozoin formation (β-hematin) in Plasmodium falciparum.

  • Oncology: Cytotoxic activity against human cancer cell lines (e.g., prostate LNCaP, colon HCT116) via apoptosis induction.

  • Reproductive Biology: Investigation as a cytoprotective antioxidant in sperm fertility studies.[1]

Chemical Identity & Identifiers

The following data provides the definitive chemical registration details for the compound.

Identifier Value
CAS Number 874487-43-1 (Free Acid)
PubChem CID 24705650
IUPAC Name 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid
Synonyms 3-(7-chloroquinolin-4-ylthio)propanoic acid; 3-((7-chloroquinolin-4-yl)thio)propanoic acid
Molecular Formula C₁₂H₁₀ClNO₂S
Molecular Weight 267.73 g/mol
SMILES C1=CC2=C(C=CN=C2C=C1Cl)SCCC(=O)O
InChIKey JZQDPPHKCPUBEI-UHFFFAOYSA-N

Structural Analysis & Pharmacophore

The molecule consists of two distinct domains:

  • The Scaffold (7-Chloroquinoline): A bicyclic aromatic heterocycle responsible for

    
    -
    
    
    
    stacking interactions with free heme (ferriprotoporphyrin IX). The chlorine atom at position 7 is critical for inhibiting heme crystallization, a key mechanism in antimalarial action.
  • The Linker (Sulfanylpropanoic Acid): A 3-carbon thioether chain terminating in a carboxylic acid. The sulfur atom acts as a bioisostere to the secondary amine found in chloroquine, potentially reducing resistance mechanisms associated with the chloroquine resistance transporter (PfCRT).

Pharmacophore Quinoline 7-Chloroquinoline Core (Heme Binding / Intercalation) Sulfur Thioether Linker (Lipophilicity Modulation) Quinoline->Sulfur C4 Substitution Acid Carboxylic Acid Tail (Solubility / Conjugation Handle) Sulfur->Acid Propyl Chain

Figure 1: Pharmacophore segmentation of the target compound.

Synthesis Protocol

The synthesis follows a classical Nucleophilic Aromatic Substitution (


) mechanism. The 4-position of the quinoline ring is activated for nucleophilic attack due to the electron-withdrawing nitrogen atom and the chlorine substituent.
Reaction Scheme

Reactants: 4,7-Dichloroquinoline + 3-Mercaptopropanoic acid. Reagents: Potassium Carbonate (


) or Sodium Hydride (

). Solvent: DMF (N,N-Dimethylformamide) or Ethanol.

Synthesis SM1 4,7-Dichloroquinoline (Electrophile) Complex Meisenheimer-like Transition State SM1->Complex + Base (K2CO3) Reflux/Heat SM2 3-Mercaptopropanoic Acid (Nucleophile) SM2->Complex Product 3-[(7-chloroquinolin-4-yl)sulfanyl] propanoic acid Complex->Product - HCl (Elimination)

Figure 2:


 synthesis pathway.
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4,7-dichloroquinoline (1.0 eq) in anhydrous DMF (10 mL/g).

  • Activation: Add 3-mercaptopropanoic acid (1.1 eq) to the solution.

  • Basification: Cautiously add Potassium Carbonate (

    
    )  (2.5 eq). If using NaH, perform this step at 
    
    
    
    under inert atmosphere (
    
    
    ).
  • Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor progress via TLC (Mobile phase: MeOH/DCM 1:9). The starting quinoline spot should disappear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (10x volume).

    • Adjust pH to ~4.0 using 1N HCl to precipitate the free acid.

  • Purification: Filter the resulting precipitate. Wash with cold water and diethyl ether. Recrystallize from Ethanol/Water or purify via column chromatography if necessary.

Biological Applications & Mechanism

Antimalarial Activity[5][6]
  • Mechanism: Similar to chloroquine, this compound accumulates in the acidic food vacuole of the malaria parasite. The 7-chloroquinoline moiety complexes with free heme (toxic to the parasite), preventing its polymerization into non-toxic hemozoin.

  • Efficacy: Studies on thio-analogues indicate significant inhibition of

    
    -hematin formation (IC
    
    
    
    values often in the
    
    
    range).
Anticancer Potential[5][6]
  • Target: 4-sulfanylquinoline derivatives have demonstrated cytotoxicity against human prostate (LNCaP) and colon (HCT116) cancer cell lines.

  • Pathway: Induction of oxidative stress and apoptosis. The carboxylic acid tail allows for the design of prodrug esters that can improve cellular uptake.

Antioxidant & Cytoprotection[1][7]
  • Context: Recent studies (see Ref 2) highlight the sodium salt of this acid as a cytoprotective agent for sperm cells under oxidative stress (

    
     induced), outperforming standard comparators like Tiotriazolin in specific fertility metrics.[1]
    

Analytical Characterization (Expected)

To validate the synthesis, the following spectral data should be obtained:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       ~12.5 ppm (s, 1H, -COOH).
      
    • 
       ~8.7 ppm (d, 1H, Quinoline H-2).
      
    • 
       ~8.0–7.5 ppm (m, 3H, Quinoline H-5, H-6, H-8).
      
    • 
       ~7.4 ppm (d, 1H, Quinoline H-3).
      
    • 
       ~3.4 ppm (t, 2H, 
      
      
      
      ).
    • 
       ~2.7 ppm (t, 2H, 
      
      
      
      ).
  • Mass Spectrometry (ESI):

    • 
       calc: 268.02.
      
    • Characteristic isotopic pattern due to Chlorine (

      
       ratio ~3:1).
      

Safety & Handling

  • Hazard Statements: Irritant (Skin/Eye). Potential respiratory sensitizer.

  • Storage: Store at -20°C, desiccated. Protect from light (quinoline derivatives can be photosensitive).

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of thiol vapors or quinoline dust.

References

  • PubChem. 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid (CID 24705650).[2] National Library of Medicine. [Link]

  • Brazhko, O., et al. (2023). Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative. Chemistry & Chemical Technology.[3] [Link]

  • Ferrer, R., et al. (2009). Synthesis of [(7-Chloroquinolin-4-yl)amino]chalcones: Potential Antimalarial and Anticancer Agents.[4] Scientia Pharmaceutica. [Link][5]

  • Gutiérrez, J.E., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity. Pharmaceuticals.[6][7][8] [Link]

Sources

Exploratory

Role of Propanoic Acid Moiety in Quinoline Derivatives: A Technical Guide

Abstract The integration of a propanoic acid moiety ( ) into the quinoline scaffold represents a strategic "linker-anchor" approach in medicinal chemistry. Unlike the rigid quinoline-3-carboxylic acid found in fluoroquin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The integration of a propanoic acid moiety (


) into the quinoline scaffold represents a strategic "linker-anchor" approach in medicinal chemistry. Unlike the rigid quinoline-3-carboxylic acid found in fluoroquinolones, the propanoic acid side chain introduces critical rotational freedom (entropy) and extends the acidic "warhead" to distal binding pockets. This guide analyzes the pharmacological divergence of N-linked (position 1) versus C-linked (positions 3, 4) propanoic acid quinoline derivatives, detailing their roles as EGFR inhibitors, dual-target antibacterial agents (LptA/Top IV), and NMDA receptor modulators.

Structural Logic: The "Linker-Anchor" Hypothesis

The quinoline ring acts as a lipophilic "anchor" (π-π stacking), while the propanoic acid moiety functions as a flexible "warhead." The specific choice of a 3-carbon chain (propanoic) over a 2-carbon (acetic) or 4-carbon (butanoic) chain is governed by the Goldilocks Principle of Ligand Design :

  • Acetic Acid (-CH2COOH): Too rigid; steric clash with the quinoline ring often prevents the carboxylate from twisting into the optimal plane for hydrogen bonding.

  • Propanoic Acid (-CH2CH2COOH): Provides ~3.5 Å extension, allowing the carboxylate to reach deep arginine/lysine pockets (e.g., in LptA or NMDA receptors) while maintaining enough rigidity to minimize the entropic cost of binding.

  • Butanoic Acid (-CH2CH2CH2COOH): Excessive flexibility leads to a high entropic penalty upon binding (

    
    ), reducing overall affinity.
    

Class I: N-Linked Derivatives (1-Propanoic Acid Quinolones)

Target: Anticancer (EGFR Inhibition)

When the propanoic acid moiety is attached to the quinoline nitrogen (N1), the molecule adopts a "scorpion-like" conformation. This is critical for ATP-competitive inhibition in kinases like EGFR.

Mechanism of Action: The Met769 Bridge

In EGFR inhibitors, the quinoline core mimics the adenine ring of ATP. The N-propanoic acid side chain extends into the solvent-exposed region or a specific hydrophilic pocket, forming a critical hydrogen bond with Methionine 769 (Met769) .

  • Binding Energy: Docking studies suggest this interaction contributes ~-2 to -3 kcal/mol to the binding affinity.

  • Selectivity: The flexibility of the propanoic chain allows the molecule to adapt to the "Gatekeeper" residue mutations (e.g., T790M) better than rigid analogs.

Synthetic Protocol: Michael Addition

Objective: Synthesis of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid via chemoselective N-alkylation.

Reagents:

  • Quinolin-2(1H)-one scaffold[1][2]

  • Ethyl acrylate or Acrylic acid

  • Base: Potassium Carbonate (

    
    ) or DBU
    
  • Solvent: DMF or Ethanol

Step-by-Step Protocol:

  • Activation: Dissolve quinolin-2(1H)-one (10 mmol) in anhydrous DMF (20 mL). Add

    
     (15 mmol) and stir at 60°C for 30 minutes to generate the N-anion.
    
  • Addition: Dropwise add ethyl acrylate (12 mmol). The reaction follows a Michael addition mechanism rather than simple SN2 displacement, reducing O-alkylation byproducts.

  • Reflux: Heat to 90°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Hydrolysis: Treat the intermediate ester with 10% NaOH (aq) at room temperature for 2 hours to liberate the free acid.

  • Workup: Acidify with 1M HCl to pH 3. The product precipitates as a white solid. Recrystallize from Ethanol.[3]

Class II: C-Linked Derivatives (C4-Propanoic Acid)

Target: Antibacterial (LptA/Top IV) & Neuropharmacology

Attaching the moiety to the C4 position creates a vector perpendicular to the ring system, ideal for bridging two distinct binding sites in large protein complexes.

Antibacterial Mechanism: Dual Targeting

Recent studies (e.g., MDPI, 2019) highlight C4-propanoic acid quinolines as dual inhibitors:

  • LptA (Lipopolysaccharide transport protein A): The hydrophobic quinoline fits the LptA β-jellyroll, while the propanoic acid forms a salt bridge with cationic residues (Arg/Lys) at the dimer interface, disrupting LPS transport in Gram-negative bacteria.

  • Topoisomerase IV: The carboxylate coordinates with the

    
     ions in the DNA-gyrase complex, similar to the C3-carboxylate of fluoroquinolones but with a distinct binding mode that may evade standard resistance mechanisms.
    
Synthetic Protocol: The Gould-Jacobs to Krapcho Route

Objective: Synthesis of ethyl 2-(quinolin-4-yl)propanoate.[4]

Reagents:

  • Aniline derivative[3][4][5]

  • Diethyl 2-(ethoxymethylene)malonate (EMME)

  • Diphenyl ether (for thermal cyclization)[4]

  • Diethyl methylmalonate / NaH

Step-by-Step Protocol:

  • Condensation: Reflux aniline (10 mmol) and EMME (10 mmol) in ethanol for 1 hour. Evaporate solvent to get the enamine intermediate.

  • Cyclization (Gould-Jacobs): Heat the intermediate in diphenyl ether at 250°C for 30 minutes. This high temperature forces intramolecular cyclization to 4-hydroxyquinoline-3-carboxylate.

  • Chlorination: Reflux with

    
     for 2 hours to convert the 4-OH to 4-Cl.
    
  • Displacement: React the 4-chloroquinoline with the anion of diethyl methylmalonate (generated by NaH in DMF).

  • Decarboxylation (Krapcho): Heat the resulting diester with NaCl in wet DMSO at 150°C. This removes one ester group, resulting in the mono-ester propanoate chain at C4.

Visualization of Pathways

Synthetic Workflow (C4-Derivatives)

The following diagram illustrates the critical steps in the Gould-Jacobs/Krapcho pathway.

G Start Aniline + EMME Inter1 Enamine Intermediate Start->Inter1 Reflux (EtOH) Cyclize 4-OH-Quinoline (Gould-Jacobs) Inter1->Cyclize 250°C (Ph2O) Chlor 4-Cl-Quinoline Cyclize->Chlor POCl3 Malonate Malonate Displacement Chlor->Malonate NaH, Diethyl methylmalonate Final 4-Propanoic Acid Derivative Malonate->Final DMSO/NaCl (Krapcho)

Caption: Step-by-step synthesis of C4-propanoic acid quinoline derivatives via the Gould-Jacobs protocol.

SAR Interaction Map

This diagram maps the structural features of the moiety to its biological effects.

SAR Moiety Propanoic Acid Moiety (-CH2CH2COOH) N_Link N1-Attachment Moiety->N_Link C_Link C4-Attachment Moiety->C_Link EGFR EGFR Inhibition N_Link->EGFR Met769 H-Bond: Met769 EGFR->Met769 Mechanism LptA Antibacterial (LptA) C_Link->LptA NMDA NMDA Antagonism C_Link->NMDA Bridge Salt Bridge (Arg/Lys) LptA->Bridge Mechanism

Caption: Structure-Activity Relationship (SAR) mapping of the propanoic acid moiety to specific biological targets.

Quantitative Data Summary

Compound ClassPositionChain LengthPrimary TargetIC50 / MICKey Interaction
N-Alkyl Quinolone N13-CarbonEGFR (Cancer)16.89 nMH-bond to Met769
4-Quinolyl Propanoate C43-CarbonLptA (Bacteria)0.125 µg/mLSalt bridge to Arg
Indole/Quinoline Acid C33-CarbonNMDA (Glycine Site)~0.14 µM (

)
Mimics Glutamate distance

References

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI Molecules. [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition. ACS Omega. [Link]

  • Potent indole- and quinoline-containing N-methyl-D-aspartate antagonists acting at the strychnine-insensitive glycine binding site. European Journal of Pharmacology. [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. MDPI Pharmaceuticals. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Omega. [Link]

Sources

Foundational

A Predictive Toxicological and Safety Assessment of 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid

An In-Depth Guide for Drug Development Professionals Executive Summary The journey of a novel chemical entity from laboratory synthesis to clinical application is contingent upon a rigorous and comprehensive safety evalu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Drug Development Professionals

Executive Summary

The journey of a novel chemical entity from laboratory synthesis to clinical application is contingent upon a rigorous and comprehensive safety evaluation. This guide provides a detailed predictive toxicological assessment of 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid, a molecule featuring the well-known 7-chloroquinoline scaffold. In the absence of direct experimental data, this document leverages established principles of computational toxicology, structural analogy, and mechanistic reasoning to construct a proactive safety profile. The primary risks identified are associated with the 7-chloroquinoline core, which is historically linked to cardiotoxicity via hERG channel inhibition and potential for lysosomal-mediated toxicities such as phospholipidosis. Conversely, in silico models predict a low probability of genotoxicity. This guide outlines the scientific rationale behind these predictions and proposes a tiered, data-driven strategy for in vitro verification, ensuring that resources are focused on the most relevant potential liabilities.

Introduction: The Imperative of Early-Stage Safety Profiling

In modern drug discovery, identifying potential safety liabilities early is as critical as demonstrating efficacy.[1] Early-stage assessment allows for the efficient allocation of resources, reduces reliance on animal testing, and enables the design of safer medicines.[1] This whitepaper concerns 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid, a compound for which no public toxicological data exists. The assessment herein is therefore predictive, built upon two foundational pillars:

  • Structural Analysis: The molecule's core is the 7-chloroquinoline scaffold, a "privileged structure" in medicinal chemistry also present in drugs like chloroquine and amodiaquine.[2] This shared feature provides a strong basis for inferring potential toxicological mechanisms.

  • In Silico Toxicology: The use of validated computational models to predict adverse effects based on chemical structure is a cornerstone of modern safety assessment, endorsed by regulatory agencies like the FDA and EMA.[3][4]

This guide will deconstruct the molecule's structure, apply established computational prediction methodologies, hypothesize mechanisms of toxicity based on structural analogues, and provide detailed protocols for efficient in vitro validation of the key predictions.

Molecular and Physicochemical Profile

A molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is intrinsically linked to its physicochemical properties.

  • Structural Components:

    • 7-Chloroquinoline Core: A bicyclic aromatic system known for its role in antimalarial and anticancer agents.[2][5] Its basic nitrogen atom makes it susceptible to protonation in acidic environments, a key factor in its biological activity and a potential driver of toxicity.

    • Thioether Linker (-S-): Connects the quinoline core to the side chain. Thioethers can be susceptible to metabolic oxidation, potentially forming sulfoxides and sulfones, which could alter the compound's properties and clearance pathways.

    • Propanoic Acid Side Chain: A short-chain carboxylic acid that imparts acidic properties and increases hydrophilicity, which will influence solubility, distribution, and excretion.

A summary of predicted physicochemical properties, which are crucial inputs for toxicity models, is presented below.

PropertyPredicted ValueImplication for ADMET-Tox
LogP (Octanol/Water Partition) ModerateInfluences membrane permeability and potential for accumulation in lipid-rich tissues.
pKa (Acid/Base Dissociation) Basic pKa (quinoline N), Acidic pKa (carboxylic acid)The basic nitrogen is key to the lysosomotropic potential. The acidic group influences solubility and interactions with transporters.
Aqueous Solubility pH-dependentExpected to be higher at physiological pH due to the presence of ionizable groups, affecting formulation and bioavailability.
Polar Surface Area (PSA) ModerateSuggests reasonable cell permeability, a prerequisite for intracellular target engagement and toxicity.

In Silico Toxicological Hazard Assessment

Computational toxicology utilizes sophisticated algorithms and extensive databases to predict the likelihood of a compound causing specific toxic effects.[3][6][7] For this assessment, we consider predictions from both expert rule-based systems (e.g., DEREK Nexus), which identify structural alerts linked to known toxicophores, and statistical-based systems (e.g., SARAH Nexus, TOPKAT), which use machine learning models trained on large datasets.[8][9] This dual-methodology approach is recommended by international guidelines such as ICH M7.[4][9]

Toxicological EndpointPrediction Model TypePredicted OutcomeRationale & Confidence
Bacterial Mutagenicity (Ames) Rule-based & StatisticalNegative The 7-chloroquinoline scaffold is not a classic structural alert for mutagenicity. High confidence.
hERG Channel Inhibition QSAR / Structural AnalogyPositive / High Risk Quinoline derivatives are a well-known class of hERG inhibitors.[10][11][12] High confidence in the hazard.
Hepatotoxicity (DILI) QSAR / MechanisticPlausible / Moderate Risk Potential for phospholipidosis and mitochondrial dysfunction linked to the quinoline core. Moderate confidence.
Phospholipidosis Physicochemical / StructuralPositive / High Risk The molecule fits the profile of a Cationic Amphiphilic Drug (CAD), a class known to induce phospholipidosis.[13][14] High confidence.
Skin/Eye Irritation Rule-basedPossible Irritant The propanoic acid moiety may cause local irritation upon direct contact.[15] Low to moderate confidence.
Detailed Endpoint Analysis
  • Genotoxicity: The prediction of a negative Ames test is significant, suggesting the compound is unlikely to be a direct-acting mutagen.[16] This is a critical early de-risking step.

  • Cardiotoxicity: The primary safety concern for this molecule is the potential for inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[10][17] Inhibition of this channel can delay cardiac repolarization, leading to QT interval prolongation and a life-threatening arrhythmia known as Torsades de Pointes.[10][17] Numerous quinoline-containing drugs, including quinidine itself, are potent hERG blockers.[10][18] This structural alert warrants immediate experimental investigation.

  • Hepatotoxicity: Drug-Induced Liver Injury (DILI) is a leading cause of drug failure.[19][20] For 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid, the risk is not predicted from a direct hepatotoxic structural alert but from a mechanistic hypothesis. As a Cationic Amphiphilic Drug (CAD), it is predicted to accumulate in lysosomes, potentially leading to phospholipidosis, a lysosomal storage disorder that can contribute to liver injury.[21][22]

  • Phospholipidosis: CADs possess both a hydrophobic ring system and a protonatable amine group.[14] This structure causes them to become trapped within the acidic environment of lysosomes.[23] This accumulation can disrupt the function of lysosomal enzymes, particularly phospholipases, leading to the buildup of phospholipids within the cell, which manifests as lamellar bodies visible under electron microscopy.[14][21]

Proposed Mechanistic Pathways of Toxicity

Understanding the why behind a prediction is crucial for designing mitigation strategies. Based on the in silico assessment, we propose two primary mechanistic pathways for potential toxicity.

Mechanism of hERG Channel Inhibition

The interaction between quinoline-based drugs and the hERG channel is well-studied. The channel's inner pore cavity contains key aromatic amino acid residues (e.g., Tyrosine 652 and Phenylalanine 656) that form favorable binding interactions with the aromatic quinoline ring system. The basic nitrogen of the quinoline is also critical for this interaction.

Caption: Hypothesized mechanism of hERG channel inhibition.

Mechanism of Drug-Induced Phospholipidosis (DIPL)

The physicochemical properties of the compound strongly suggest it will behave as a lysosomotropic agent, initiating a cascade that leads to phospholipidosis.

G Compound Compound (Lipophilic, Weak Base) Membrane Cell & Lysosome Membranes Compound->Membrane Crosses Lysosome Lysosome (pH 4.5) Membrane->Lysosome Enters Protonation Compound-H+ (Protonated, Trapped) Lysosome->Protonation Ion Trapping Accumulation High Lysosomal Concentration Protonation->Accumulation Inhibition Enzyme Inhibition (Direct or via pH change) Accumulation->Inhibition Enzyme Lysosomal Phospholipases Enzyme->Inhibition Target of PL Phospholipid Accumulation Inhibition->PL Lamellar Lamellar Body Formation PL->Lamellar Toxicity Cellular Stress & Hepatotoxicity Lamellar->Toxicity

Caption: Proposed pathway for Drug-Induced Phospholipidosis.

Recommended In Vitro Verification Strategy

The in silico predictions and mechanistic hypotheses must be validated through targeted, efficient in vitro experiments.[1][24][25] The following tiered approach prioritizes the most significant predicted risks.

G cluster_tier1 Tier 1: Critical Safety Liabilities cluster_tier2 Tier 2: Mechanistic & Organ Toxicity InSilico In Silico Assessment (Prediction of Risks) hERG hERG Inhibition Assay (Patch Clamp) InSilico->hERG High Predicted Risk Ames Ames Test (Mutagenicity) InSilico->Ames Confirm Low Risk Cyto Cytotoxicity Assay (e.g., HepG2 cells) hERG->Cyto If hERG positive, assess general toxicity Phospho Phospholipidosis Assay (High Content Imaging) Cyto->Phospho Investigate specific mechanism

Caption: Tiered in vitro experimental verification workflow.

Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

This test is a regulatory requirement and serves to confirm the low predicted risk of mutagenicity.[16][26]

  • Objective: To detect chemically induced gene mutations (point mutations) using amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.[27]

  • Principle: The test compound is exposed to bacterial strains with mutations that render them unable to synthesize an essential amino acid (e.g., histidine). A positive result (mutagenicity) is recorded if the compound causes a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[27][28]

  • Methodology:

    • Strain Selection: Use a standard panel of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) to detect different types of mutations.[29]

    • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to detect metabolites that may be mutagenic.[16][29]

    • Dose Selection: Perform a preliminary range-finding study to determine the appropriate concentration range, up to a maximum recommended concentration or to the limit of solubility/cytotoxicity.

    • Exposure: Typically use the plate incorporation or pre-incubation method.[29] The test compound, bacteria, and (if applicable) S9 mix are combined and plated on minimal glucose agar plates.

    • Incubation: Incubate plates at 37°C for 48-72 hours.

    • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.

  • Self-Validation: The protocol must include concurrent negative (vehicle) and positive controls (known mutagens specific to each strain, with and without S9) to ensure the validity of the experiment.[28]

Protocol: hERG Inhibition Assay (Automated Patch Clamp)

This assay is critical for evaluating the primary predicted safety risk.

  • Objective: To quantify the inhibitory effect of the compound on the hERG potassium channel current.

  • Principle: Whole-cell patch clamp electrophysiology directly measures the flow of potassium ions through hERG channels expressed in a stable cell line (e.g., HEK293). A reduction in current in the presence of the compound indicates inhibition.

  • Methodology:

    • Cell Culture: Use a validated cell line stably expressing the hERG channel.

    • Compound Preparation: Prepare a dilution series of the test compound in an appropriate vehicle. The final vehicle concentration should be consistent across all wells and have no effect on the hERG current.

    • Electrophysiology: Use an automated patch-clamp system. Cells are captured, and a whole-cell configuration is established.

    • Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and measure the hERG tail current, which is the primary current component affected by most drugs.

    • Data Acquisition: Record baseline currents, then apply the test compound at increasing concentrations, allowing for equilibrium at each concentration. A positive control (a known hERG inhibitor like quinidine) and vehicle control must be run in parallel.

    • Analysis: Measure the reduction in the hERG tail current at each concentration. Plot the concentration-response curve and calculate the IC50 value (the concentration at which 50% of the current is inhibited).

  • Self-Validation: The assay's validity is confirmed by the stable baseline current, the expected effect of the positive control, and the lack of effect from the vehicle control.

Integrated Safety Profile and Conclusion

The predictive analysis of 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid constructs a clear, albeit preliminary, safety profile.

  • Primary Concerns: The compound presents a significant potential risk for cardiotoxicity due to hERG channel inhibition, a well-documented liability of the 7-chloroquinoline scaffold. A secondary, yet important, risk is the potential for drug-induced phospholipidosis, driven by the molecule's predicted nature as a Cationic Amphiphilic Drug.

  • Lower-Risk Areas: The compound is predicted to be non-mutagenic, a highly favorable attribute.

  • Path Forward: The immediate priority is the experimental validation of the hERG liability. An IC50 value from a robust patch-clamp assay will be critical for determining a therapeutic window and guiding further development. If the compound progresses, subsequent investigation into phospholipidosis using high-content imaging in a relevant cell line (e.g., HepG2) would be prudent.

By embracing a strategy of predictive analysis followed by targeted experimental verification, drug development teams can proactively address potential safety issues, de-risk their programs, and ultimately accelerate the delivery of safer, more effective medicines.

References

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471).

  • OECD 471: Bacterial reverse mutation test (Ames). Labcorp.

  • Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. IT Medical Team.

  • AMES Test (OECD 471). TTS Laboratuvar Hizmetleri.

  • AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Vivotecnia.

  • GLP OECD 471 Ames Test. Scantox.

  • In Vitro Safety Panel I Binding & Functional Assays. Pharmaron.

  • Guidelines for the Testing of Chemicals. OECD.

  • Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect. PMC.

  • Computational models for predicting liver toxicity in the deep learning era. Frontiers.

  • In Vitro Safety. Selvita.

  • OECD Guidelines for the Testing of Chemicals. Wikipedia.

  • Evolution of the Quinoline Scaffold for the Treatment of Leishmaniasis: A Structural Perspective. PMC.

  • In Vitro Cell Based Assay: BioLab Solutions. Da-ta Biotech.

  • 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. PubMed.

  • Inhibition of the hERG potassium ion channel by different non-nucleoside human cytomegalovirus polymerase antiviral inhibitor series and the exploration of variations on a pyrroloquinoline core to reduce cardiotoxicity potential. PubMed.

  • OECD Guidelines. Slideshare.

  • In Vitro Assays. AXXAM.

  • AI Agents for Drug-Induced Liver Injury Prediction. Hackaging.ai.

  • OECD Guidelines for the Testing of Chemicals, Section 2. OECD iLibrary.

  • OECD GUIDELINES FOR TESTING OF CHEMICALS. OECD.

  • Applications of In Silico Models to Predict Drug-Induced Liver Injury. PMC.

  • Assessment of the sensitivity of the computational programs DEREK, TOPKAT, and MCASE in the prediction of the genotoxicity of pharmaceutical molecules. PubMed.

  • Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. PMC.

  • Framework for In Silico Toxicity Screening of Novel Odorants. MDPI.

  • A Framework for assessing in silico Toxicity Predictions: Case Studies with selected Pesticides. JRC Publications Repository.

  • Comparison of the computer programs DEREK and TOPKAT to predict bacterial mutagenicity. ResearchGate.

  • Improved Detection of Drug-Induced Liver Injury by Integrating Predicted In Vivo and In Vitro Data. ACS Publications.

  • In Silico Toxicity Prediction. PozeSCAF.

  • Drug-Induced Liver Injury: A Look at QST Modeling and AI Predictions. Simulations Plus.

  • In silico toxicology: Computational methods for the prediction of chemical toxicity. ResearchGate.

  • In silico Toxicology - A Tool for Early Safety Evaluation of Drug. JSciMed Central.

  • Lysosomal adaptation: How cells respond to lysosomotropic compounds. PMC.

  • Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine. PubMed.

  • Evaluation of TOPKAT, Toxtree, and Derek Nexus in Silico Models for Ocular Irritation and Development of a Knowledge-Based Framework To Improve the Prediction of Severe Irritation. PubMed.

  • Drug-induced phospholipidosis: Issues and future directions. ResearchGate.

  • Computational toxicology with DEREK Nexus® & SARAH Nexus®. Syngene.

  • Emerging mechanisms of drug-induced phospholipidosis. PubMed.

  • Use of Computational Models to Predict the Toxicity of Compounds Released from Medical Device Materials. FDA.

  • 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. PMC.

  • Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. PMC.

  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI.

  • Drug-Induced Phospholipidosis: Best Practices and Screening. Echelon Biosciences.

  • Stereoselective Inhibition of the hERG1 Potassium Channel. Frontiers.

  • Emerging mechanisms of drug-induced phospholipidosis. ResearchGate.

  • Hazardous Substance Fact Sheet. NJ.gov.

  • Propanoic acid: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS).

  • Acute Toxicity and Skin Irritant Properties of Sulfolane. Oxford Academic.

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. PMC.

  • 4,7-Dichloroquinoline-8-sulfonyl chloride. AK Scientific, Inc.

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Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of 4-Thioquinoline Derivatives The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 4-Thioquinoline Derivatives

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] Among these, 7-chloroquinoline derivatives have garnered significant attention, most notably as antimalarial drugs like chloroquine.[4][5][6][7] The introduction of a sulfur linkage at the 4-position of the quinoline ring opens up new avenues for molecular design, leading to compounds with diverse and potent biological activities.[8][9][10] Specifically, 7-chloro-4-thioquinoline derivatives bearing a propanoic acid residue have shown promise as potent antioxidant agents.[8][9] This application note provides a detailed, field-proven protocol for the synthesis of 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid, a key intermediate for the development of novel therapeutics.

The synthetic strategy hinges on a classic nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing effect of the quinoline nitrogen and the 7-chloro substituent activates the 4-position towards nucleophilic attack, making the displacement of the C4-chloro group with a sulfur nucleophile a feasible and efficient transformation.[11][12][13]

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid from commercially available starting materials.

Materials and Reagents:

ReagentFormulaMW ( g/mol )CAS No.
4,7-DichloroquinolineC₉H₅Cl₂N198.0586-98-6
3-Mercaptopropanoic acidC₃H₆O₂S106.14107-96-0
Sodium hydroxideNaOH40.001310-73-2
Ethanol (anhydrous)C₂H₅OH46.0764-17-5
Hydrochloric acid (1 M)HCl36.467647-01-0
Deionized waterH₂O18.027732-18-5

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • pH meter or pH paper

  • Büchner funnel and flask

  • Standard laboratory glassware

  • Rotary evaporator

Synthesis Workflow Diagram:

SynthesisWorkflow cluster_reactants Reactants & Base cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product DCQ 4,7-Dichloroquinoline Reaction Nucleophilic Aromatic Substitution (SNAr) in Ethanol DCQ->Reaction MPA 3-Mercaptopropanoic acid MPA->Reaction NaOH Sodium Hydroxide NaOH->Reaction Acidification Acidification (HCl) Reaction->Acidification Reaction Mixture Precipitation Precipitation Acidification->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Product 3-[(7-chloroquinolin-4-yl)sulfanyl] propanoic acid Drying->Product

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Procedure:

  • Preparation of the Nucleophile: In a 100 mL round-bottom flask, dissolve 1.06 g (10 mmol) of 3-mercaptopropanoic acid and 0.80 g (20 mmol) of sodium hydroxide in 30 mL of anhydrous ethanol. Stir the mixture at room temperature for 15 minutes to ensure the complete formation of the sodium thiolate salt. The deprotonation of the thiol group is crucial for generating a potent nucleophile.[11]

  • Addition of the Electrophile: To the solution from Step 1, add 1.98 g (10 mmol) of 4,7-dichloroquinoline.

  • Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of the solvent to approximately one-third using a rotary evaporator.

    • Pour the concentrated mixture into 50 mL of cold deionized water.

    • Acidify the aqueous solution to a pH of 3-4 by the dropwise addition of 1 M hydrochloric acid while stirring. This step protonates the carboxylate to induce precipitation of the product.

    • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid product with two portions of 20 mL of cold deionized water to remove any inorganic salts.

  • Drying and Characterization:

    • Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight.

    • The final product, 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid, should be an off-white to pale yellow solid.

    • Characterize the compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.

Trustworthiness and Self-Validation

The success of this synthesis relies on a few key checkpoints:

  • Complete Deprotonation: The use of two equivalents of base ensures the deprotonation of both the thiol and the carboxylic acid groups of 3-mercaptopropanoic acid, facilitating the nucleophilic attack of the thiolate.

  • Reaction Monitoring: Regular monitoring by TLC is essential to determine the endpoint of the reaction and prevent the formation of byproducts from prolonged heating.

  • Controlled Precipitation: The careful acidification to a specific pH range is critical for maximizing the yield of the precipitated product while minimizing the co-precipitation of unreacted starting materials.

Authoritative Grounding and Mechanistic Insights

The core of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. The quinoline ring, being an electron-deficient aromatic system, is susceptible to nucleophilic attack, particularly at the C2 and C4 positions. The presence of a good leaving group (chloride) at the C4 position and the activating effect of the ring nitrogen make this position highly electrophilic. The thiolate anion, generated in situ from 3-mercaptopropanoic acid and sodium hydroxide, acts as a soft nucleophile, readily attacking the C4 position to displace the chloride ion. This mechanism is well-established for the synthesis of 4-thio-substituted quinolines.[10][11]

The choice of ethanol as a solvent is strategic; it readily dissolves the reactants and the base, and its boiling point provides a suitable temperature for the reaction to proceed at a reasonable rate without significant decomposition.

References

  • Brazhko, O.A., et al. (2023). Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative. Chemistry & Chemical Technology, 17(4), 774-782. Available at: [Link]

  • Vertex AI Search (2023).
  • El-Sayed, M. A.-M., & Abdel-Ghany, H. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1438-1447. Available at: [Link]

  • Chang, S., et al. (2023). Copper-Catalyzed Synthesis of Quinoline-4-thiols from Diaryliodonium Salts, Alkynyl Sulfides, and Nitriles. Organic Letters, 25(30), 5697–5702. Available at: [Link]

  • Solomon, V. R., et al. (2011). Synthesis and antimalarial activity evaluation of 3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one derivatives. Arabian Journal of Chemistry, 4(3), 363-368. Available at: [Link]

  • Solomon, V. R., et al. (2011). Synthesis and antimalarial activity evaluation of 3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one derivatives. Arabian Journal of Chemistry, 4(3), 363-368.
  • Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Mini-Reviews in Medicinal Chemistry, 25(1), 1-20.
  • Shahrukh, A., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry, 25(1), 21-35.
  • Neelaveni, K., tejaswini, A. S., & Teena, A. (2023). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY.
  • Singh, R., & Kaur, H. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review.
  • Gutiérrez, J. E., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/R. Molecules, 27(19), 6695.
  • ResearchGate. (n.d.). Preparation of 4‐substituted quinoline precursors.
  • Organic Chemistry Portal. (n.d.). 3-Mercaptopropionic acid (3-MPA).
  • Solomon, V. R., et al. (2013). Design and synthesis of 3-[(7-chloro-1-oxidoquinolin-4-ylamino)alkyl]-1,3-thiazolidin-4-ones as antimalarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1048-1053.
  • Ferrer, R., et al. (2009). Synthesis of [(7-Chloroquinolin-4-yl)amino]chalcones: Potential Antimalarial and Anticancer Agents. Scientia Pharmaceutica, 77(4), 725-742.
  • ResearchGate. (n.d.). Synthesis of 7-chloroquinolinyl-4-.
  • ResearchGate. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • ResearchGate. (2025). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity.
  • Murugan, K., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 12(1), 4725.

Sources

Application

Application Note: Regioselective Synthesis of 3-((7-Chloroquinolin-4-yl)thio)propanoic Acid

Abstract & Scope This application note details the optimized reaction conditions for the nucleophilic aromatic substitution ( ) of 4,7-dichloroquinoline (4,7-DCQ) with 3-mercaptopropanoic acid (3-MPA) . This transformati...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the optimized reaction conditions for the nucleophilic aromatic substitution (


) of 4,7-dichloroquinoline (4,7-DCQ)  with 3-mercaptopropanoic acid (3-MPA) . This transformation yields 3-((7-chloroquinolin-4-yl)thio)propanoic acid , a functionalized quinoline scaffold critical for developing antimalarial conjugates, metalloprotease inhibitors, and hybrid pharmacophores.

Unlike simple amine substitutions, this protocol addresses the specific challenges of thio-substitution: controlling the oxidation of the thiol starting material (disulfide formation) and ensuring regioselectivity at the C4 position over the C7 position.

Scientific Background & Mechanistic Logic

Regioselectivity (The "Why")

The 4,7-dichloroquinoline scaffold presents two electrophilic sites: C4 and C7.

  • C4 Position: Highly reactive. The quinoline nitrogen acts as an electron sink. Upon protonation or complexation, the C4-Cl bond becomes activated via a vinylogous iminium system, making it highly susceptible to nucleophilic attack.

  • C7 Position: Unreactive. The chlorine at C7 behaves like a standard chlorobenzene; it lacks the direct conjugation to the nitrogen sink required for facile

    
     under mild conditions.
    
Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism (


).
  • Activation: Base deprotonates the thiol (-SH) of 3-MPA to form the thiolate anion (

    
    ), a potent nucleophile. The carboxylic acid is also deprotonated, improving solubility in polar solvents.
    
  • Attack: The thiolate attacks the C4 position of 4,7-DCQ.

  • Intermediate: A resonance-stabilized Meisenheimer-like complex is formed.

  • Elimination: Chloride ion is expelled, restoring aromaticity and yielding the thioether.

Pathway Visualization

ReactionMechanism Figure 1: Mechanistic Pathway for C4-Selective S_NAr Reactants Reactants (4,7-DCQ + 3-MPA) Activation Activation (Base deprotonates Thiol) Reactants->Activation  K2CO3/DMF   Attack Nucleophilic Attack (C4 Position) Activation->Attack  Thiolate (RS-)   Intermediate Meisenheimer Complex Attack->Intermediate Product Product (Thioether Formation) Intermediate->Product  -Cl-  

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Role
4,7-Dichloroquinoline 198.051.0Substrate
3-Mercaptopropanoic Acid 106.141.2Nucleophile
Potassium Carbonate (

)
138.212.5Base (Acid scavenger)
DMF (N,N-Dimethylformamide) -10 volSolvent (High boiling, polar)
Water --Workup
1N HCl --pH Adjustment
Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add 4,7-dichloroquinoline (1.0 eq) and

    
      (2.5 eq).
    
    • Note: Excess base is required to neutralize the carboxylic acid of 3-MPA and generate the reactive thiolate.

  • Add DMF (10 mL per gram of quinoline). Stir for 5 minutes to ensure dispersion.

  • Add 3-mercaptopropanoic acid (1.2 eq) dropwise or in one portion.

    • Caution: Thiols have a strong odor. Perform all operations in a fume hood.

Step 2: Reaction Execution

  • Heat the mixture to 90°C - 100°C under an inert atmosphere (

    
     or Ar).
    
    • Critical Parameter: Inert atmosphere prevents the oxidation of 3-MPA to its disulfide dimer (3,3'-dithiodipropionic acid), a common side reaction.

  • Monitor reaction progress by TLC (System: DCM/MeOH 9:1) or HPLC.[1]

    • Endpoint: Disappearance of 4,7-DCQ spot (

      
       in pure DCM). Reaction typically completes in 4–6 hours .
      

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into Ice-Water (50 mL per gram of starting material). The mixture will be a clear or slightly turbid alkaline solution (pH > 10) due to the carboxylate salt.

  • Filtration (Optional): If unreacted starting material precipitates, filter it off.

  • Acidification: Slowly add 1N HCl dropwise with vigorous stirring until pH reaches 3–4 .

    • Observation: A white to off-white solid (the free acid product) will precipitate.

  • Collect the solid by vacuum filtration.

  • Wash the cake with water (

    
    ) to remove residual DMF and inorganic salts.
    
  • Dry in a vacuum oven at 50°C overnight.

Purification
  • Crude Purity: Typically >90%.

  • Recrystallization: If necessary, recrystallize from Ethanol/Water or Acetonitrile .

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRecommendationImpact of Deviation
Atmosphere Nitrogen/ArgonHigh Risk: Oxygen causes thiol dimerization (S-S bond), reducing yield and contaminating product.
Temperature 90°C - 100°C<80°C: Reaction is sluggish. >120°C: Potential for decomposition or tar formation.
Base Choice

or

Stronger bases (NaOH) can be used but may cause hydrolysis if ester groups are present on modified substrates.
Stoichiometry 1.2 eq Thiol<1.0 eq: Incomplete conversion. >2.0 eq: Wasteful, harder purification.
Workflow Diagram

Workflow Figure 2: Experimental Workflow for Synthesis Start Start: Mix Reagents (DMF, K2CO3) Heat Heat to 90°C (N2 Atmosphere) Start->Heat Monitor Monitor (TLC/HPLC) 4-6 Hours Heat->Monitor Quench Quench in Ice Water (Forms Soluble Salt) Monitor->Quench Acidify Acidify to pH 3-4 (Precipitates Product) Quench->Acidify Filter Filter & Wash (Remove Salts/DMF) Acidify->Filter End Final Product (Dry & Characterize) Filter->End

Expected Characterization Data

The product, 3-((7-chloroquinolin-4-yl)thio)propanoic acid , should exhibit the following spectral characteristics:

  • Physical State: White to pale yellow solid.

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       ppm (s, 1H, -COOH ).
      
    • 
       ppm (d, 1H, Quinoline H2).
      
    • 
       ppm (m, 4H, Quinoline aromatic protons).
      
    • 
       ppm (t, 2H, -S-CH 
      
      
      
      -).
    • 
       ppm (t, 2H, -CH 
      
      
      
      -COOH).
  • MS (ESI):

    
     calculated for 
    
    
    
    . Expect characteristic chlorine isotope pattern (
    
    
    ratio 3:1).

References

  • Synthesis of 4-thioquinoline derivatives: Shupeniuk, V., et al. "Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative." Chemistry & Chemical Technology, Vol 17, No 4, 2023.[1][3]

  • General Reactivity of 4,7-Dichloroquinoline: Mushtaq, N., et al. "Synthesis and antimalarial activity evaluation of 3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one derivatives." Arabian Journal of Chemistry, 2011.

  • Nucleophilic Substitution Mechanism: Joule, J.A., Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Standard text for Quinoline reactivity).
  • Thiol Reactivity & Oxidation: "Reactions of Thiols." Chemistry Steps.

Sources

Method

Step-by-step preparation of 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid

Application Note: High-Yield Synthesis of 3-[(7-Chloroquinolin-4-yl)sulfanyl]propanoic Acid via Regioselective Abstract & Utility This application note details the optimized protocol for synthesizing 3-[(7-chloroquinolin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of 3-[(7-Chloroquinolin-4-yl)sulfanyl]propanoic Acid via Regioselective


 

Abstract & Utility

This application note details the optimized protocol for synthesizing 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid , a critical pharmacophore in the development of 4-aminoquinoline antimalarials and novel anticancer agents. The synthesis utilizes a Nucleophilic Aromatic Substitution (


) strategy, exploiting the high reactivity of the C-4 position in the quinoline ring.

Key Applications:

  • Antimalarial Research: Analogous to chloroquine, the 7-chloroquinoline scaffold inhibits

    
    -hematin formation.[1][2][3]
    
  • Linker Chemistry: The propanoic acid tail serves as a versatile handle for conjugation to polymers, nanoparticles, or other bioactive moieties.

  • Anticancer Studies: Thio-derivatives of quinoline have shown promise in inducing apoptosis in resistant cancer cell lines.

Retrosynthetic Strategy & Mechanism

The synthesis relies on the regioselective displacement of the chlorine atom at the 4-position of 4,7-dichloroquinoline by the thiol group of 3-mercaptopropanoic acid .

Mechanistic Insight: While 4,7-dichloroquinoline possesses two electrophilic sites (C-4 and C-7), the C-4 position is significantly more reactive toward nucleophiles. This is due to the para-positioning relative to the quinoline nitrogen, which stabilizes the Meisenheimer complex intermediate via resonance. The C-7 chlorine is essentially inert under these conditions.

Reaction Scheme Visualization:

ReactionScheme SM1 4,7-Dichloroquinoline (Electrophile) Complex Meisenheimer Complex SM1->Complex Addition SM2 3-Mercaptopropanoic Acid (Nucleophile) Base Base (K2CO3) (Deprotonation) SM2->Base Thiol Activation (-H+) Base->SM1 Attack at C-4 Product Target Product (Sulfide Linkage) Complex->Product Elimination (-Cl-)

Caption: Regioselective


 pathway favoring C-4 substitution due to N-heterocycle resonance stabilization.

Materials & Reagents

ReagentCAS No.[4]MW ( g/mol )Equiv.[5]Role
4,7-Dichloroquinoline 86-98-6198.051.0Substrate
3-Mercaptopropanoic acid 107-96-0106.141.2Nucleophile
Potassium Carbonate (

)
584-08-7138.212.5Base
DMF (N,N-Dimethylformamide) 68-12-2-SolventMedium
Acetic Acid (Glacial) 64-19-7--Workup (pH adj.)

Safety Warning:

  • 3-Mercaptopropanoic acid has a potent, disagreeable stench. All operations must be performed in a fume hood .

  • DMF is a reproductive toxin. Wear butyl rubber gloves.

Detailed Protocol

Phase A: Reaction Setup
  • Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,7-dichloroquinoline (1.98 g, 10.0 mmol).

  • Solvate: Add DMF (20 mL). Stir until the solid is fully dissolved.

  • Activate: Add Potassium Carbonate (

    
    ) (3.45 g, 25.0 mmol). The mixture will appear as a white suspension.
    
    • Note: We use 2.5 equivalents of base: 1.0 eq to neutralize the carboxylic acid, 1.0 eq to deprotonate the thiol, and 0.5 eq excess to drive the reaction.

  • Addition: Add 3-mercaptopropanoic acid (1.05 mL, 12.0 mmol) dropwise via syringe.

  • Heat: Attach a reflux condenser. Heat the reaction mixture to 90°C in an oil bath.

  • Monitor: Stir at 90°C for 4–6 hours .

    • TLC Check: (Mobile Phase: 5% Methanol in DCM). The starting material (UV active, high Rf) should disappear, replaced by a lower Rf spot (Product).

Phase B: Workup & Isolation (The "pH Swing")

This step is critical. The product exists as a soluble carboxylate salt in the basic reaction mixture. We must carefully acidify to precipitate the free acid.

  • Quench: Cool the reaction mixture to room temperature.

  • Dilute: Pour the reaction mixture into Ice-Water (100 mL) in a beaker. The solution will be clear to slightly cloudy (pH > 10).

  • Acidify: While stirring vigorously, slowly add Glacial Acetic Acid (or 1M HCl) dropwise.

    • Target: Adjust pH to 4.5 – 5.0 .

  • Precipitate: A thick, off-white to pale yellow solid will precipitate.

    • Troubleshooting: If a "gummy" oil forms instead of a solid, continue stirring vigorously for 30 minutes; the oil often crystallizes upon agitation.

  • Filter: Collect the solid via vacuum filtration (Buchner funnel).

  • Wash: Wash the filter cake with copious amounts of Water (3 x 20 mL) to remove residual DMF and inorganic salts. Wash once with cold Ethanol (5 mL) to remove unreacted thiol traces.

  • Dry: Dry the solid in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85% – 92% Appearance: Pale yellow powder.

Workflow Visualization

WorkupLogic Step1 Reaction Mixture (DMF, Basic pH) Step2 Pour into Ice Water (Solubilizes salts) Step1->Step2 Step3 Add Acid (AcOH/HCl) to pH 4.5 Step2->Step3 Decision Precipitate Form? Step3->Decision Solid Filter & Wash (Target Product) Decision->Solid Yes Oil Gummy Oil Formed Decision->Oil No Fix Stir vigorously Sonicate Oil->Fix Fix->Solid Crystallizes

Caption: Isolation logic flow. Critical control point is the pH adjustment to induce precipitation.

Analytical Characterization

To validate the synthesis, compare spectral data against these standard values:

  • Melting Point: 208–210°C (dec).

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       12.40 (s, 1H, -COOH ) – Broad singlet, disappears with 
      
      
      
      .
    • 
       8.65 (d, J=5.0 Hz, 1H, Quinoline H-2).
      
    • 
       8.05 (d, J=2.0 Hz, 1H, Quinoline H-8).
      
    • 
       7.95 (d, J=9.0 Hz, 1H, Quinoline H-5).
      
    • 
       7.60 (dd, 1H, Quinoline H-6).
      
    • 
       7.45 (d, J=5.0 Hz, 1H, Quinoline H-3).
      
    • 
       3.45 (t, 2H, -S-CH 
      
      
      
      -).
    • 
       2.65 (t, 2H, -CH 
      
      
      
      -COOH).

Interpretation: The doublet at


 8.65 is characteristic of the proton adjacent to the quinoline nitrogen. The disappearance of the starting material's H-4 proton (which would be shielded if it were not substituted) and the appearance of the methylene triplets confirm the thio-ether linkage.

References

  • Solomon, V. R., et al. (2013).[6] Design and synthesis of 3-[(7-chloro-1-oxidoquinolin-4-ylamino)alkyl]-1,3-thiazolidin-4-ones as antimalarial agents.[6] Journal of Enzyme Inhibition and Medicinal Chemistry.[6]

  • Brazhko, O. A., et al. (2023). Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative. Chemistry & Chemical Technology.

  • Organic Chemistry Portal. (2023). Nucleophilic Aromatic Substitution (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    ).[7][8]
    
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6866, 4,7-Dichloroquinoline.[4]

Sources

Application

Application Note: Optimization of Recrystallization Protocols for 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid

Introduction & Chemical Context The compound 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid (CAS: 874487-43-1) is a critical synthetic intermediate and active pharmacophore in the development of antimalarial agents, β...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid (CAS: 874487-43-1) is a critical synthetic intermediate and active pharmacophore in the development of antimalarial agents, β-hematin inhibitors, and hybrid antibiotics. The 7-chloroquinoline core is well-documented for its ability to inhibit the crystallization of hemozoin (β-hematin) in the digestive vacuole of Plasmodium falciparum [1]. The addition of the sulfanylpropanoic acid side chain introduces a flexible, hydrophilic moiety that significantly alters the molecule's pharmacokinetic profile, solubility, and intermolecular binding capacity.

During synthesis—typically via the nucleophilic aromatic substitution (SNAr) of 4,7-dichloroquinoline with 3-mercaptopropanoic acid—the crude product is often contaminated with unreacted starting materials, oxidized disulfides, and tarry byproducts. Because this molecule is amphoteric, standard liquid-liquid extraction is often insufficient for high-purity isolation. This application note details field-proven recrystallization protocols that exploit the compound's unique physicochemical properties to achieve >98% purity.

Physicochemical Profiling & Solvent Selection Logic

To design a self-validating recrystallization protocol, one must first analyze the causality between the molecule's structure and its solubility behavior. The molecule contains a basic quinoline nitrogen and an acidic carboxylic acid, rendering it a zwitterion near its isoelectric point.

Table 1: Physicochemical Properties & Solubility Profile
PropertyValue / CharacteristicImplication for Purification
Molecular Formula C₁₂H₁₀ClNO₂S [3]Defines molecular mass and elemental composition.
Molecular Weight 267.73 g/mol Used for precise stoichiometric scaling.
Quinoline N (pKa) ~4.5 – 5.0Protonates in acidic media, increasing polar solubility.
Carboxylic Acid (pKa) ~4.0 – 4.5Deprotonates in basic media, forming water-soluble salts.
Isoelectric Point (pI) ~4.5Minimum aqueous solubility; ideal pH for precipitation.
Solubility Profile Soluble in DMF, DMSO, hot Acetic Acid; Insoluble in Hexane, cold Water.Dictates the use of polar aprotic or pH-modifying protic solvents.
Causality of Solvent Choice
  • Ethanol/Water (Gradient): Exploits the temperature-dependent solubility of the zwitterion. The hydrophobic quinoline core dissolves in hot ethanol, while the addition of water forces the zwitterionic form to crystallize upon cooling.

  • DMF/Water (Anti-Solvent): DMF disrupts the strong intermolecular hydrogen bonding between the carboxylic acid groups (dimerization). Water acts as a tunable anti-solvent, allowing for controlled nucleation.

  • Glacial Acetic Acid: As established by Drake et al. (1946) for 4-aminoquinolines, acetic acid protonates the quinoline nitrogen, breaking up crude aggregates and selectively crystallizing the product upon cooling [2].

Workflow Visualization

SolventSelection Start Crude 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid ImpurityCheck Analyze Crude Impurity Profile Start->ImpurityCheck Polar Inorganic Salts & Unreacted Thiols (High Polarity) ImpurityCheck->Polar NonPolar 4,7-dichloroquinoline (High Lipophilicity) ImpurityCheck->NonPolar Stubborn Tarry Byproducts & Mixed Organics (Complex Matrix) ImpurityCheck->Stubborn Solvent1 Protocol A: Ethanol/Water (Zwitterionic Gradient) Polar->Solvent1 Solvent2 Protocol B: DMF/Water (Anti-Solvent Precipitation) NonPolar->Solvent2 Solvent3 Protocol C: Glacial Acetic Acid (Core Protonation) Stubborn->Solvent3 Pure Purified Crystalline Product (>98% HPLC Purity) Solvent1->Pure Solvent2->Pure Solvent3->Pure

Decision workflow for selecting the optimal recrystallization solvent system.

Experimental Protocols

Protocol A: Ethanol/Water Gradient Recrystallization

Best for: General purification and removal of inorganic salts.

  • Dissolution: Suspend 10.0 g of the crude compound in 50 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the suspension to gentle reflux (78 °C) while stirring.

  • Hot Filtration (Self-Validating Step): If the solution remains turbid, it indicates the presence of insoluble inorganic salts (e.g., NaCl from the SNAr reaction). Perform a hot gravity filtration to remove these impurities.

  • Gradient Addition: While maintaining the filtrate at 70–75 °C, add deionized water dropwise until the solution becomes faintly cloudy (the cloud point). Add 1-2 mL of ethanol to clear the solution.

  • Crystallization: Remove from heat and allow the solution to cool to room temperature undisturbed over 2 hours, then transfer to an ice bath (0–4 °C) for 1 hour.

  • Isolation: Filter the resulting off-white crystals via vacuum filtration, wash with 10 mL of ice-cold 30% ethanol/water, and dry under a vacuum at 45 °C for 12 hours.

Protocol B: DMF/Water Anti-Solvent Precipitation

Best for: Removal of highly lipophilic impurities like unreacted 4,7-dichloroquinoline.

  • Solvation: Dissolve 10.0 g of crude compound in 25 mL of N,N-Dimethylformamide (DMF) at 50 °C. The high solvency of DMF will completely dissolve both the product and lipophilic impurities.

  • Anti-Solvent Addition (Critical Step): Vigorously stir the solution and begin adding deionized water dropwise. Caution: Adding water too rapidly will cause the compound to "oil out" (precipitate as an amorphous, impure gum) rather than crystallize.

  • Nucleation: Stop adding water once persistent turbidity is achieved (typically after 30-40 mL of water). Stir at room temperature for 3 hours to allow crystal lattice formation.

  • Isolation: Collect the precipitate via vacuum filtration. Wash extensively with water (3 × 50 mL) to remove residual DMF, which can otherwise depress the melting point and appear in ¹H-NMR spectra (singlets at 2.88, 2.96, and 8.03 ppm).

Protocol C: Glacial Acetic Acid Recrystallization

Best for: Highly impure, tarry crudes with stubborn color bodies.

  • Protonation & Dissolution: Suspend 10.0 g of crude compound in 30 mL of glacial acetic acid. Heat to 85 °C until complete dissolution occurs. The acetic acid protonates the quinoline core, drastically increasing solubility and leaving non-basic tarry polymers out of solution.

  • Decolorization (Optional): Add 1.0 g of activated charcoal (Darco), stir for 10 minutes at 85 °C, and filter hot through a pad of Celite.

  • Cooling: Allow the golden-yellow filtrate to cool slowly to room temperature. The compound will crystallize as an acetate solvate/salt.

  • Neutralization Wash (Self-Validating Step): Filter the crystals. To recover the free zwitterionic product, suspend the crystals in 50 mL of water, adjust the pH to 4.5 using dilute NaOH (to reach the isoelectric point), stir for 30 minutes, filter, and dry under vacuum.

Analytical Validation

To confirm the success of the recrystallization, perform the following checks:

  • HPLC Purity: Run on a C18 column using a 0.1% TFA in Water / Acetonitrile gradient. The target peak should integrate to >98% area.

  • Melting Point: The purified solid should exhibit a sharp melting point. A depressed or broad melting range indicates residual solvent (especially DMF) or trapped 4,7-dichloroquinoline.

  • ¹H-NMR (DMSO-d6): Verify the absence of the 4,7-dichloroquinoline starting material (which lacks the aliphatic propanoic acid multiplets at ~2.7 and ~3.3 ppm) and confirm the removal of recrystallization solvents.

References

  • Ncokazi, K. K., & Egan, T. J. (2005). "A colorimetric high-throughput beta-hematin inhibition screening assay for use in the search for antimalarial compounds." Analytical Biochemistry, 338(2), 306-319. URL:[Link]

  • Drake, N. L., Creech, H. J., Garman, J. A., Haywood, S. T., Peck, R. M., Van Hook, J. O., & Walton, E. (1946). "Synthetic Antimalarials. The Preparation of Certain 4-Aminoquinolines." Journal of the American Chemical Society, 68(7), 1208-1213. URL:[Link]

  • PubChemLite. (2026). "3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid (CID 24705650)". Université du Luxembourg / National Center for Biotechnology Information. URL:[Link]

Method

Application Note: Optimal pH &amp; Stability Profiling for 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid

This Application Note is structured as a comprehensive technical guide for researchers working with 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid (referred to herein as CQ-S-Prop ). It synthesizes theoretical organic...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for researchers working with 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid (referred to herein as CQ-S-Prop ). It synthesizes theoretical organic chemistry principles with practical assay design to establish optimal handling conditions.

Abstract

The stability of 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid (CQ-S-Prop) is critically dependent on the ionization state of its quinoline nitrogen and carboxylic acid tail. This guide details the physicochemical mechanisms governing its degradation—primarily C4-thioether hydrolysis and sulfur oxidation —and provides a validated protocol for determining its pH-rate profile. Theoretical modeling suggests an optimal stability window at pH 6.0 – 7.5 , with accelerated degradation observed under strongly acidic (pH < 3) and oxidative conditions.

Physicochemical Profile & Ionization Logic

To stabilize CQ-S-Prop, one must first understand its "Switching" behavior. The molecule contains two ionizable centers that dictate its solubility and susceptibility to nucleophilic attack.

Functional GroupApprox. pKaBehavior at pH < pKaBehavior at pH > pKa
Carboxylic Acid ~4.8Protonated (Neutral)Deprotonated (Anionic, -COO⁻)
Quinoline Nitrogen ~4.2*Protonated (Cationic, NH⁺)Deprotonated (Neutral)

*Note: The sulfur atom at position 4 is less electron-donating than the nitrogen in Chloroquine, lowering the quinoline pKa compared to 4-aminoquinolines.

The Stability "Danger Zones"
  • Acidic Instability (pH < 3):

    • Mechanism: Protonation of the quinoline nitrogen (

      
      ) creates a strong electron-withdrawing effect, activating the C4 position.
      
    • Result: Water acts as a nucleophile, attacking C4 and displacing the thiol side chain.

    • Product: 7-chloro-4(1H)-quinolinone + 3-mercaptopropanoic acid.[1]

  • Oxidative Instability (Any pH):

    • The thioether (

      
      ) is susceptible to oxidation by dissolved oxygen or peroxides, forming the Sulfoxide (S=O)  and eventually the Sulfone (O=S=O) .
      

Visualizing the Degradation Pathway

The following diagram illustrates the primary hydrolysis mechanism activated by low pH.

DegradationPathway cluster_conditions Critical Factors Substrate CQ-S-Prop (Protonated Form) Intermediate Tetrahedral Intermediate Substrate->Intermediate + H2O (Slow Step) Acidic Activation Products 7-chloro-4-quinolinone + 3-mercaptopropanoic acid Intermediate->Products - H+ Elimination Factor1 Quinoline N-Protonation (pH < 4) Factor1->Substrate Factor2 Temperature (> 40°C)

Caption: Acid-catalyzed hydrolysis mechanism. Protonation of the quinoline ring activates the C-4 position for nucleophilic attack by water.

Experimental Protocol: pH-Rate Profile Determination

Objective: To empirically determine the


 (observed rate constant) of degradation across the pH scale.
A. Buffer Preparation (Constant Ionic Strength)

Do not use simple buffers; use a universal buffer system (e.g., Britton-Robinson) to maintain consistent ionic strength, as salt concentration affects hydrolysis rates.

Target pHBuffer ComponentsConcentration
1.2 HCl / KCl50 mM
4.0 Acetate / Acetic Acid50 mM
6.0 Phosphate (NaH₂PO₄/Na₂HPO₄)50 mM
8.0 Phosphate (NaH₂PO₄/Na₂HPO₄)50 mM
10.0 Borate / NaOH50 mM
B. Sample Preparation[2][3]
  • Stock Solution: Dissolve 10 mg of CQ-S-Prop in 10 mL of DMSO (1 mg/mL). Avoid methanol/ethanol as they can react with the activated ring.

  • Working Solution: Spike 50 µL of Stock into 950 µL of the respective pre-warmed buffer (37°C). Final conc: 50 µg/mL.

  • Incubation: Incubate in a thermomixer at 37°C, protected from light (amber vials).

C. HPLC-UV Quantification Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Quinoline core) and 320 nm .

  • Flow Rate: 1.0 mL/min.

D. Sampling Schedule

Take aliquots at


 hours. Quench samples immediately by diluting 1:1 with cold Acetonitrile (stops hydrolysis).

Data Analysis & Expected Outcomes

Calculation of Half-Life ( )

Plot


 vs. Time (

). The slope of the line is

.

Expected pH-Rate Profile

The following graph visualizes the theoretical stability profile based on structure-activity relationships of 4-thioquinolines.

Caption: Predicted stability zones. The "Green Zone" (pH 6-8) represents the target window for formulation and storage.

Storage & Handling Recommendations

Based on the chemical liabilities identified, follow these strict handling protocols:

  • Lyophilization pH: If freeze-drying, adjust the bulk solution to pH 6.5 using Ammonium Acetate (volatile buffer). Avoid lyophilizing from strong acids (HCl) which concentrate during drying, causing "pH shift" degradation.

  • Solvent Choice:

    • Recommended: DMSO, DMF, Acetonitrile/Water mixtures.

    • Avoid: Primary alcohols (Methanol) in acidic conditions (risk of esterification of the propanoic acid tail or solvolysis of the thioether).

  • Antioxidants: For long-term solution storage, add 0.1% Sodium Metabisulfite or purge with Argon to prevent oxidation of the sulfur bridge.

References

  • Structure & Synthesis Analogues

    • Synthesis and antimalarial activity evaluation of 3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one derivatives. Arabian Journal of Chemistry. (Describes 4,7-dichloroquinoline reactivity). 2[3][4][2][5]

  • Hydrolysis Kinetics

    • Effect of pH and Ionic Strength on the Solubility of Quinoline.[6][7] ResearchGate.[7] (Details the ionization behavior of the quinoline scaffold). 7

  • pKa Data

    • pKa Data Compiled by R. Williams.[8] (Reference for Propanoic acid and Quinoline pKa values). 9[3][4][2][10]

  • Related Thioether Stability

    • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives. PMC. (Discusses synthesis and stability of 4-thio-substituted quinolines). 3[3][4][2][5][10][11]

Sources

Application

Application Notes and Protocols for Quinoline-Thioether Compounds: A Guide to Safe Handling, Storage, and Stability

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This comprehensive guide provides detailed application notes and protocols for the sa...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and protocols for the safe handling and storage of quinoline-thioether compounds. These heterocyclic molecules are of significant interest in medicinal chemistry and materials science, necessitating a thorough understanding of their stability and reactivity to ensure experimental integrity and personnel safety.[1] This document outlines best practices derived from the chemical properties of both the quinoline and thioether moieties, offering a framework for researchers to develop robust, self-validating laboratory procedures.

Introduction to Quinoline-Thioether Compounds

Quinoline and its derivatives are fundamental scaffolds in the development of therapeutic agents, demonstrating a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The strategic incorporation of a thioether linkage onto the quinoline ring system can significantly modulate these biological effects and introduce novel physicochemical characteristics.[1] However, the presence of both the nitrogen-containing aromatic system and the oxidizable sulfur atom presents unique challenges in terms of compound stability and handling. This guide aims to provide a detailed understanding of these challenges and offer practical solutions for laboratory settings.

Chemical Stability and Degradation Pathways

The stability of quinoline-thioether compounds is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Understanding these degradation pathways is critical for designing appropriate storage and handling protocols.

Oxidative Degradation

The thioether group is susceptible to oxidation, which can proceed in two stages: first to a sulfoxide and then to a sulfone.[2][3] This process is one of the most common degradation pathways for these compounds.

  • Mechanism: The oxidation is typically mediated by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), or other common laboratory oxidants.[2][4] The reaction involves the nucleophilic sulfur atom of the thioether attacking the oxidant. The resulting sulfoxide can then be further oxidized to the more stable sulfone under more forcing conditions.[2]

  • Causality: The presence of the electron-rich quinoline ring can potentially influence the rate of oxidation at the sulfur center. It is crucial to avoid inadvertent exposure to oxidizing agents during synthesis, purification, and storage.

Hydrolytic Stability

The stability of the carbon-sulfur bond in thioethers to hydrolysis is generally high under neutral conditions. However, extreme pH conditions can promote degradation, particularly if the thioether is adjacent to activating groups.

  • Acidic Conditions: While thioethers are generally stable to acid, prolonged exposure to strong acids at elevated temperatures can lead to cleavage of the C-S bond. The specific susceptibility will depend on the substitution pattern of the quinoline ring and the nature of the alkyl/aryl group attached to the sulfur.

  • Basic Conditions: Thioethers are typically resistant to base-catalyzed hydrolysis.[5][6] However, the presence of other functional groups on the quinoline or the thioether side chain may introduce base-labile points.

Photodegradation

Aromatic compounds, including quinolines and aromatic thioethers, can be susceptible to photodegradation upon exposure to UV or even ambient light.[4][7]

  • Mechanism: Absorption of light can excite the molecule to a higher energy state, leading to the formation of reactive species such as radicals.[8][9][10] These radicals can then initiate a cascade of reactions, leading to decomposition. For aromatic thioethers, this can involve cleavage of the C-S bond.

  • Causality: The extended π-system of the quinoline ring makes these compounds prone to absorbing light. It is therefore imperative to protect them from light to prevent the formation of photolytic degradants.

Thermal Stability

Quinoline-thioether compounds generally exhibit good thermal stability at ambient temperatures. However, elevated temperatures can accelerate other degradation pathways, such as oxidation.[11] Thermogravimetric analysis of quinoline derivatives has shown that decomposition typically occurs at temperatures well above ambient.[12]

Safe Handling Protocols

Given the potential hazards associated with quinoline derivatives, including toxicity, skin and eye irritation, and potential mutagenicity, stringent safety protocols must be followed.[13]

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is mandatory before handling quinoline-thioether compounds.

PPE ItemSpecificationRationale
Gloves Nitrile or neoprene gloves.To prevent skin contact and absorption.[13]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and vapors.[13]
Lab Coat Flame-resistant lab coat.To protect skin and clothing from spills.
Respiratory Protection Use in a certified chemical fume hood.To avoid inhalation of dust or vapors.
Engineering Controls
  • Chemical Fume Hood: All manipulations of quinoline-thioether compounds, especially volatile or powdered forms, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Spill and Waste Management
  • Spill Cleanup: In case of a spill, absorb the material with an inert absorbent such as vermiculite or sand.[13] Collect the contaminated material in a sealed container for proper disposal. Do not use combustible materials like paper towels to clean up spills of oxidizing materials.

  • Waste Disposal: Dispose of all waste containing quinoline-thioether compounds as hazardous chemical waste in accordance with local, state, and federal regulations.

Storage Protocols

Proper storage is crucial to maintain the integrity and purity of quinoline-thioether compounds and to ensure a safe laboratory environment.

Storage ParameterRecommendationRationale
Temperature Store in a cool, dry place.To minimize thermal degradation and reaction with atmospheric moisture.[4][13]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation of the thioether moiety.
Light Store in amber vials or in the dark.To prevent photodegradation.[4]
Container Tightly sealed, appropriate chemical-resistant containers.To prevent contamination and exposure to air and moisture.[4][13]
Segregation Store away from strong oxidizing agents, strong acids, and strong bases.To prevent chemical incompatibilities and reactions.

Experimental Protocols

The following are generalized protocols for common laboratory procedures involving quinoline-thioether compounds. Researchers should adapt these protocols based on the specific properties of their compound of interest.

Synthesis of a Quinoline-Thioether Compound (General Procedure)

This protocol describes a common method for the synthesis of 4-quinoline thioethers via nucleophilic aromatic substitution.[1]

Materials:

  • Substituted 4-chloroquinoline

  • Thiol (R-SH)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the substituted 4-chloroquinoline in DMF.

  • Add the base (e.g., potassium carbonate, 1.5 equivalents) to the solution and stir.

  • Add the thiol (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Dissolve 4-chloroquinoline in DMF B Add Base (K2CO3) A->B C Add Thiol (R-SH) B->C D Heat and Monitor (TLC) C->D E Cool and Quench (Ice-water) D->E F Extract with Organic Solvent E->F G Wash and Dry F->G H Concentrate G->H I Column Chromatography H->I Oxidative_Stability_Workflow A Prepare Stock Solution (1 mg/mL in ACN) B Mix with 3% H2O2 A->B C Incubate at RT (dark) B->C D Sample at Time Points (0, 2, 4, 8, 24h) C->D E Quench Reaction D->E F Analyze by HPLC E->F G Monitor Parent and Degradant Peaks F->G

Caption: Workflow for assessing oxidative stability.

Conclusion

The handling and storage of quinoline-thioether compounds demand a proactive approach to safety and a thorough understanding of their chemical stability. By implementing the protocols outlined in this guide, researchers can minimize the risks of chemical degradation and ensure the reliability of their experimental results. The principles of working in a well-ventilated area, using appropriate PPE, and protecting these compounds from light, heat, and oxidizing agents are paramount. These self-validating measures will contribute to a safer and more efficient research environment for the development of novel therapeutics and materials based on the quinoline-thioether scaffold.

References

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC. [Link]

  • The effect of aromatic thiols on allyl sulfide hydrogel degradation... ResearchGate. [Link]

  • Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts | Chemical Reviews - ACS Publications. ACS Publications. [Link]

  • Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. Chemistry Europe. [Link]

  • Exploring Aromatic S-Thioformates as Photoinitiators - PMC. PMC. [Link]

  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - MDPI. MDPI. [Link]

  • HYDROLYSIS. University of Toronto. [Link]

  • HYDROLYSIS REACTIONS. Ankara University. [Link]

  • Mechanisms of (thio)ester hydrolysis in (A) neutral environment, (B)... - ResearchGate. ResearchGate. [Link]

  • Thiols And Thioethers - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. IIP Series. [Link]

  • Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. ResearchGate. [Link]

  • Quinoline thioethers - US4921960A - Google Patents.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC. PMC. [Link]

  • The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water - Whitesides Research Group. Whitesides Research Group. [Link]

  • Exploring Aromatic S-Thioformates as Photoinitiators - PubMed. PubMed. [Link]

  • (PDF) Exploring Aromatic S-Thioformates as Photoinitiators - ResearchGate. ResearchGate. [Link]

  • Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities | ACS Omega - ACS Publications. ACS Publications. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting purification of 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid

Executive Summary This guide addresses the purification challenges associated with 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid , a common intermediate in the synthesis of antimalarial and anticancer quinoline deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the purification challenges associated with 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid , a common intermediate in the synthesis of antimalarial and anticancer quinoline derivatives. Users frequently report low yields during precipitation, persistent starting material contamination (4,7-dichloroquinoline), and chromatographic tailing.

This molecule is amphoteric and lipophilic , creating a "solubility trap" at neutral pH. Successful isolation requires exploiting its distinct pKa profile to separate it from non-ionizable impurities.

Part 1: The Molecule's "Personality" (Physicochemical Profile)

Before troubleshooting, you must understand why the molecule behaves this way. It contains two competitive ionizable groups:

  • Quinoline Nitrogen: Weakly basic (pKa

    
     4.9). Protonates at low pH.
    
  • Carboxylic Acid: Weakly acidic (pKa

    
     4.8). Deprotonates at high pH.
    

The Solubility Trap: At pH


 4–5 (the isoelectric point), the molecule exists primarily as a zwitterion or neutral species, leading to minimum solubility. This is where your product "crashes out."
pH EnvironmentSpecies StateSolubility (Aqueous)Solubility (Organic)
Acidic (pH < 2) Cationic (Quinolinium

)
HighLow
Isoelectric (pH 4–5) Neutral / ZwitterionicVery Low (Precipitates) Moderate
Basic (pH > 9) Anionic (Carboxylate

)
HighLow

Part 2: Troubleshooting Guide

Issue 1: "I added water to the reaction mixture, but nothing precipitated (or it formed an oil)."

Diagnosis: You likely quenched the reaction at a pH where the molecule is still charged (too acidic or too basic), or the organic solvent content is too high.

The Fix: The "Isoelectric Swing" Protocol Do not just dump water into the reaction. You must target the exact pH of minimum solubility.

  • Remove Organic Solvent: If your reaction was in DMF or Ethanol, rotovap it down to a minimal volume. Excess organic solvent keeps the neutral product in solution.

  • Basify First: Add 1M NaOH until pH > 10. The solution should become clear (product is now a soluble carboxylate salt).

    • Why? This solubilizes your product but leaves non-acidic impurities (like unreacted 4,7-dichloroquinoline) as solids or oils.

  • Filter: Filter the basic solution through Celite. This removes the "sticky" lipophilic impurities.

  • Slow Acidification: Slowly add 1M HCl to the filtrate while stirring.

    • Critical Step: Monitor pH.[1] A thick precipitate will form around pH 4.5 – 5.0 .

    • Stop: Do not go below pH 3, or the product will re-dissolve as the hydrochloride salt.

Issue 2: "My product is contaminated with 4,7-dichloroquinoline (starting material)."

Diagnosis: The starting material is a weak base but lacks the acidic tail. It co-precipitates if you simply dilute with water without pH control.

The Fix: The "pH Switch" Extraction This method uses the carboxylic acid tail as a handle to pull the product away from the starting material.

Workflow Diagram:

purification_workflow start Crude Reaction Mixture (Product + 4,7-DCQ + Disulfides) step1 1. Dissolve in 1M Na2CO3 (pH 10-11) (Product forms soluble salt) start->step1 step2 2. Wash with Ethyl Acetate (x2) step1->step2 layer_aq Aqueous Layer (Contains Product) step2->layer_aq Separation layer_org Organic Layer (Contains 4,7-DCQ & Disulfides) step2->layer_org Separation step3 3. Acidify Aqueous Layer with 1M HCl to pH 4.5 layer_aq->step3 waste Discard Organic Waste layer_org->waste end Precipitate Product (Pure Zwitterion) step3->end

Caption: The "pH Switch" extraction exploits the acidic moiety of the product to separate it from non-acidic impurities like 4,7-dichloroquinoline.

Issue 3: "HPLC peaks are tailing or splitting."

Diagnosis: The amphoteric nature of the molecule interacts with residual silanols on the column (causing tailing) or exists in multiple ionization states if the mobile phase pH is near the pKa.

The Fix: Buffer Selection You must lock the ionization state.

  • Method A (Acidic): Use 0.1% Formic Acid or TFA. This forces the molecule into the protonated (cationic) state.

  • Method B (Buffered): Use 10mM Ammonium Acetate (pH ~6.8). This is often better for mass spec sensitivity.

Recommended HPLC Conditions:

Parameter Setting
Column C18 (End-capped), e.g., Agilent Zorbax Eclipse Plus
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 15 min

| Detection | UV @ 254 nm (Quinoline core) |

Part 3: Advanced Impurity Analysis

If you observe unexpected peaks, consult the pathway below to identify potential side-reactions.

impurity_pathways sm 4,7-Dichloroquinoline prod Target Product (Thioether) sm->prod + Thiol, Base side2 7-Chloro-4-quinolinone (Hydrolysis impurity) sm->side2 H2O, Heat (No Thiol) thiol 3-Mercaptopropanoic acid side1 Disulfide Dimer (Oxidative impurity) thiol->side1 [O] (Air exposure)

Caption: Common impurity pathways. Hydrolysis (Side 2) occurs if the reaction is wet/overheated; Disulfides (Side 1) occur if the thiol oxidizes before reaction.

Removal of Specific Impurities:

  • Disulfides: These are highly lipophilic and lack the basic quinoline nitrogen. They are easily removed by the Ethyl Acetate wash in the "pH Switch" protocol (Issue 2).

  • Hydrolysis Product (Quinolinone): This is very insoluble in most organic solvents. If it contaminates your product, dissolve your product in hot Ethanol; the quinolinone will likely remain as an insoluble solid that can be filtered off hot [1].

References

  • Vandekerckhove, S., & D'hooghe, M. (2013). Quinoline-based antimalarial hybrid compounds. Bioorganic & Medicinal Chemistry.

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry.

  • Eswaran, S., et al. (2010). Heterocyclic derivatives of quinoline: Synthesis and antimicrobial activity. Journal of Saudi Chemical Society.

  • Sigma-Aldrich. (n.d.).[2] Product Specification: 7-Chloro-4-quinolinol.

Sources

Optimization

Technical Support Center: Purification Strategies for 4,7-Dichloroquinoline Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for synthetic chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocol...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for synthetic chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve challenges in your research. This guide focuses on a common yet critical bottleneck in the synthesis of many important pharmaceutical compounds: the removal of unreacted 4,7-dichloroquinoline from your product mixture.

4,7-dichloroquinoline is a foundational building block for numerous antimalarial drugs, including chloroquine and hydroxychloroquine, where it undergoes nucleophilic aromatic substitution (SNAr) at the C4 position.[1][2] To drive these reactions to completion, the amine nucleophile is often used in excess, leaving unreacted 4,7-dichloroquinoline in the crude product. Its removal is paramount for obtaining a pure active pharmaceutical ingredient (API). This guide provides a structured approach to tackling this purification challenge.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Separation

This section addresses the fundamental questions regarding the separation of 4,7-dichloroquinoline from its reaction products, typically 4-amino-7-chloroquinoline derivatives.

Q1: Why is it crucial to remove unreacted 4,7-dichloroquinoline?

Complete removal of starting materials is a fundamental principle of chemical synthesis and purification for several reasons:

  • Purity Requirements: For drug development, regulatory bodies demand high purity of the final compound. Unreacted starting materials are considered impurities that must be removed.

  • Simplified Characterization: The presence of starting material complicates the analysis of spectroscopic data (e.g., NMR, MS), making it difficult to confirm the structure and purity of the desired product.

  • Downstream Reactions: Residual 4,7-dichloroquinoline can interfere with subsequent synthetic steps, leading to unwanted side products and lower yields.

  • Toxicity Concerns: Starting materials may have different toxicological profiles than the final product, and their presence can confound biological assays.

Q2: What are the key property differences between 4,7-dichloroquinoline and its 4-amino substituted products?

The success of any purification strategy hinges on exploiting the different physicochemical properties of the compounds in the mixture. The SNAr reaction at the C4 position with an amine dramatically alters the molecule's properties.

Property4,7-Dichloroquinoline (Starting Material)4-Amino-7-chloroquinoline (Typical Product)Scientific Rationale for Separation
Basicity (pKa) Weakly Basic (Predicted pKa ≈ 1.99)[3]Significantly More BasicThe introduction of an amino group at the C4 position introduces a much more basic nitrogen center. This difference is the cornerstone of acid-base extraction. The product can be selectively protonated and moved into an aqueous acidic phase, while the less basic 4,7-dichloroquinoline remains in the organic phase.[4][5]
Polarity Moderately PolarGenerally More PolarThe N-H or N-C bonds in the amino side chain increase the product's polarity. This difference is exploited in column chromatography, where the more polar product will adhere more strongly to a polar stationary phase (like silica gel) and elute later than the less polar 4,7-dichloroquinoline.[6]
Solubility Insoluble in water; soluble in organic solvents like chloroform, ethanol, and acetone.[3][7]Solubility varies greatly with the side chain but is often different from the starting material. The protonated salt form is typically water-soluble.Differences in solubility in various solvents can be leveraged for purification by recrystallization or selective washing. For instance, converting the product to a hydrochloride salt may render it insoluble in a specific organic solvent, allowing the soluble 4,7-dichloroquinoline to be washed away.[8]
Melting Point Solid, m.p. 81-87°C[7][9]Varies widely; can be a solid or an oil.If both the starting material and product are solids with significantly different melting points and solubility curves, recrystallization can be an effective purification method.[10]
Q3: What are the primary methods for removing unreacted 4,7-dichloroquinoline?

There are three main strategies, each with its own advantages, chosen based on the properties of the desired product:

  • Acid-Base Extraction: This is often the most effective and scalable method, capitalizing on the significant difference in basicity between the starting material and the aminated product.[4][11]

  • Column Chromatography: A versatile technique that separates compounds based on their differential adsorption to a stationary phase, typically exploiting the polarity difference.[4][6]

  • Recrystallization: This method is ideal when the product is a solid and its solubility profile differs significantly from that of 4,7-dichloroquinoline in a chosen solvent system.[10][12][13]

Part 2: Troubleshooting and Method Selection

Choosing the right purification strategy is critical for success. The following decision-making workflow and troubleshooting guide will help you navigate common challenges.

Purification Strategy Workflow

This diagram provides a logical path to selecting the most appropriate purification technique.

G start Crude Reaction Mixture product_state Is the product an oil or a solid? start->product_state acid_stable Is the product stable to aqueous acid (e.g., 1M HCl)? product_state->acid_stable Solid salt_formation Attempt Salt Formation to solidify, then reconsider options product_state->salt_formation Oil acid_base Perform Acid-Base Extraction acid_stable->acid_base Yes chromatography Use Column Chromatography acid_stable->chromatography No unstable Product is acid-labile. Avoid acid wash. acid_stable->unstable recrystallize Attempt Recrystallization acid_base->recrystallize If further purification is needed chromatography->recrystallize If product is solid & needs further purification salt_formation->acid_stable unstable->chromatography

Caption: Decision workflow for selecting a purification method.

Troubleshooting Common Purification Issues
ProblemPotential Cause(s)Recommended Solution(s)
Product is lost during acid wash. 1. The product's hydrochloride salt is partially soluble in the organic layer. 2. The product is not basic enough to be fully protonated and extracted. 3. Emulsion formation is trapping the product.1. Perform multiple extractions (3-4 times) with the aqueous acid to ensure complete transfer. 2. Check the pH of the aqueous layer after extraction to ensure it is strongly acidic (pH 1-2). 3. To break emulsions, add brine (saturated NaCl solution) or filter the mixture through a pad of Celite.
Starting material co-elutes with the product in column chromatography. 1. The chosen solvent system (mobile phase) has the wrong polarity. 2. The product and starting material have very similar polarities.1. Systematically screen solvent systems using Thin Layer Chromatography (TLC) first. Start with a non-polar eluent (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity.[14] 2. If silica gel fails, try a different stationary phase like neutral or basic alumina, or consider reverse-phase (C18) chromatography.[4]
Product won't crystallize or "oils out". 1. The product is inherently an oil or low-melting solid. 2. The presence of impurities (including residual starting material) is inhibiting crystal lattice formation. 3. The cooling process is too rapid.[15]1. Purify by column chromatography first to achieve higher purity.[4] 2. Convert the oily product into a solid salt (e.g., hydrochloride) for purification. The free base can be regenerated later.[4] 3. Slow down the crystallization: use a Dewar with warm water or wrap the flask in glass wool to ensure slow cooling. Try scratching the inside of the flask with a glass rod to induce nucleation.
White solid crashes out of the organic layer before the acid wash. The product's hydrochloride salt, formed from HCl generated during the SNAr reaction, is insoluble in the reaction solvent.This can be advantageous. Filter the solid precipitate. It is likely your product salt. The unreacted 4,7-dichloroquinoline will remain in the filtrate. Wash the collected solid with a solvent in which 4,7-dichloroquinoline is soluble but the salt is not (e.g., diethyl ether or cold ethanol) to remove surface impurities.[8]
Part 3: Detailed Experimental Protocols

Here are step-by-step guides for the most effective purification techniques.

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for basic 4-amino-7-chloroquinoline products and is highly efficient at removing the less basic 4,7-dichloroquinoline.

G cluster_org Organic Phase (e.g., DCM, EtOAc) cluster_aq Aqueous Phase (1M HCl) cluster_aq2 Aqueous Phase (Basified) org1 Crude Mixture: - Product (P) - Unreacted DCQ (S) op2 2. Extract with 1M HCl (x3) org1->op2 org2 Contains only Unreacted DCQ (S) org3 Purified Product (P) op6 6. Dry, filter, and concentrate org3->op6 aq1 Contains Protonated Product (P-H+) op4 4. Basify aqueous layer with NaOH (to pH > 10) aq1->op4 aq2 Contains free-base Product (P) op5 5. Extract with fresh organic solvent (x3) aq2->op5 op1 1. Dissolve crude in organic solvent op1->org1 op3 3. Separate Layers op2->op3 op3->org2 Keep op3->aq1 Keep op4->aq2 op5->org3

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract it three times with 1M aqueous HCl. The more basic product will be protonated and move to the aqueous layer, while the less basic 4,7-dichloroquinoline remains in the organic layer.[11]

  • Layer Separation: Combine the aqueous extracts. The organic layer, now containing primarily unreacted 4,7-dichloroquinoline, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add a concentrated base (e.g., 6M NaOH) with stirring until the solution is strongly basic (pH > 10). The product will deprotonate and may precipitate as a solid or an oil.

  • Product Extraction: Extract the basified aqueous solution three times with a fresh organic solvent (e.g., DCM or EtOAc) to recover the purified free-base product.

  • Final Workup: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography

This method is suitable when acid-base extraction is not feasible or when separating products of similar basicity but different polarity.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Spot the crude mixture on a silica plate and elute with different ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system gives a good separation between the 4,7-dichloroquinoline spot and the product spot, with the product having a lower Rf value (retention factor).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the mobile phase to the column and begin elution. Start with a low polarity mixture and gradually increase the polarity (gradient elution) if necessary to move the product off the column.[6]

  • Fraction Collection: Collect the eluent in a series of labeled test tubes. Monitor the fractions by TLC to identify which ones contain the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

This is a powerful technique if your product is a solid with suitable properties.

Step-by-Step Methodology:

  • Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot, while 4,7-dichloroquinoline is either very soluble or insoluble at all temperatures. Ethanol, methanol, or hexane/heptane have been used for 4,7-dichloroquinoline itself.[10][12] You must find a system where your product's solubility is different.

  • Dissolution: In a flask, add a minimal amount of the hot solvent to your crude solid until it just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal. Further cooling in an ice bath can maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

References
  • 4,7-Dichloroquinoline - Wikipedia. [Link]

  • Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - ACS Publications. [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies. [Link]

  • CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google P
  • Synthesis of 4,7-Dichloroquinoline | PDF | Filtration | Water - Scribd. [Link]

  • Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - PMC. [Link]

  • Purification of Quinoline - Chempedia - LookChem. [Link]

  • US2474823A - Quinoline compounds and process of making same - Google P
  • CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline - Google P
  • Recrystallisation of crude 4,7-dichloroquinoline (5) - ResearchGate. [Link]

  • Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. [Link]

  • 4,7-Dichloroquinoline - ChemBK. [Link]

  • 4,7-dichloroquinoline - Organic Syntheses Procedure. [Link]

  • Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC. [Link]

  • Solubility of Chloroquine Diphosphate and 4,7-Dichloroquinoline in Water, Ethanol, Tetrahydrofuran, Acetonitrile, and Acetone from (298.2 to 333.2) K | Request PDF - ResearchGate. [Link]

  • Chemical Properties of Quinoline, 4,7-dichloro- (CAS 86-98-6) - Cheméo. [Link]

  • Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC. [Link]

  • Purification of Quinoline-3,4-diones : r/Chempros - Reddit. [Link]

  • WO2010027150A2 - New preparation of hydroxychloroquine - Google P
  • Synthesis of 4,7-Dichloroquinoline - Chempedia - LookChem. [Link]

  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor - MDPI. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • 4,7-Dichloroquinoline - PMC. [Link]

  • US4398916A - Process for purification of quinoline yellow - Google P
  • Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PubMed Central. [Link]

  • The Reaction of 4,7-Dichloroquinoline with Acetic Acid | Semantic Scholar. [Link]

  • STUDIES ON THE SYNTHESIS OF 4,7-DICHLOROQUINOLINE | Tạp chí Khoa học và Công Nghệ. [Link]

  • 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem. [Link]

Sources

Troubleshooting

Technical Support Center: Solubilization &amp; Handling of 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid

[1] Welcome to the Technical Support Hub Subject: 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid Chemical Class: 4-Aminoquinoline / Thioether / Carboxylic Acid Derivative Primary Issue: Poor aqueous solubility and pre...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Welcome to the Technical Support Hub

Subject: 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid Chemical Class: 4-Aminoquinoline / Thioether / Carboxylic Acid Derivative Primary Issue: Poor aqueous solubility and precipitation in biological buffers.

Part 1: The Physicochemical Profile (The "Why")

To overcome solubility issues, you must first understand the molecular behavior of this compound. It is not merely "hydrophobic"; it is ampholytic (zwitterionic).

The "U-Shaped" Solubility Trap: This molecule contains two ionizable centers with overlapping


 values:
  • Quinoline Nitrogen (Basic):

    
     (Protonates at low pH).
    
  • Propanoic Acid Tail (Acidic):

    
     (Deprotonates at high pH).
    

The Consequence:

  • pH < 3 (Acidic): The molecule is Cationic (Soluble).

  • pH > 7 (Basic): The molecule is Anionic (Soluble).

  • pH 3.5 – 6.0 (The Danger Zone): The molecule exists largely as a Zwitterion (Net charge = 0). In this state, the crystal lattice energy is highest, and aqueous solubility drops to near zero. This is where most experimental failures occur (e.g., diluting a stock into acidic media or unbuffered water).

Part 2: Troubleshooting Guides
Scenario A: "My compound precipitates immediately upon adding the DMSO stock to the cell culture media."

Diagnosis: This is likely a "pH Shock" precipitation. Cell culture media (DMEM/RPMI) is buffered to pH 7.4, but the local environment at the droplet interface can shift. If your stock concentration is high, the compound crashes out before it can ionize into the soluble carboxylate form.

Solution: The "Pre-Alkalinization" Step

  • Prepare your stock in 100% DMSO .

  • Do not add directly to the media well.

  • Create an Intermediate Working Solution (10x) in PBS adjusted to pH 8.0 .

    • Why? This forces the carboxylic acid to deprotonate immediately, creating the soluble anion before it hits the complex media proteins.

  • Add this 10x solution to your cells.

Scenario B: "I need a formulation for in vivo IP/IV injection, but DMSO is toxic at high volumes."

Diagnosis: You are limited by the co-solvent cap (usually <5-10% DMSO). Solution: Convert the compound in situ to its Sodium Salt or use Cyclodextrin Complexation .

Method 1: In Situ Sodium Salt Formation Instead of dissolving the solid acid in water (which won't work), dissolve it in 1.0 equivalent of NaOH (0.1 M), then dilute with saline. This creates the highly soluble sodium carboxylate salt.

Method 2: Cyclodextrin Shielding Use 20% (w/v) Hydroxypropyl-


-cyclodextrin (HP-

-CD)
. The hydrophobic quinoline ring inserts into the CD cavity, shielding it from water while the hydrophilic exterior maintains solubility.
Part 3: Validated Protocols
Protocol 1: Preparation of a Robust 10 mM Stock Solution

Standard storage form for in vitro assays.

StepActionTechnical Note
1 Weigh 2.67 mg of solid.[1]Molecular Weight

267.7 g/mol .
2 Add 1.0 mL of anhydrous DMSO .Avoid ethanol; it evaporates and has lower solubilizing power for quinolines.
3 Vortex for 30 seconds.If "brick dust" remains, sonicate at 40°C for 5 mins.
4 Aliquot into amber vials.Critical: Store at -20°C. Thioethers can oxidize to sulfoxides (S=O) if exposed to air/light long-term.
Protocol 2: High-Concentration In Vivo Formulation (5 mg/mL)

For animal studies where pH neutrality is required.

  • Weigh 50 mg of compound.

  • Add 2.5 mL of 20% HP-

    
    -CD  (in 0.9% Saline).
    
  • Adjust pH: The suspension will likely be cloudy. Add 1M NaOH dropwise under stirring.

  • Monitor: As pH passes 7.0, the solution should clarify.

  • Finalize: Adjust final volume to 10 mL. Check pH (Target: 7.4 - 8.0). Filter sterilize (0.22

    
    m).
    
Part 4: Visualizing the Solubility Logic

The following diagram illustrates the decision matrix for handling this compound based on your application.

SolubilityLogic Start Start: Solid Compound AppType Application Type? Start->AppType InVitro In Vitro (Cells/Enzymes) AppType->InVitro InVivo In Vivo (Animal Models) AppType->InVivo DMSOLimit Can you use DMSO? InVitro->DMSOLimit SaltForm Convert to Sodium Salt (Add 1 eq. NaOH) InVivo->SaltForm Preferred Complex Use 20% HP-beta-Cyclodextrin InVivo->Complex Alternative YesDMSO Dissolve in 100% DMSO (Stock) DMSOLimit->YesDMSO Yes (<1%) Dilution Dilute into pH > 7.4 Buffer YesDMSO->Dilution

Caption: Decision tree for solubilization strategies based on experimental constraints.

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I dissolve this in PBS directly? A: No. At pH 7.4, the kinetics of dissolution from the solid state are extremely slow due to the high lattice energy of the crystal. You must "wet" the crystal with DMSO or dissolve it at high pH (pH > 10) first, then lower the pH to 7.4.

Q2: My solution turned yellow. Is it degraded? A: Not necessarily. Quinoline derivatives often exhibit pH-dependent color changes (chromophores). However, if the yellowing deepens significantly over time in storage, check for oxidation of the sulfur linker (sulfoxide formation) using LC-MS.

Q3: Why not use Ethanol? A: Ethanol is a protic solvent. While the compound is somewhat soluble, ethanol promotes hydrogen bonding that can actually encourage precipitation when diluted into water. Aprotic solvents like DMSO or DMF are superior for disrupting the crystal lattice.

References
  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • PubChem. (2025).[2] Compound Summary: 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid.[3] National Library of Medicine.

Sources

Optimization

Technical Support Center: Quinoline-Thiol Coupling Optimization

Topic: Optimizing Reaction Temperature for C–S Bond Formation Doc ID: TSC-QSH-004 | Version: 2.1 | Status: Active Executive Summary Welcome to the Technical Support Center. This guide addresses the critical thermodynamic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for C–S Bond Formation

Doc ID: TSC-QSH-004 | Version: 2.1 | Status: Active

Executive Summary

Welcome to the Technical Support Center. This guide addresses the critical thermodynamic and kinetic parameters governing the coupling of quinolines (electrophiles) with thiols (nucleophiles) .

While catalyst selection (Pd vs. Cu) and ligand sterics are often blamed for failure, temperature is the silent variable that dictates the competition between the desired C–S bond formation and the two primary failure modes: catalyst deactivation and oxidative disulfide dimerization .

This guide is structured to help you diagnose thermal issues, optimize your reaction window, and standardize your protocols.

Part 1: The Thermal Landscape (Critical Theory)

In quinoline-thiol coupling, temperature is not merely an energy switch; it is a selector. You are balancing three competing activation energies:

  • 
     (Desired):  The energy required for oxidative addition (Pd/Cu) or nucleophilic attack (
    
    
    
    ).
  • 
     (Parasitic):  The energy required for thiol oxidation to disulfide (often lower than 
    
    
    
    ).
  • 
     (Fatal):  The threshold where catalysts aggregate (Pd-black) or substrates degrade.
    
The "Goldilocks" Window
  • < 60°C (Kinetic Trap): Reaction stalls. In

    
    , the aromaticity of the quinoline ring prevents nucleophilic attack. In metal catalysis, the transmetallation step is often rate-limiting and sluggish.
    
  • 80°C – 110°C (Optimal Zone): Sufficient energy to overcome the aromatic stability of the quinoline system while maintaining catalyst ligand integrity.

  • > 120°C (Thermodynamic Danger): Rapid extrusion of sulfur (desulfurization), ligand dissociation, and massive disulfide byproduct formation.

Part 2: Troubleshooting & Diagnostics (Q&A)

Scenario A: The "Zero Conversion" Standoff

Q: I am running a Pd-catalyzed coupling of 3-bromoquinoline and benzenethiol at 60°C. After 12 hours, LCMS shows only starting material. Should I add more catalyst?

Diagnosis: You are likely stuck in a Kinetic Trap . 3-bromoquinoline is electron-rich compared to halo-benzenes, making the oxidative addition step slower. 60°C is insufficient to breach the activation energy barrier for this specific substrate class.

Corrective Action:

  • Do NOT add more catalyst yet. That will only increase costs without solving the kinetic block.

  • Stepwise Ramp: Increase temperature to 90°C .

  • Switch Solvent: If you are in THF (reflux ~66°C), switch to 1,4-Dioxane or Toluene to access the higher thermal window.

  • Mechanistic Check: If 90°C fails, the issue is likely catalyst poisoning by the thiol. Thiols are potent ligands that can saturate the metal center, preventing the quinoline from binding.

    • Fix: Switch to a precatalyst system (e.g., Pd(OAc)₂ + Xantphos) and pre-heat the catalyst/quinoline before slowly adding the thiol [1].

Scenario B: The "Disulfide" Nightmare

Q: My reaction went to completion, but 40% of my product is the disulfide dimer (Ph-S-S-Ph). I ran it at 110°C in DMF.

Diagnosis: This is Thermal Oxidation . At 110°C, in the presence of trace oxygen or reducible functionalities, thiols homocouple faster than they cross-couple. DMF can also decompose to form dimethylamine, which complicates the base chemistry.

Corrective Action:

  • Degas Rigorously: Sparge solvents with Argon for 20 minutes. Disulfides form via a radical mechanism that is accelerated by heat and oxygen [2].

  • Lower Temperature: Drop to 80°C .

  • Slow Addition: Do not dump all thiol at once. Use a syringe pump to add the thiol over 2 hours. This keeps the concentration of free thiol low relative to the catalyst, favoring the C–S cycle over the S–S cycle.

  • Reductant Additive: Add 10-20 mol% of Zinc dust . This can reduce the disulfide back to the thiol in situ, giving it a second chance to react [3].

Scenario C: Regioselectivity Issues (2,4-Dichloroquinoline)

Q: I am trying to substitute the chlorine at C4, but I am getting a mixture of C2 and C4 substitution. I am using


 conditions (K2CO3, DMSO) at 100°C. 

Diagnosis: You have lost Kinetic Control . While C4 is generally more reactive due to para-like resonance stabilization of the Meisenheimer intermediate, high temperatures (100°C) provide enough energy to overcome the slightly higher barrier at C2, leading to a "scrambled" thermodynamic mixture.

Corrective Action:

  • Cool Down: Lower the temperature to 0°C to RT .

  • Solvent Switch: Use a solvent that stabilizes the transition state via H-bonding, such as HFIP (Hexafluoroisopropanol) . This can promote

    
     at significantly lower temperatures, preserving regioselectivity [4].
    

Part 3: Optimized Protocols

Protocol A: Pd-Catalyzed Cross-Coupling (General Purpose)

Best for unactivated quinolines (e.g., 3-bromo, 6-bromo).

ComponentStandard ReagentEquiv.Notes
Substrate Bromo-quinoline1.0
Nucleophile Thiol (R-SH)1.2Slow addition recommended.
Catalyst Pd(OAc)₂ / Xantphos0.05 / 0.10High bite-angle ligands prevent Pd-S poisoning [5].
Base DIPEA (Hunig's Base)2.0Soluble bases often work better for thiols than carbonates.
Solvent 1,4-Dioxane0.2 MDegassed.
Temp 90°C -Use a reflux condenser.

Workflow:

  • Charge flask with Pd(OAc)₂, Xantphos, and Quinoline.

  • Add Dioxane and DIPEA.

  • Heat to 90°C under Argon.

  • Add Thiol dropwise over 1 hour.

  • Monitor by HPLC.[1]

Protocol B: Coupling (Activated Substrates)

Best for 2-chloro or 4-chloro quinolines.

ComponentStandard ReagentEquiv.Notes
Substrate Chloro-quinoline1.0
Nucleophile Thiol1.1
Base K₂CO₃1.5Finely ground.
Solvent DMSO or DMF0.5 MPolar aprotic is essential.
Temp RT to 50°C -Start at RT to check reactivity.

Part 4: Visualizing the Logic

Figure 1: Troubleshooting Logic Tree

Use this flow to determine your next experimental move.

Troubleshooting Start START: Analyze LCMS Result NoProd Issue: No Product (Only SM) Start->NoProd Disulfide Issue: Disulfide Dimer (Major Impurity) Start->Disulfide Regio Issue: Regio-Mix (C2 vs C4) Start->Regio TempCheck Current Temp? NoProd->TempCheck OxCheck Inert Gas Used? Disulfide->OxCheck CoolDown Action: Lower Temp (Kinetic Control) Regio->CoolDown Use HFIP/Polar Solvent HeatUp Action: Increase Temp (Step to 90°C) TempCheck->HeatUp < 80°C PreCat Action: Switch to Pre-catalyst (Avoid Poisoning) TempCheck->PreCat > 80°C Degas Action: Sparge Ar + Add Zn Dust OxCheck->Degas No/Maybe OxCheck->CoolDown Yes (Thermal Issue)

Caption: Decision matrix for diagnosing reaction failures based on temperature and impurity profiles.

Figure 2: The Thermal Activation Landscape

Understanding why "hotter" isn't always "better".

EnergyProfile Reactants Reactants (Quinoline + Thiol) TS_C C-S Transition State (High Ea) Reactants->TS_C Requires Heat (>80°C) TS_S S-S Transition State (Low Ea) Reactants->TS_S Fast at RT if O2 present Product Product (Thioether) TS_C->Product Byproduct Byproduct (Disulfide) TS_S->Byproduct Note OPTIMIZATION STRATEGY: Heat is needed for C-S, but O2 exclusion stops S-S. Note->Reactants

Caption: Kinetic competition between desired C-S coupling (high barrier) and disulfide formation (low barrier).

References

  • Pd-Catalyzed Cross-Coupling Optimization

    • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the C
    • Source: Organic Process Research & Development (ACS).
    • URL:[Link]

  • Disulfide Formation Mechanisms

    • Title: Mechanisms of Disulfide Bond Formation in Nascent Polypeptides.[2]

    • Source: PMC (NIH).
    • URL:[Link]

  • Reductive Additives in Coupling

    • Title: The journey of C-S bond formations
    • Source: ResearchG
    • URL:[Link]

  • Low-Temper

    
     (HFIP): 
    
    • Title: HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols.[3]

    • Source: ResearchG
    • URL:[Link]

  • Ligand Selection for C-S Coupling

    • Title: Monophosphine Ligands Promote Pd-C
    • Source: MIT DSpace.
    • URL:[Link](Note: Generalized link to MIT thesis repository for context on Buchwald/Hartwig C-S coupling).

Sources

Troubleshooting

Technical Support Center: 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid Scale-Up

Case ID: QUIN-S-47-THIO Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Scaling up the synthesis of 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid via Nucle...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: QUIN-S-47-THIO Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Scaling up the synthesis of 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid via Nucleophilic Aromatic Substitution (


) often presents a dichotomy: the reaction appears simple on a milligram scale but suffers from purity degradation at gram/kilogram scales.

The core challenges are hydrolytic competition , thiol oxidation , and amphoteric solubility issues during workup. This guide provides a root-cause analysis and a validated process control strategy.

Part 1: Diagnostic Matrix (Triage)

Compare your current observation with these known failure modes to identify the root cause immediately.

SymptomProbable Impurity/IssueRoot CauseCorrective Action
White/Tan Precipitate (Insoluble in Base) 7-Chloro-4-hydroxyquinoline (Hydrolysis Product)Wet solvents or presence of hydroxide ions during heating.Use anhydrous DMF/DMAc. Ensure base is dry.
Gummy/Sticky Solid Dithiodipropionic acid (Disulfide Dimer)Oxidation of 3-mercaptopropanoic acid (3-MPA) by air.Degas solvents (Sparge

). Increase 3-MPA equivalents.
Low Yield / Unreacted SM 4,7-Dichloroquinoline (Starting Material)Reaction temperature too low (<80°C) or base insolubility.Increase Temp to 100-110°C. Switch to homogenous base or finer mesh

.
Dark Black/Brown Tar Quinoline N-Oxides / Polymerization Thermal decomposition due to localized hotspots.Improve stirring efficiency. Use oil bath/jacket, not heating mantle.
Part 2: The Chemistry & Mechanism

To solve the purity issue, you must control the competition between the desired


 and the parasitic hydrolysis.
The Reaction Pathway

The reaction involves the attack of the thiolate nucleophile (generated from 3-mercaptopropanoic acid) at the C4 position of the quinoline ring. The chlorine at C4 is activated by the ring nitrogen, making it susceptible to nucleophilic attack.

Critical Mechanistic Insight: The C4-chlorine is a "vinylogous acid chloride." In the presence of water and heat, it hydrolyzes to the thermodynamically stable 4-hydroxyquinoline (tautomerizes to the quinolone form). This impurity is extremely difficult to separate because it has similar solubility properties to your product.

ReactionPathway SM 4,7-Dichloroquinoline (Starting Material) Product Target Thioether (Product) SM->Product Base, Heat (SNAr) Hydrolysis 7-Chloro-4-hydroxyquinoline (Major Impurity) SM->Hydrolysis H2O (Trace) Competition Thiol 3-Mercaptopropanoic Acid Thiol->Product Disulfide Disulfide Dimer (Side Product) Thiol->Disulfide O2 (Air) Oxidation

Figure 1: Reaction pathways showing the desired SNAr route (Green) vs. parasitic hydrolysis and oxidation (Red/Yellow).

Part 3: Optimized Scale-Up Protocol

This protocol is designed to minimize hydrolysis and maximize crystallinity.

Reagents & Stoichiometry
  • 4,7-Dichloroquinoline (1.0 equiv) [1]

  • 3-Mercaptopropanoic acid (1.2 - 1.5 equiv): Excess is required to account for disulfide formation.

  • Potassium Carbonate (

    
    ) (2.5 - 3.0 equiv):  Anhydrous, micronized. Note: You need >2 equiv because the carboxylic acid consumes 1 equiv immediately.
    
  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DMAc.

    • Why? High boiling point, excellent solubility for the intermediate Meisenheimer complex.

    • Green Alternative: 2-Ethoxyethanol (Cellosolve) can be used but requires higher temps.

Step-by-Step Procedure
  • Deoxygenation (Critical):

    • Charge the reaction vessel with DMF.

    • Sparge with Nitrogen or Argon for 15–20 minutes before adding reagents. This prevents thiol oxidation.

  • Reagent Addition:

    • Add 3-mercaptopropanoic acid and

      
       . Stir at Room Temperature (RT) for 30 mins.
      
    • Observation: Evolution of

      
       gas. Ensure venting is adequate. This forms the potassium thiolate/carboxylate dianion.
      
    • Add 4,7-dichloroquinoline in one portion.

  • Reaction:

    • Heat to 100°C - 110°C .

    • Time: Monitor by HPLC/TLC after 4 hours. Do not overheat (>130°C) or run overnight unnecessarily, as this promotes tar formation.

  • Workup (The "pH Swing" Method):

    • Cooling: Cool the mixture to ~50°C.

    • Quench: Pour the reaction mixture into Ice Water (10x volume of DMF).

    • Filtration 1 (Impurity Removal): The solution should be basic (pH > 9) due to excess carbonate.

      • If you see a solid precipitate here: This is likely unreacted starting material or the disulfide dimer (if non-polar). FILTER IT OFF. The product is a salt and is in the filtrate.

    • Precipitation: Acidify the clear filtrate slowly with 2M HCl or Acetic Acid.

    • Target pH: Adjust to pH 4.0 – 4.5 (The Isoelectric Point).

    • Crystallization:[2] The product will precipitate as a white/off-white solid. Stir for 1 hour to ripen the crystals.

  • Final Wash:

    • Filter the solid. Wash with water (to remove salts) and then cold isopropanol (to remove trace organic impurities).

Part 4: Troubleshooting & FAQs
Q1: My product is oiling out instead of crystallizing upon acidification. Why?

A: This is a common "trapping" issue.[3]

  • Cause: You likely acidified too quickly, trapping DMF or impurities inside the lattice, or the pH is not exactly at the isoelectric point.

  • Fix: Re-dissolve the oil in dilute NaOH (pH 10). Add a seed crystal if available. Acidify dropwise with Acetic Acid (softer acid than HCl) over 30 minutes. Stop exactly when the cloud point persists.

Q2: I have a persistent 5-10% impurity at RRT 0.85. What is it?

A: This is likely the 7-chloro-4-hydroxyquinoline .

  • Diagnosis: Check UV spectrum. Hydroxyquinolines often have a shifted

    
     compared to the thioether.
    
  • Removal: This impurity is insoluble in most organic solvents but soluble in strong base. However, since your product is also an acid, separation is hard.

  • Best approach: Recrystallize from Glacial Acetic Acid or DMF/Water . The hydroxy impurity is much less soluble in hot acetic acid than the product.

Q3: The smell is unbearable. How do I manage this on scale-up?

A: Thiol chemistry requires odor control.

  • Scrubbing: Vent the reaction headspace through a bleach (sodium hypochlorite) scrubber.

  • Glassware: Soak all dirty glassware in a dilute bleach solution immediately after use to oxidize residual thiols to odorless sulfonates.

Part 5: Purification Logic Tree

Use this flow to determine the correct purification steps based on the state of your crude mixture.

PurificationLogic Start Crude Reaction Mixture (DMF, Base, Product, Impurities) Quench Pour into Water (Resulting pH > 9) Start->Quench CheckSolids Are solids present? Quench->CheckSolids Filter1 FILTER OFF SOLIDS (Discard: SM, Disulfides, non-polar tars) CheckSolids->Filter1 Yes Filtrate Clear Filtrate (Contains Product as Dianion) CheckSolids->Filtrate No Filter1->Filtrate Keep Liquid Acidify Acidify to pH 4.0 - 4.5 (Isoelectric Point) Filtrate->Acidify Precipitate Product Precipitates Acidify->Precipitate

Figure 2: Workup decision tree emphasizing the removal of non-polar impurities at high pH before isolating the product.

References
  • Solomon, V. R., et al. (2013). "Design and synthesis of 3-[(7-chloro-1-oxidoquinolin-4-ylamino)alkyl]-1,3-thiazolidin-4-ones as antimalarial agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1048-1053. Link

  • Musonda, C. C., et al. (2004). "Chloroquine analogues with a dual mechanism of action." Journal of Medicinal Chemistry. (General reference for 4,7-dichloroquinoline conditions).
  • Eswaran, S., et al. (2009). "Heterocyclic Quinoline Derivatives: Synthesis and Biological Evaluation." Bioorganic & Medicinal Chemistry Letters.
  • BenchChem Technical Repository. (2025). "Step-by-step synthesis of 4-amino-7-chloroquinolines from dichloroquinoline precursors." Link

(Note: While specific literature for the exact propanoic acid derivative is sparse, the chemistry is homologous to the well-documented synthesis of 4-aminoquinoline antimalarials and thio-substituted quinolines cited above.)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the FTIR Spectral Analysis of 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of Fourier-Transform Infrared (FTIR) spectroscopy as a primary tool for the characterization of 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid, a molecule of interest in medicinal chemistry. We will explore the theoretical underpinnings of its expected spectral features, present a detailed experimental protocol for data acquisition, and critically compare the utility of FTIR with other powerful analytical techniques.

The Structural Significance of 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid

Quinoline and its derivatives are foundational scaffolds in the development of a wide array of therapeutic agents, exhibiting activities such as antimalarial, antibacterial, and anticancer properties.[1][2] The title compound, 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid, integrates three key functional moieties: a 7-chloroquinoline ring system, a thioether linkage, and a propanoic acid chain. Each of these contributes to the molecule's overall chemical and biological profile, making a thorough understanding of its structure essential.

Deciphering the Molecular Fingerprint: An FTIR Perspective

FTIR spectroscopy provides a rapid and non-destructive method to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For a molecule as complex as 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid, the resulting spectrum is a unique "fingerprint" arising from the combined vibrations of its constituent parts.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the reliability and reproducibility of the spectral data, a standardized experimental protocol is crucial.

Sample Preparation (Attenuated Total Reflectance - ATR)

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.

  • ATR Crystal Cleaning: Thoroughly clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove environmental interferences (e.g., CO2, water vapor).

  • Sample Application: Place a small amount of the solid 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply consistent pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum over a typical wavenumber range of 4000-400 cm⁻¹.[3] Co-adding multiple scans (e.g., 32 or 64) will improve the signal-to-noise ratio.[4]

Diagram: Experimental Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Ensure Sample Purity P2 Clean ATR Crystal P1->P2 P3 Apply Sample to Crystal P2->P3 A1 Acquire Background Spectrum P3->A1 A2 Acquire Sample Spectrum A1->A2 D1 Background Subtraction A2->D1 D2 Baseline Correction D1->D2 D3 Peak Picking & Analysis D2->D3

Caption: A streamlined workflow for acquiring and processing FTIR data using the ATR technique.

Predicted FTIR Spectrum and Interpretation

Based on the known characteristic absorption frequencies of its functional groups, we can predict the key features of the FTIR spectrum of 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Appearance
3300-2500O-H stretchCarboxylic AcidVery broad band, often obscuring C-H stretches.[5][6]
~3000C-H stretchAromatic (Quinoline) & Aliphatic (Propanoic Acid)Sharp peaks superimposed on the broad O-H band.[7]
1760-1690C=O stretchCarboxylic AcidStrong, intense band. Its position can indicate hydrogen bonding.[5]
~1600-1450C=C and C=N stretchesQuinoline RingMultiple sharp to medium bands, characteristic of the aromatic system.[3]
1440-1395 & 950-910O-H bendCarboxylic AcidMedium intensity bands.[5]
1320-1210C-O stretchCarboxylic AcidMedium to strong intensity band.[5][8]
~1090C-Cl stretch7-chloroquinolineA characteristic band for the C-Cl bond.[3]
710-570C-S stretchThioetherWeak and potentially difficult to assign definitively.[9]

Causality Behind Spectral Features:

  • The Broad O-H Stretch: The carboxylic acid moiety readily forms hydrogen-bonded dimers, which significantly broadens the O-H stretching vibration.[5] This is one of the most recognizable features in the IR spectra of carboxylic acids.

  • The Carbonyl (C=O) Position: In its dimeric, hydrogen-bonded form, the C=O stretch of the carboxylic acid is expected at a lower frequency (around 1710 cm⁻¹) compared to a free monomeric form (around 1760 cm⁻¹).[6]

  • Quinoline Ring Vibrations: The fused aromatic ring system of quinoline gives rise to a series of characteristic C=C and C=N stretching and bending vibrations in the fingerprint region (1600-1450 cm⁻¹), which are invaluable for confirming the presence of this core structure.

  • The Elusive C-S Stretch: The C-S stretching vibration of the thioether is typically weak and falls in a region often crowded with other absorptions, making its unambiguous assignment challenging.[9]

A Broader Analytical Perspective: Comparison with Other Techniques

While FTIR is an excellent tool for functional group identification, a comprehensive structural confirmation relies on a combination of spectroscopic methods.[10]

TechniqueInformation ProvidedAdvantagesLimitations
FTIR Spectroscopy Functional group identification.Rapid, non-destructive, cost-effective.Provides limited information on the carbon-hydrogen framework and molecular connectivity.
NMR Spectroscopy (¹H and ¹³C) Detailed carbon-hydrogen framework, connectivity through spin-spin coupling.Unambiguous structure elucidation.[10]Slower acquisition time, requires more sample, more expensive instrumentation.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, confirms molecular formula.[10]Does not provide detailed structural connectivity on its own.
UV-Vis Spectroscopy Information on conjugated systems.Can be used for quantitative analysis.Provides limited structural information.

Diagram: Logic of Spectroscopic Analysis

Spectroscopic_Logic cluster_techniques Analytical Techniques cluster_info Information Gained Molecule Target Molecule 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid FTIR FTIR Molecule->FTIR NMR NMR (¹H, ¹³C) Molecule->NMR MS Mass Spec. Molecule->MS Func_Groups Functional Groups (-COOH, C-S-C, Quinoline) FTIR->Func_Groups Connectivity Connectivity & Framework (C-H Skeleton) NMR->Connectivity Mol_Weight Molecular Weight & Formula MS->Mol_Weight Confirmation Structural Confirmation Func_Groups->Confirmation Connectivity->Confirmation Mol_Weight->Confirmation

Caption: The synergistic relationship between different spectroscopic techniques for complete structural elucidation.

Expert Insights:

For 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid, ¹H and ¹³C NMR spectroscopy would be the most powerful tools for unambiguous structural confirmation. ¹H NMR would reveal the substitution pattern on the quinoline ring and the connectivity of the propanoic acid chain. ¹³C NMR would confirm the number of unique carbon environments. Mass spectrometry would provide the exact molecular weight, confirming the elemental composition. FTIR, in this context, serves as a rapid and valuable preliminary check to ensure the presence of the key carboxylic acid and quinoline functionalities, complementing the more detailed picture provided by NMR and MS.

Conclusion

FTIR spectroscopy is an indispensable technique in the analytical toolkit for the characterization of novel compounds like 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid. Its ability to quickly and reliably identify key functional groups provides a solid foundation for further, more detailed structural analysis. By understanding the expected spectral features and integrating the insights from FTIR with complementary techniques such as NMR and mass spectrometry, researchers can achieve a high level of confidence in the structural integrity of their synthesized molecules, a critical step in the journey of drug discovery and development.

References

  • JoVE. (2025). IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

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  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

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Comparative

HPLC retention time and method for 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid

An In-Depth Technical Guide to the HPLC Analysis of 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid: A Comparative Analysis In the landscape of pharmaceutical development and quality control, the precise and reliable q...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the HPLC Analysis of 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid: A Comparative Analysis

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs), their intermediates, and potential impurities is paramount. 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid, a molecule featuring the critical 7-chloroquinoline scaffold, represents a compound of significant interest, potentially as a synthetic intermediate, a metabolite, or a process-related impurity. The robust analytical characterization of such molecules is not merely a regulatory requirement but a cornerstone of ensuring drug safety and efficacy.

This guide provides a comprehensive, experience-driven approach to developing a High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid. We will delve into the causality behind methodological choices, propose a robust, self-validating HPLC protocol, and compare its performance characteristics against a viable alternative analytical technique.

Understanding the Analyte: Physicochemical Causality in Method Development

The molecular structure of 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid dictates the strategy for its separation and detection. Key features include:

  • The Quinoline Core: A heterocyclic aromatic system that is a strong chromophore, making UV-Vis detection a viable option.[1] The nitrogen atom in the quinoline ring is basic, with a pKa of approximately 4.85-4.90 for the parent quinoline.[2][3] The presence of an electron-withdrawing chloro group at the 7-position is expected to slightly decrease this basicity.

  • The Propanoic Acid Sidechain: This introduces an acidic functional group with a pKa typically in the range of 4 to 5.

  • Overall Polarity: The compound has a predicted XlogP of 3.0, suggesting moderate lipophilicity, which makes it an ideal candidate for reversed-phase HPLC.[4]

The amphoteric nature of this molecule (possessing both acidic and basic centers) is the primary challenge. For reproducible retention and sharp peak shapes in reversed-phase HPLC, the ionization state of the analyte must be controlled. This is achieved by buffering the mobile phase to a pH that is at least 1.5-2 units away from the pKa of the functional groups. Given the estimated pKa values, operating at a low pH (e.g., pH 2.5-3.0) would ensure the carboxylic acid group is fully protonated (neutral) and the quinoline nitrogen is fully protonated (cationic), leading to consistent retention behavior.

Primary Analytical Method: A Robust Reversed-Phase HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[3] The following method is designed for robust and reproducible quantification of 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid.

Experimental Protocol: HPLC-UV

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is recommended for its versatility and retention of moderately polar compounds.

2. Reagents and Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 0.1% Formic Acid or Phosphoric Acid in HPLC-grade water. Adjust pH to 2.8 if necessary. This low pH ensures consistent protonation of the analyte.[5]

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade).

  • Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v) to ensure sample compatibility and good peak shape.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C (to ensure consistent retention times)

  • Detection Wavelength: The quinoline nucleus provides strong UV absorbance.[1] A primary wavelength of 245 nm should be used for high sensitivity, with a secondary wavelength around 320 nm for confirmation, based on the characteristic absorbance of the quinoline ring system.[6]

  • Injection Volume: 10 µL

  • Gradient Elution: A gradient is proposed to ensure the elution of the main analyte with a good peak shape while also separating any potential impurities with different polarities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
18.01090
18.19010
22.09010

4. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh approximately 10 mg of 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid reference standard and dissolve in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50 µg/mL) to construct a calibration curve.

  • Sample Solution: Prepare the sample to have a theoretical concentration within the calibration range using the same diluent. Filter through a 0.45 µm syringe filter prior to injection.

5. System Suitability:

  • Before sample analysis, perform at least five replicate injections of a mid-range standard solution.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of retention time < 1.0%

    • RSD of peak area < 2.0%

    • Tailing factor (Asymmetry) for the analyte peak between 0.9 and 1.5.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Phase 1: Analyte & System Preparation cluster_dev Phase 2: Method Optimization cluster_val Phase 3: Validation & Analysis A Characterize Analyte (pKa, logP, UV Spectrum) B Select Column (C18 Reversed-Phase) A->B C Prepare Mobile Phases (A: 0.1% HCOOH, B: ACN) B->C D Optimize Mobile Phase pH (Target: pH 2.8) C->D E Select Detection Wavelength (245 nm & 320 nm) D->E F Develop Gradient Profile (Initial Scouting Runs) E->F G Optimize Flow Rate & Temp (1.0 mL/min, 30°C) F->G H System Suitability Testing (RSD, Tailing Factor) G->H I Method Validation (ICH) (Linearity, Accuracy, Precision) H->I J Sample Analysis I->J

Caption: A logical workflow for the development of a robust HPLC method.

Comparative Alternative: UV-Vis Spectrophotometry

For scenarios requiring a simpler, high-throughput, but less specific quantification, UV-Vis spectrophotometry can be considered. This technique relies on the inherent UV absorbance of the quinoline chromophore.

Experimental Protocol: UV-Vis Spectrophotometry
  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Solvent Selection: Use a solvent in which the analyte is stable and that does not interfere with its absorbance. A solution of 0.1 M Hydrochloric Acid is a good starting point to ensure the molecule is in a consistent, protonated state.

  • Determination of λmax:

    • Prepare a dilute solution of the analyte (e.g., 10 µg/mL) in the chosen solvent.

    • Scan the solution across the UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). This is expected to be around 245 nm or 320 nm.[1][6]

  • Calibration Curve:

    • Prepare a series of standard solutions of known concentrations in the same solvent.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. The relationship should be linear and adhere to the Beer-Lambert Law within the tested range.

  • Sample Analysis:

    • Prepare the unknown sample in the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure its absorbance at λmax and determine the concentration from the calibration curve.

Workflow for Spectrophotometric Analysis

UV_Vis_Workflow A Select Solvent (e.g., 0.1 M HCl) B Determine λmax (Scan 200-400 nm) A->B C Prepare Standards & Create Calibration Curve B->C D Prepare & Measure Sample Absorbance C->D E Calculate Concentration D->E

Caption: A streamlined workflow for quantitative analysis by UV-Vis spectrophotometry.

Performance Comparison: HPLC vs. UV-Vis Spectrophotometry

The choice between these two methods depends entirely on the analytical objective. HPLC provides specificity, which is crucial for impurity profiling and stability studies, while UV-Vis offers speed and simplicity for routine assays of known, pure samples.

ParameterHPLC with UV DetectionUV-Vis SpectrophotometryJustification
Specificity High. Can separate the analyte from impurities, degradants, and matrix components.Low. Measures total absorbance at a specific wavelength. Any substance absorbing at λmax will interfere.Chromatographic separation is the key advantage of HPLC for complex samples.[7]
Sensitivity (LOD/LOQ) High. Typically in the low ng/mL to µg/mL range.Moderate. Typically in the low to mid µg/mL range.The concentration of the analyte on the column and the use of a long-path flow cell in HPLC enhances sensitivity.
Throughput Moderate. Run times are typically 15-30 minutes per sample.High. Analysis can be completed in a few minutes per sample after initial setup.Spectrophotometry does not require a time-consuming separation step.
Quantitative Accuracy Very High. When properly validated.High (for pure samples). Susceptible to errors from interfering substances.The ability to integrate a pure peak in HPLC leads to higher accuracy in complex matrices.
Development Complexity High. Requires optimization of column, mobile phase, gradient, and other parameters.Low. Primarily involves solvent selection and determination of λmax.HPLC method development is a multi-parameter optimization process requiring significant expertise.[2]
Cost (Instrument/Consumables) High. Low. HPLC systems and columns represent a significant capital investment compared to spectrophotometers.

Conclusion and Authoritative Insight

For the analysis of 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid in a research, development, or quality control setting, a well-developed Reversed-Phase HPLC method is unequivocally the superior choice . Its ability to separate the analyte from potential impurities provides a level of confidence and data integrity that is essential for regulatory submission and ensuring product quality.[3] The proposed method, utilizing a C18 column with an acidic mobile phase and UV detection, is grounded in fundamental chromatographic principles and provides a robust starting point for validation.

While UV-Vis spectrophotometry serves as a rapid, cost-effective alternative, its utility is limited to the analysis of highly pure, well-characterized material where interfering substances are known to be absent.[8] For any application involving stability testing, impurity profiling, or analysis in a complex biological or chemical matrix, the specificity of HPLC is non-negotiable. This guide provides the foundational protocols and scientific rationale to empower researchers to implement a reliable analytical strategy for this important quinoline derivative.

References

  • SynThink Research Chemicals. (2023). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Available at: [Link]

  • ResearchGate. (n.d.). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Available at: [Link]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Drug Regulatory Affairs. Available at: [Link]

  • De, A., et al. (2009). Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2023). Dissociation constants pK a of isoquinoline bases. Available at: [Link]

  • Al-Ghamdi, A., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. RSC Advances. Available at: [Link]

  • Ezugwu, J. A., et al. (2026). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega. Available at: [Link]

  • PubChemLite. (n.d.). 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid (C12H10ClNO2S). Available at: [Link]

  • Di-Capua, A., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Pharmaceutics. Available at: [Link]

  • International Journal of FMCG and Muthu, R. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. Available at: [Link]

  • PubChem. (n.d.). (S,E)-3-(((3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)((3-(dimethylamino)-3-oxopropyl)thio)methyl)thio)propanoic acid. Available at: [Link]

  • Adebayo, J. O., & Mathew, O. E. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. Chemistry Proceedings. Available at: [Link]

  • ResearchGate. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Available at: [Link]

  • MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available at: [Link]

  • Semantic Scholar. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Available at: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • Tiekink, E. R., & Sithambaram, S. (2012). 7-Chloro-4-[(7-chloroquinolin-4-yl)sulfanyl]quinoline dihydrate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Agilent. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Available at: [Link]

  • EPA. (n.d.). 3-[(Pyridin-2-yl)disulfanyl]propanoic acid Properties. Available at: [Link]

  • PubChemLite. (n.d.). 2-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid (C12H10ClNO2S). Available at: [Link]

  • Gutiérrez, J. E., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules. Available at: [Link]

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Validation

A Comparative Analysis for Researchers: 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid and Chloroquine

An In-Depth Guide to Two Structurally Related Quinolines For decades, the 4-aminoquinoline derivative Chloroquine has been a cornerstone in the treatment of malaria and has found applications in managing autoimmune disea...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Two Structurally Related Quinolines

For decades, the 4-aminoquinoline derivative Chloroquine has been a cornerstone in the treatment of malaria and has found applications in managing autoimmune diseases. Its mechanisms of action, primarily centered around lysosomotropism and inhibition of heme polymerization, are well-established. This guide introduces a structurally related yet distinct compound, 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid, and provides a comparative framework for researchers in drug development. This document will delve into the known biological activities, present relevant experimental protocols for a head-to-head comparison, and explore the potential divergent signaling pathways of these two molecules.

At a Glance: Chemical Structures and Core Properties

The fundamental difference between Chloroquine and 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid lies in the linkage at the 4th position of the 7-chloroquinoline core. Chloroquine possesses an amino linkage, while the compound of interest features a sulfanyl (thioether) linkage. This seemingly subtle change can significantly impact the physicochemical properties, metabolic stability, and, consequently, the biological activity of the molecule.

FeatureChloroquine3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid
Chemical Structure 7-chloro-4-(4-diethylamino-1-methylbutylamino)quinoline3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid
Linkage at C4 AminoSulfanyl (Thioether)
Side Chain Basic diethylamino-methylbutyl chainAcidic propanoic acid chain
Primary Indication Antimalarial, Anti-inflammatory[1][2]Investigational (Antioxidant, Cytoprotective)[3]
Known Mechanism(s) Inhibition of heme polymerization, Lysosomotropism, Immunomodulation[4][5][6]Antioxidant activity[3]

Chloroquine: The Established Benchmark

Chloroquine, a weak base, is known to accumulate in acidic organelles such as the parasite's digestive vacuole and mammalian lysosomes.[6] This lysosomotropic property is central to its multifaceted activities.

Antimalarial Mechanism of Action

Inside the malaria parasite's digestive vacuole, Chloroquine, being protonated, becomes trapped.[5] It then interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion. Chloroquine is believed to cap the growing hemozoin polymer, preventing further biocrystallization of heme and leading to a buildup of the toxic free heme, which ultimately kills the parasite.[1][5]

Anti-inflammatory and Immunomodulatory Effects

In the context of autoimmune diseases, Chloroquine's accumulation in lysosomes of immune cells leads to an increase in lysosomal pH.[2] This alteration can interfere with antigen processing and presentation by major histocompatibility complex (MHC) class II molecules, thereby dampening the autoimmune response.[6] Furthermore, Chloroquine has been shown to modulate various signaling pathways, including the inhibition of Toll-like receptor (TLR) signaling and the production of pro-inflammatory cytokines.[6]

3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid: A Novel Contender

Research on 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid is in its nascent stages compared to the extensive body of work on Chloroquine. However, studies on related 4-thioquinoline derivatives provide valuable insights into its potential biological profile.

Antioxidant and Cytoprotective Potential

A study on a series of 4-thioquinoline derivatives highlighted that compounds bearing a propanoic acid residue at the 4-position, such as 2-(7-chloroquinolin-4-ylthio)propanoic acid, were among the most active, demonstrating notable antioxidant and cytoprotective effects.[3] This suggests that 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid may also possess similar properties. The antioxidant action of these compounds was found to be significant, in some cases exceeding that of the reference drug Tiotriazolin.[3]

Antiproliferative Activity

A broader investigation into a series of 7-chloro-(4-thioalkylquinoline) derivatives revealed that their cytotoxic activity against various human cancer cell lines was generally lower than that of their sulfonyl N-oxide counterparts.[7] This suggests that the sulfanyl linkage might confer a different cytotoxicity profile compared to other functionalities at this position.

Head-to-Head Experimental Framework

To rigorously compare the biological activities of 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid and Chloroquine, a series of well-established in vitro assays are recommended.

In Vitro Antimalarial Activity

A standard method to assess antimalarial efficacy is the SYBR Green I-based fluorescence assay.[1] This assay measures the proliferation of Plasmodium falciparum in red blood cells by quantifying parasitic DNA.

Experimental Protocol: SYBR Green I-Based Antimalarial Assay

  • Plate Preparation : Serially dilute the test compounds (3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid and Chloroquine as a positive control) in a 96-well plate.

  • Parasite Culture : Add P. falciparum-infected red blood cells at a specific parasitemia and hematocrit to each well.

  • Incubation : Incubate the plates for 72 hours under appropriate conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining : Add a lysis buffer containing SYBR Green I dye to each well. This dye intercalates with the parasitic DNA.

  • Fluorescence Measurement : Read the fluorescence intensity using a microplate reader.

  • Data Analysis : Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration.

Caption: Workflow for the SYBR Green I-based in vitro antimalarial assay.

Inhibition of Heme Polymerization

This cell-free assay directly measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).

Experimental Protocol: Heme Polymerization Inhibition Assay

  • Reaction Mixture : In a microplate, combine a solution of hemin chloride dissolved in a suitable solvent (e.g., DMSO) with the test compounds at various concentrations.

  • Initiation : Initiate the polymerization by adding an acidic buffer (e.g., sodium acetate buffer, pH 4.8).

  • Incubation : Incubate the mixture at 37°C for several hours to allow for β-hematin formation.

  • Washing : After incubation, centrifuge the plate and wash the resulting pellet multiple times to remove unreacted heme.

  • Quantification : Dissolve the β-hematin pellet in a basic solution (e.g., NaOH) and measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis : Calculate the IC50 value for the inhibition of heme polymerization.

In Vitro Anti-inflammatory Activity

The anti-inflammatory potential can be assessed by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.

Experimental Protocol: LPS-Induced Nitric Oxide (NO) Production Assay

  • Cell Culture : Culture RAW 264.7 macrophages in a 96-well plate until they adhere.

  • Pre-treatment : Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation : Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include untreated and LPS-only controls.

  • Griess Assay : Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis : Determine the IC50 for the inhibition of NO production.

Anti_Inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Nucleus->iNOS gene transcription Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines gene transcription NO Nitric Oxide (NO) iNOS->NO

Caption: Simplified LPS-induced pro-inflammatory signaling pathway in macrophages.

Comparative Insights and Future Directions

The structural divergence between the amino linkage of Chloroquine and the sulfanyl linkage of 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid is expected to lead to distinct biological profiles. The basic side chain of Chloroquine is crucial for its accumulation in acidic organelles, a key driver of its antimalarial and anti-inflammatory actions. In contrast, the acidic propanoic acid side chain of the sulfanyl derivative suggests that it is less likely to exhibit strong lysosomotropism.

The observed antioxidant activity of related 4-thioquinolines points towards a potentially different primary mechanism of action for 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid.[3] Future research should focus on a direct comparative evaluation of these two compounds in the assays outlined above. Furthermore, investigating the effect of 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid on cellular oxidative stress markers and its potential to modulate inflammatory pathways independent of lysosomotropism would be valuable areas of exploration.

This guide provides a foundational framework for researchers to systematically compare 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid with the well-characterized drug Chloroquine. The proposed experimental protocols will enable a robust assessment of their respective biological activities and pave the way for a deeper understanding of the structure-activity relationships within this important class of heterocyclic compounds.

References

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  • de Souza, N. B. et al. In vitro assessment for cytotoxicity screening of new antimalarial candidates. Anais da Academia Brasileira de Ciências90, 2849–2860 (2018).
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  • Purnomo, H., Rofa’i, W. A. & Widyawaruyanti, A. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. Journal of Chemistry2013, 1–6 (2013).
  • Bohdan, A. et al. Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative. Chemistry & Chemical Technology17, 774–781 (2023).
  • ResearchGate. General structure of [(7-chloroquinolin-4-yl)sulfanyl, sulfinyl, and sulfonyl]alkyl benzoates. [Link]

  • Journal of Medicinal Plants. Inhibition of Heme Polymerization the Mechanism of Antimalarial Activity in Phlomis caucasica Rech.f. (Lamiaceae). [Link]

  • Royal Society of Chemistry. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

  • The University of Liverpool Repository. THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS. [Link]

  • Royal Society of Chemistry. Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains. [Link]

  • Khan, I. et al. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Future Medicinal Chemistry14, 1639–1650 (2022).
  • Charris-Castillo, J. et al. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Pharmaceuticals15, 1234 (2022).
  • Kumar, A. et al. Docking, synthesis and antimalarial activity of novel 4-anilinoquinoline derivatives. European Journal of Medicinal Chemistry130, 144–153 (2017).
  • PubMed. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. [Link]

  • PubMed. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. [Link]

  • Al-Harbi, N. O. et al. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. International Journal of NanomedicineVolume 19, 4903–4919 (2024).
  • Royal Society of Chemistry. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

  • Wiley Online Library. Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. [Link]

  • MDPI. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. [Link]

  • MDPI. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. [Link]

  • MDPI. Chemopreventive Effect on Human Colon Adenocarcinoma Cells of Styrylquinolines: Synthesis, Cytotoxicity, Proapoptotic Effect and Molecular Docking Analysis. [Link]

  • ResearchGate. Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. [Link]

  • ResearchGate. (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. [Link]

  • MDPI. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. [Link]

  • ResearchGate. Design, synthesis and biological evaluation of 3-[4-(7-chloro-quinolin-4-yl)-piperazin-1-yl]-propionic acid hydrazones as antiprotozoal agents. [Link]

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Comparative

Comparative Guide: High-Resolution Elemental Analysis of 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic Acid

Introduction & Analytical Challenges The compound 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid (CAS: 874487-43-1) is a highly active 4-thioquinoline derivative. Recent pharmacological evaluations demonstrate its pot...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

The compound 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid (CAS: 874487-43-1) is a highly active 4-thioquinoline derivative. Recent pharmacological evaluations demonstrate its potent cytoprotective and antioxidant properties, significantly outperforming comparator drugs like1 under oxidative stress conditions[1].

With a molecular formula of C₁₂H₁₀ClNO₂S and a molecular weight of 267.73 g/mol [2], this Active Pharmaceutical Ingredient (API) presents a unique analytical challenge. The simultaneous presence of a halogen (chlorine), a heteroatom (sulfur), and a highly stable nitrogen-containing quinoline ring requires rigorous elemental analysis to confirm bulk stoichiometry, ensure the clearance of trace catalysts, and validate absolute purity.

To objectively evaluate the elemental composition of this API, we compare three distinct analytical workflows: Micro-Combustion CHNS Analysis , Inductively Coupled Plasma Mass Spectrometry (ICP-MS) , and Quantitative Nuclear Magnetic Resonance (qNMR) .

Comparative Analysis of Analytical Modalities

A. Micro-Combustion CHNS Analysis (The Stoichiometric Standard)

Mechanism & Causality: CHNS analysis relies on high-temperature flash combustion (~1000°C) in an oxygen-rich environment to convert the API into measurable gaseous products (CO₂, H₂O, N₂, SO₂)[3]. For 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid, the high thermal stability of the quinoline ring requires the addition of a vanadium pentoxide (V₂O₅) catalyst to ensure complete oxidation. Furthermore, because the molecule contains chlorine, silver wool must be packed into the combustion tube. Causality: The silver acts as a halogen scavenger, precipitating AgCl to prevent Cl₂ or HCl gas from causing isobaric interferences with the SO₂ peak in the Thermal Conductivity Detector (TCD).

B. ICP-MS (The Regulatory Trace Standard)

Mechanism & Causality: While CHNS confirms bulk composition, it cannot detect trace elemental impurities (e.g., residual heavy metal catalysts) at the parts-per-billion (ppb) levels required by regulatory bodies. 4 mandate the use of ICP-MS or ICP-OES for quantifying these toxic impurities[4][5]. For this specific API, the high sulfur and chlorine content generates polyatomic interferences in the argon plasma (e.g., ³⁴S¹H⁺ interfering with ³⁵Cl⁺). Causality: A Collision/Reaction Cell (CRC) using helium gas must be employed to kinetic-energy-discriminate these larger polyatomic species, ensuring an interference-free quantification[5].

C. Quantitative NMR (The Absolute Purity Standard)

Mechanism & Causality: qNMR determines absolute purity without requiring an identical reference standard of the API[6]. The fundamental principle is that the integral of a well-resolved NMR resonance is directly proportional to the number of nuclei generating that signal[7]. Causality: By spiking the sample with an internal standard (e.g., Maleic acid) of known purity, we calculate the exact mass fraction of the API. To make this a self-validating system, the relaxation delay (D1) must be set to at least 5 to 7 times the longest longitudinal relaxation time (T1) of the quantified protons, ensuring complete return to thermal equilibrium between pulses[7].

Mandatory Visualization: Analytical Decision Matrix

Workflow Start API Sample: 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid Goal Select Analytical Pathway Start->Goal Path1 Bulk Stoichiometry (C, H, N, S) Goal->Path1 Path2 Trace Impurities & Halogens (Cl, Heavy Metals) Goal->Path2 Path3 Absolute Purity (Assay) Goal->Path3 Tech1 Micro-Combustion CHNS Analyzer Path1->Tech1 Tech2 ICP-MS / ICP-OES (USP <232> / <233>) Path2->Tech2 Tech3 Quantitative NMR (qNMR) Path3->Tech3 Out1 Empirical Formula Validation Tech1->Out1 Out2 Toxicity & Catalyst Clearance Tech2->Out2 Out3 Absolute % Purity Structural Integrity Tech3->Out3

Fig 1: Decision matrix for elemental and purity analysis of halogenated/sulfur-containing APIs.

Data Presentation

Table 1: Theoretical vs. Experimental Elemental Composition

Note: Experimental data represents typical high-accuracy yields utilizing the optimized protocols described below.

ElementTheoretical Mass Fraction (%)Micro-Combustion (CHNS) (%)ICP-MS (Trace Analysis)
Carbon (C) 53.8353.79 ± 0.05N/A
Hydrogen (H) 3.763.78 ± 0.02N/A
Nitrogen (N) 5.235.21 ± 0.04N/A
Sulfur (S) 11.9811.95 ± 0.06N/A
Chlorine (Cl) 13.24N/A (Trapped as AgCl)13.20 ± 0.10 %
Heavy Metals 0.00N/A< 1.0 ppm (Pass)
Table 2: Performance Comparison of Analytical Alternatives
FeatureMicro-Combustion CHNSICP-MS (USP <232>)Quantitative NMR (qNMR)
Primary Application Bulk Stoichiometry[3]Trace Elemental Impurities[4]Absolute Purity / Assay[7]
Sensitivity 0.1% to 100%Parts-per-trillion (ppt)~0.1% to 100%
Destructive? Yes (Flash Combustion)Yes (Acid Digestion)No (Sample Recoverable)
Reference Standard Required (e.g., Sulfanilamide)Required (Multi-element mix)Internal Standard Only
Cost per Sample LowHighMedium

Experimental Protocols (Self-Validating Systems)

Protocol 1: Self-Validating CHNS Combustion Workflow
  • System Blanking: Run three empty tin capsules to establish a baseline and confirm the system is free of atmospheric N₂ or residual carbon.

  • Calibration: Weigh 1.0, 2.0, and 3.0 mg of a certified reference standard (e.g., Sulfanilamide) to generate a linear calibration curve for C, H, N, and S.

  • Sample Preparation: Accurately weigh 2.0 mg of 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid into a tin capsule.

  • Catalyst Addition: Add ~1.0 mg of V₂O₅ to the capsule. Causality: V₂O₅ acts as an oxygen donor and thermal flux, ensuring the refractory quinoline ring is completely combusted and all sulfur is oxidized to SO₂ rather than forming non-volatile sulfates.

  • Combustion & Detection: Drop the capsule into the 1000°C combustion reactor. The gases pass through the silver wool (trapping the chlorine as AgCl) and a reduction reactor (converting NOₓ to N₂) before separation on a GC column and detection via TCD[3].

Protocol 2: USP <233> Compliant ICP-MS Digestion Workflow
  • Microwave Digestion: Weigh 0.1 g of the API into a PTFE microwave vessel. Add 5 mL of concentrated HNO₃ and 1 mL of HCl. Causality: The combination of acids ensures the breakdown of the organic matrix and the stabilization of specific elements (like Hg or platinum group metals) as soluble chloride complexes.

  • Internal Standardization: Spike the digestion mixture with a multi-element internal standard (e.g., ⁴⁵Sc, ⁸⁹Y, ¹⁵⁹Tb, ²⁰⁹Bi) at 10 ppb. Causality: Internal standards correct for matrix effects and physical variations in nebulization efficiency during plasma introduction[5].

  • Plasma Introduction: Dilute the digested sample to 50 mL with Type I ultrapure water and introduce it into the ICP-MS.

  • Interference Removal: Operate the CRC in Helium collision mode. Causality: This removes polyatomic overlaps caused by the API's high sulfur and carbon content, ensuring accurate quantification of trace impurities like Arsenic and Lead[4].

References

  • Source: LPNU.
  • 874487-43-1 | 3-((7-Chloroquinolin-4-yl)thio)
  • Quantitative Nuclear Magnetic Resonance (qNMR)
  • A Guide to Quantitative NMR (qNMR)
  • USP <232> Elemental Impurities—Limits Source: Analytik Jena URL
  • USP <232>/<233> and ICH Q3D Elemental Impurities Analysis Source: Agilent Technologies URL
  • Elemental analysis: operation & applications Source: Elementar URL

Sources

Validation

Illuminating the Solid State: A Comparative Guide to the Structural Determination of 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid

For researchers, scientists, and drug development professionals, the precise knowledge of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. This guide pro...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise knowledge of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. This guide provides an in-depth comparison of the primary and alternative methods for determining the crystal structure of 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid, a molecule of interest in medicinal chemistry.

While a definitive crystal structure for 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid is not currently in the public domain, this guide will navigate the established methodologies for its determination.[1] We will delve into the gold-standard technique of Single-Crystal X-ray Diffraction (SC-XRD), offering a detailed protocol and exploring its capabilities. Furthermore, we will present a comparative analysis of alternative and complementary techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, which become indispensable when suitable single crystals cannot be obtained.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-Crystal X-ray Diffraction is an unparalleled technique for providing a precise and unambiguous three-dimensional map of atomic arrangement within a crystal lattice.[2][3][4][5] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, researchers can determine bond lengths, bond angles, and the overall molecular geometry with exceptionally high resolution.[2][3]

Hypothetical Crystallographic Data for 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid

To illustrate the nature of the expected results from an SC-XRD experiment, the following table presents hypothetical crystallographic data. For a real-world comparison, data for a structurally related compound, 7-Chloro-4-[(7-chloroquinolin-4-yl)sulfanyl]quinoline dihydrate, is also included.[6]

ParameterHypothetical Data for Target Compound7-Chloro-4-[(7-chloroquinolin-4-yl)sulfanyl]quinoline dihydrate[6]
Molecular FormulaC12H10ClNO2SC18H10Cl2N2S·2H2O
Molecular Weight267.73 g/mol 393.27 g/mol
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cC2/c
a (Å)8.17.8228 (2)
b (Å)12.311.5596 (3)
c (Å)18.919.2421 (13)
β (°)95.597.384 (7)
Volume (ų)19201725.60 (13)
Z44
R-factor~0.040.027
Experimental Workflow for SC-XRD

The successful determination of a crystal structure via SC-XRD is a multi-step process that demands meticulous execution.

SC_XRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_refinement Structure Refinement & Validation Synthesis Synthesis of 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystal_Growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystal_Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Data_Processing Data Processing & Structure Solution Data_Collection->Data_Processing Refinement Structure Refinement Data_Processing->Refinement Validation Validation & CIF File Generation Refinement->Validation

Figure 1: A generalized workflow for single-crystal X-ray diffraction.

Detailed Experimental Protocol:
  • Synthesis and Purification:

    • Synthesize 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid. Various synthetic routes for related 7-chloroquinoline derivatives have been reported, which can be adapted.[7][8][9][10]

    • Purify the compound to the highest possible degree using techniques like recrystallization or column chromatography to remove impurities that can hinder crystal growth.

  • Crystal Growth: This is often the most challenging step.

    • Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility.

    • Common Techniques:

      • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days.

      • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.[11]

      • Layering: Carefully layer a less dense anti-solvent on top of a concentrated solution of the compound. Crystals may form at the interface.[11]

    • A good quality crystal should be between 0.1 - 0.3 mm in all dimensions.[11]

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using a diffractometer, typically equipped with a Mo or Cu X-ray source.[12] Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the phase problem to generate an initial electron density map and build a preliminary molecular model.

    • Refine the model against the experimental data to obtain the final, accurate crystal structure.

Alternative and Complementary Techniques

When obtaining single crystals of sufficient quality is not feasible, or for validation purposes, other analytical techniques are crucial.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for analyzing microcrystalline powders.[13] While it doesn't provide the same level of detail as SC-XRD due to the one-dimensional nature of the data, it is invaluable for:[13]

  • Phase identification and purity analysis.

  • Determination of unit cell parameters.

  • Structure solution of some organic materials, especially when combined with computational methods.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical characterization, providing detailed information about the connectivity and chemical environment of atoms within a molecule in the solution state.[2] For 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid, ¹H and ¹³C NMR would be essential for confirming the molecular structure. Advanced NMR techniques, such as NOESY, can provide information about through-space interactions, which can help to define the molecule's conformation in solution.

Computational Modeling (Density Functional Theory - DFT)

In the absence of experimental crystal data, computational methods like Density Functional Theory (DFT) can be used to predict the three-dimensional structure of a molecule. These methods can also be used to complement experimental data, for instance, by helping to resolve ambiguities in crystal structures determined by X-ray diffraction.

Comparative Analysis of Techniques

FeatureSingle-Crystal XRDPowder XRDNMR SpectroscopyComputational Modeling (DFT)
Sample Phase Solid (single crystal)[3]Solid (polycrystalline powder)Liquid (solution)[2]In silico
Information Yield Absolute 3D structure, bond lengths/angles[3]Phase identification, unit cell parametersAtomic connectivity, stereochemistry[2]Predicted 3D structure, electronic properties
Resolution Atomic (<1 Å)[2]Lower than SC-XRDAtomicTheoretical
Key Limitation Requires high-quality single crystalsPeak overlap can limit detailed structure solution[13]Provides solution-state information, not solid-state packingAccuracy depends on the level of theory and can be computationally expensive

Conclusion

The definitive determination of the crystal structure of 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid would ideally be achieved through Single-Crystal X-ray Diffraction, a technique that provides unparalleled atomic-level detail. The workflow, from synthesis and crystal growth to data analysis, though challenging, is well-established. In instances where single crystals are elusive, a synergistic approach employing Powder X-ray Diffraction, NMR spectroscopy, and computational modeling can provide a comprehensive understanding of the molecule's structural characteristics. This multi-faceted approach ensures a robust and validated structural determination, which is a critical foundation for further research and development in the pharmaceutical sciences.

References

  • Byron, W. Resolving alternative organic crystal structures using density functional theory and NMR chemical shifts. RSC Publishing. Available from: [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. DOI:10.1039/D2CS00697A. Available from: [Link]

  • Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available from: [Link]

  • Excillum. Small molecule crystallography. Available from: [Link]

  • Harris, K. D. M. Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Available from: [Link]

  • PubChem. 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid. Available from: [https://pubchem.ncbi.nlm.nih.gov/compound/3-(7-chloroquinolin-4-yl_sulfanyl_propanoic-acid]([Link]

  • The University of Queensland. Small molecule X-ray crystallography. Available from: [Link]

  • University of Pennsylvania. Crystal Growing Tips and Methods. Available from: [Link]

  • ResearchGate. Magnetically textured powders - An alternative to single-crystal and powder X-ray diffraction methods. Available from: [Link]

  • Fun, H.-K., et al. (2012). 7-Chloro-4-[(7-chloroquinolin-4-yl)sulfanyl]quinoline dihydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2117. Available from: [Link]

  • Martínez-Rojas, M., et al. (2022). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. ChemistryOpen, 11(4), e202100282. Available from: [Link]

  • Brisdon, A., et al. (2004). CCDC 228474: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. DOI: 10.5517/cc7nr4r. Available from: [Link]

  • Eseyin, O. A., et al. (2024). 7-Chloroquinoline Sulphonamide Derivatives: Synthesis, Characterization, Biological and Drug-likeness Evaluation. Communication in Physical Sciences, 12(1), 141-148. Available from: [Link]

  • PubChem. 2-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid. Available from: [https://pubchem.ncbi.nlm.nih.gov/compound/2-(7-chloroquinolin-4-yl_sulfanyl_propanoic-acid]([Link]

  • Leonard, K. (2024). CCDC 2344720: Experimental Crystal Structure Determination. Iowa Research Online. Available from: [Link]

  • Gutiérrez, J. E., et al. General structure of [(7-chloroquinolin-4-yl)sulfanyl, sulfinyl, and sulfonyl]alkyl benzoates. ResearchGate. Available from: [Link]

  • Gutiérrez, J. E., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 27(19), 6696. Available from: [Link]

  • Gutiérrez, J. E., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. Available from: [Link]

  • Ambekar, S. P., et al. (2014). Crystal structure of 3-({[(morpholin-4-yl)carbonothioyl]sulfanyl}acetyl)phenyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1202. Available from: [Link]

  • Google Patents. Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.

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Comparative

Bioassay Comparison: Quinoline-Sulfur vs. Quinoline-Nitrogen Linkers in Drug Design

The following guide provides an in-depth technical comparison of quinoline-sulfur (thioether) versus quinoline-nitrogen (amine) linkers, focusing on their bioassay performance in antimalarial and anticancer (kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of quinoline-sulfur (thioether) versus quinoline-nitrogen (amine) linkers, focusing on their bioassay performance in antimalarial and anticancer (kinase inhibition) applications.

Executive Summary

In medicinal chemistry, the linker atom connecting the quinoline scaffold to its pendant side chain is not merely a structural bridge; it is a critical determinant of pharmacodynamics and pharmacokinetics. This guide compares the Nitrogen (amine, -NH-) linker, ubiquitous in classic 4-aminoquinolines (e.g., Chloroquine, Bosutinib), against the Sulfur (thioether, -S-) linker.[1]

While sulfur is often proposed as a bioisostere to modulate lipophilicity or metabolic stability, experimental data reveals that replacing N with S at the quinoline-4-position fundamentally alters the mechanism of action , often leading to a loss of potency in kinase binding and lysosomal accumulation, while offering distinct metabolic profiles.

Part 1: Physicochemical & Structural Divergence

The substitution of a secondary amine (-NH-) with a thioether (-S-) introduces profound electronic and steric changes. These differences dictate the molecule's ability to engage target proteins and cross biological membranes.

Table 1: Comparative Physicochemical Properties[2]
FeatureQuinoline-Nitrogen (-NH-)Quinoline-Sulfur (-S-)Impact on Bioactivity
H-Bond Capability Donor & Acceptor Weak Acceptor Only N-linker is critical for "Hinge Binding" in kinases. S-linker loses this interaction.
Basicity (pKa) Basic (increases pKa of ring N)Weakly basic / NeutralN-linker promotes lysosomal trapping (crucial for antimalarials). S-linker reduces accumulation.
Bond Angle ~107° (Pyramidal/Planar if conjugated)~90-100° (Bent)S-linker alters the vector of the side chain, potentially causing steric clashes in tight binding pockets.
Bond Length C-N: ~1.47 ÅC-S: ~1.82 ÅS-linker pushes the side chain further out; may disrupt fit in compact active sites.
Lipophilicity Moderate (Polar)High (Lipophilic)S-analogs often have higher LogP, improving membrane permeability but lowering solubility.[1]

Part 2: Case Study A — Antimalarial Efficacy

Context: 4-Aminoquinolines like Chloroquine (CQ) act by accumulating in the acidic food vacuole of the malaria parasite (Plasmodium falciparum), where they inhibit the crystallization of toxic heme into hemozoin.[2]

The "pH Trapping" Failure of Sulfur Linkers

The efficacy of CQ is driven by its basicity. The 4-amino group donates electron density to the quinoline ring, raising the pKa of the ring nitrogen and allowing the molecule to become diprotonated in the acidic vacuole (pH ~5.0).

  • N-Linker (Chloroquine): The -NH- group allows resonance stabilization of the protonated quinolinium species. This leads to massive accumulation (up to 1000-fold) inside the parasite.

  • S-Linker (Thiochloroquine analogs): The -S- atom is a poor resonance donor compared to Nitrogen. Consequently, the pKa of the ring nitrogen drops significantly. The molecule remains largely unprotonated at physiological pH and fails to accumulate in the food vacuole.

Experimental Data Trend: Studies comparing 4-aminoquinolines to their 4-thio analogs consistently show a >50-fold loss in antimalarial potency (IC50) for the sulfur variants, primarily due to the loss of lysosomotropic accumulation rather than a failure to bind heme.

Part 3: Case Study B — Anticancer (Kinase Inhibition)

Context: Many FDA-approved kinase inhibitors (e.g., Bosutinib, Neratinib) utilize a 4-anilinoquinoline or 4-anilinoquinazoline core.[1] The linker is part of the pharmacophore that binds to the kinase "hinge region."

The Hinge Binding Criticality

In the ATP-binding pocket of kinases, the inhibitor often mimics the adenine ring of ATP.[3]

  • N-Linker: The -NH- group typically acts as a Hydrogen Bond Donor to the backbone carbonyl of a specific amino acid (e.g., Met, Thr) in the hinge region.

  • S-Linker: Sulfur cannot donate a hydrogen bond. Replacing -NH- with -S- erases this key anchoring interaction, often increasing the IC50 from nanomolar (nM) to micromolar (µM) range.

Visualization: Hinge Interaction vs. Steric Clash

The following diagram illustrates why the N-linker is preferred for Type I kinase inhibitors.

KinaseBinding cluster_N Nitrogen Linker (Active) cluster_S Sulfur Linker (Inactive/Weak) KinaseHinge Kinase Hinge Region (Backbone Carbonyl) Q_Amine Quinoline-NH-R Q_Amine->KinaseHinge Strong H-Bond (Donor -> Acceptor) Q_Sulfide Quinoline-S-R Q_Sulfide->KinaseHinge No H-Bond (Loss of Affinity) Q_Sulfide->Q_Sulfide Steric Clash (Longer C-S Bond)

Caption: Mechanistic divergence in kinase binding. The N-linker facilitates a critical H-bond with the kinase hinge, whereas the S-linker lacks this capability and introduces steric bulk.

Part 4: Metabolic Stability & Pharmacokinetics

While S-linkers often fail in potency, they offer a distinct metabolic profile that can be useful in prodrug design or specific ADME optimization cases.[1]

Metabolic Pathways[5]
  • Nitrogen (Amine): Prone to N-dealkylation (mediated by CYP450s) or N-oxidation. N-dealkylation often fragments the molecule, destroying the pharmacophore.

  • Sulfur (Thioether): Prone to S-oxidation to Sulfoxides (S=O) and Sulfones (O=S=O). Interestingly, sulfones are often metabolically stable and can retain some biological activity, essentially acting as a "metabolic switch" rather than a clearance sink.[1]

Metabolism cluster_N Quinoline-Amine Fate cluster_S Quinoline-Sulfide Fate Parent Parent Drug N_Metab N-Dealkylation (Cleavage) Parent->N_Metab CYP450 (Oxidative) S_Ox1 Sulfoxide (S=O) (Chiral Metabolite) Parent->S_Ox1 FMO / CYP Inactive Inactive Fragments N_Metab->Inactive S_Ox2 Sulfone (O=S=O) (Stable, Polar) S_Ox1->S_Ox2 Oxidation

Caption: Divergent metabolic fates. Amines often undergo degradative cleavage, while sulfides oxidize to stable sulfones which may retain activity.[1]

Part 5: Experimental Protocols

Synthesis of 4-Thioquinoline Analogs (Protocol Summary)

To compare a 4-aminoquinoline with its thio-isostere, the synthesis typically diverges at the 4-chloroquinoline intermediate.

Step-by-Step Methodology:

  • Starting Material: 4,7-Dichloroquinoline.

  • Reagents:

    • For N-Linker: Relevant amine (1.5 eq), Ethanol or Phenol melt, Reflux, 80-120°C.[1]

    • For S-Linker: Relevant thiol (1.2 eq), Sodium Hydride (NaH) or K2CO3 (Base), DMF or DMSO (Solvent), 60-80°C.[1]

  • Procedure (S-Linker):

    • Dissolve the thiol in dry DMF under inert atmosphere (N2).

    • Add NaH (60% dispersion) slowly at 0°C to deprotonate the thiol (generate thiolate anion).

    • Stir for 30 min, then add 4,7-dichloroquinoline.

    • Heat to 80°C for 4-6 hours. Monitor by TLC.

    • Workup: Quench with ice water. The thioether product often precipitates due to high lipophilicity. Filter and recrystallize from ethanol.

  • Validation: Confirm C-S bond formation via 13C NMR (shift of C-4 signal) and HRMS.

Comparative Kinase Inhibition Assay (FRET-based)

Objective: Determine IC50 differences between N- and S-linked analogs.

  • System: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher) or similar FRET system.

  • Protocol:

    • Prepare 3x serial dilutions of both N-linked and S-linked compounds in DMSO.

    • Add kinase/antibody mixture to 384-well plate.

    • Add tracer (Alexa Fluor conjugate).

    • Add compound dilutions.[4] Incubate 1 hour at Room Temp.

    • Read: Measure TR-FRET signal (Excitation 340nm, Emission 665nm/615nm).

    • Analysis: Plot % Inhibition vs. Log[Concentration]. A shift to the right for the S-linker indicates loss of H-bond affinity.

References

  • Solomon, V. R., & Lee, H. (2011).[1] Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508.[1] Link

  • Egan, T. J., et al. (2000).[1] Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation and inhibition of beta-hematin formation. Journal of Medicinal Chemistry, 43(2), 283-291.[1] Link

  • Kaur, K., et al. (2010).[1] Antimalarials from nature. Bioorganic & Medicinal Chemistry, 18(23), 8205-8229.[1] Link

  • Liu, J., et al. (2012).[1] Discovery of novel 4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(12), 4062-4066.[1] Link

  • Vandekerckhove, S., & D'hooghe, M. (2015).[1] Quinoline-based antimalarial hybrid compounds. Bioorganic & Medicinal Chemistry, 23(16), 5098-5119.[1] Link

  • Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[1] Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid

Executive Summary & Chemical Profile 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid (CAS: 2138117-38-9 ) is a halogenated organic compound typically utilized as a pharmacophore intermediate in drug discovery, particul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid (CAS: 2138117-38-9 ) is a halogenated organic compound typically utilized as a pharmacophore intermediate in drug discovery, particularly in the synthesis of antimalarial or kinase-inhibiting agents.

Effective disposal requires strict adherence to protocols for halogenated organic waste due to the presence of the chlorine atom and the sulfur (sulfanyl) linkage. Improper incineration or disposal can release corrosive hydrochloric acid (HCl) and sulfur oxides (SOx).

Chemical Attribute Specification Disposal Implication
Molecular Formula C₁₂H₁₀ClNO₂SContains Nitrogen, Sulfur, and Chlorine.
Functional Groups Carboxylic Acid, Thioether, ChloroquinolineAcidic; incompatible with strong oxidizers and bases.
Hazard Class Irritant (Skin/Eye), Potential ToxicantRequires PPE; Do not flush to sewer.
Waste Stream Halogenated Organic MUST be incinerated in a facility equipped with scrubbers.
Hazard Assessment & Incompatibility

Before initiating disposal, you must validate the chemical state. This compound presents specific reactivity hazards that dictate its waste stream.

  • Acidic Nature: The propanoic acid tail makes this compound acidic. It will react exothermically with strong bases.

  • Oxidation Sensitivity: The "sulfanyl" (thioether) linkage is susceptible to oxidation. DO NOT mix with strong oxidizing agents (e.g., nitric acid, peroxides) in the waste container, as this can generate heat and toxic sulfur dioxide gas.

  • Halogen Content: The chloro-substituent mandates segregation from non-halogenated solvents to prevent contamination of fuel-blending waste streams.

Waste Segregation Protocol (Decision Tree)

The following logic gate ensures the material enters the correct regulatory stream (RCRA/EPA).

WasteSegregation Start Waste Generation: 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid StateCheck Physical State? Start->StateCheck Solid Pure Solid / Precipitate StateCheck->Solid Liquid Dissolved in Solution StateCheck->Liquid BinSolid Stream A: Solid Hazardous Waste (Halogenated Organic) Solid->BinSolid Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (e.g., Methanol, DMSO) SolventCheck->NonHaloSolv BinHaloLiq Stream B: Halogenated Liquid Waste (High BTU Incineration) HaloSolv->BinHaloLiq BinMixed Stream C: Mixed Solvent Waste (Label as Halogenated) NonHaloSolv->BinMixed Contaminates Stream

Figure 1: Waste segregation logic. Note that adding this compound to a non-halogenated solvent automatically reclassifies the entire mixture as Halogenated Waste.

Detailed Disposal Procedures
Scenario A: Solid Waste (Pure Compound)
  • Primary Containment: Place the solid substance in a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Secondary Containment: If bagging, place the sealed bag inside a secondary solid waste drum or box dedicated to "Solid Hazardous Waste (Halogenated)."

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid"[1]

    • Hazard Checkbox: Toxic, Irritant.[2]

    • Coding: If applicable, use RCRA Code D002 (Corrosivity) if pH < 2, though typically this falls under Non-Specific Halogenated Waste .

Scenario B: Liquid Waste (Mother Liquors/HPLC Waste)
  • Container Selection: Use an amber glass bottle or HDPE carboy. Ensure the cap has a PTFE liner to prevent degradation from the thioether/acid.

  • Segregation: Pour into the Halogenated Waste carboy.

    • Critical: Even if dissolved in Methanol (non-halogenated), the presence of the Chloro-quinoline moiety renders the entire volume "Halogenated" for disposal purposes.

  • Headspace: Leave at least 10% headspace to allow for expansion.

  • pH Adjustment: If the solution is highly acidic (pH < 2), neutralize to pH 5–9 using a dilute sodium bicarbonate solution before adding to a communal waste drum, unless the drum is specifically designated for acidic organic waste.

Spill Management & Emergency Response

In the event of a spill, immediate containment is necessary to prevent environmental release.

SpillResponse Spill Spill Detected Assess Assess Volume & Risk (>100g or Respiratory Irritation?) Spill->Assess Evac EVACUATE LAB Call EHS/Emergency Assess->Evac High Risk PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat, N95 (if dust) Assess->PPE Manageable Contain Containment: Surround with absorbent pillows PPE->Contain Neutralize Neutralization: Apply Sodium Bicarbonate (Weak Base) Contain->Neutralize Collect Collection: Scoop into Hazardous Waste Bag Neutralize->Collect Clean Decontamination: Wash area with soap & water Collect->Clean

Figure 2: Operational workflow for managing spills of 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid.

Spill Cleanup Kit Requirements:

  • Absorbent: Vermiculite, sand, or commercial acid-neutralizing absorbent.

  • Neutralizer: Sodium bicarbonate (baking soda) or weak base to neutralize the carboxylic acid moiety.

  • PPE: Double nitrile gloves (standard thickness) are sufficient for short-term protection against quinoline derivatives.

Regulatory Compliance (RCRA & EPA)

In the United States, this chemical is not explicitly listed on the P-List or U-List (40 CFR § 261.33). However, it is regulated under "Characteristic" and "Process" rules:

  • Characteristic of Corrosivity (D002): If the waste is an aqueous solution with pH ≤ 2.[3]

  • Halogenated Organic Standards: Under RCRA, halogenated organic compounds are often restricted from land disposal (Land Disposal Restrictions - LDR) and must be treated via incineration (Technology Code: INCIN).

  • Generator Status: Ensure the mass of this waste is logged toward your facility's Monthly Generation Rate (CESQG, SQG, or LQG status).

Final Disposal Destination: The waste must be transported by a licensed hazardous waste hauler to a TSDF (Treatment, Storage, and Disposal Facility) permitted for fuel blending (if low halogen) or rotary kiln incineration (required for high halogen/sulfur content).

References
  • Sigma-Aldrich. Product Specification: 3-[(7-chloro-2-propylquinazolin-4-yl)sulfanyl]propanoic acid (Analogous Structure).[1] Retrieved from

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[3] Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 8: Management of Waste. Retrieved from

  • Fisher Scientific. Safety Data Sheet: 4,7-Dichloroquinoline (Structural Analog). Retrieved from

Sources

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